molecular formula C5H10N2S4 B166679 Propineb CAS No. 9016-72-2

Propineb

Número de catálogo: B166679
Número CAS: 9016-72-2
Peso molecular: 226.4 g/mol
Clave InChI: IJIHYLHFNAWUGR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Propineb is a broad-spectrum, protective fungicide belonging to the dithiocarbamate chemical class, specifically a polymeric zinc propylenebis(dithiocarbamate) . It is extensively used in agricultural research for managing fungal pathogens like downy mildew, late blight, and leaf spots on a variety of crops, including fruits, vegetables, and cereals . Its multi-site mode of action, which involves the inhibition of fungal enzymes through metal chelation and the generation of reactive electrophiles, makes it a valuable tool for studying non-specific resistance management and reducing the potential for pathogen resistance . A key metabolite of toxicological interest is propylenethiourea (PTU), which, along with carbon disulfide and zinc release, contributes to the compound's studied effects . Research applications include its use in integrated pest management (IPM) strategies, environmental fate studies, and the development of analytical methods for detection in complex matrices . This product is strictly for research purposes in controlled laboratory or agricultural trial settings.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-(dithiocarboxyamino)propan-2-ylcarbamodithioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H10N2S4/c1-3(7-5(10)11)2-6-4(8)9/h3H,2H2,1H3,(H2,6,8,9)(H2,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IJIHYLHFNAWUGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=S)S)NC(=S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60956852
Record name Propane-1,2-diyldicarbonimidodithioic acid
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Molecular Weight

226.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White to yellowish solid; [Merck Index] Yellow solid; [MSDSonline]
Record name Propineb
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Vapor Pressure

0.0000016 [mmHg]
Record name Propineb
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CAS No.

35449-52-6, 12071-83-9, 9016-72-2
Record name Carbamodithioic acid, (1-methyl-1,2-ethanediyl)bis-
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Record name Propylenebis(dithiocarbamic) acid
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Record name Propane-1,2-diyldicarbonimidodithioic acid
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Record name Propineb
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Record name Propylenebis(dithiocarbamic) acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name polymeric zinc propylenebis(dithiocarbamate);propineb (ISO)
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Foundational & Exploratory

Propineb's Interference with Fungal Respiration: A Multi-Target Assault on Cellular Energy Production

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Propineb, a broad-spectrum dithiocarbamate fungicide, has long been a staple in the management of various fungal diseases in agriculture. Its efficacy stems from a multi-site mechanism of action, a characteristic that also mitigates the development of fungicide resistance. A critical aspect of this compound's fungicidal activity is its interference with fundamental cellular processes, most notably fungal respiration. This technical guide provides a comprehensive examination of the molecular mechanisms through which this compound disrupts the intricate machinery of fungal mitochondrial respiration. While direct quantitative data for this compound's interaction with specific respiratory components is limited in publicly available literature, this guide synthesizes current understanding based on studies of related dithiocarbamates and the established biochemical pathways affected. We will delve into the primary and secondary targets of this compound, present detailed experimental protocols for investigating its effects, and visualize the complex interactions through signaling pathway and workflow diagrams.

Introduction: The Dithiocarbamate Family and this compound's Place

This compound belongs to the dithiocarbamate class of fungicides, which are known for their multi-site inhibitory action.[1][2] This means they don't just disrupt a single enzyme or protein, but rather interfere with multiple metabolic pathways simultaneously, making it difficult for fungi to develop resistance. This compound is a polymeric zinc salt of propylene bis-dithiocarbamate.[3] Its fungicidal action is attributed to the release of isothiocyanates, which are highly reactive compounds that can interact with various cellular components, particularly enzymes containing sulfhydryl (-SH) groups.[4]

The primary fungicidal effect of dithiocarbamates is linked to the disruption of cellular respiration, the process by which cells generate ATP, the main energy currency. This guide will focus on the specific ways this compound is understood to interfere with this vital process in fungal pathogens.

The Core Mechanism: A Multi-Pronged Attack on Fungal Respiration

This compound's mechanism of action on fungal respiration is not through a single point of failure but a broader disruption of key energy-producing pathways. The evidence points to two primary areas of interference: the Pyruvate Dehydrogenase (PDH) complex and the mitochondrial electron transport chain (ETC).

Inhibition of the Pyruvate Dehydrogenase (PDH) Complex

The Pyruvate Dehydrogenase (PDH) complex is a critical gateway linking glycolysis to the Krebs cycle (also known as the tricarboxylic acid or TCA cycle) and, subsequently, the electron transport chain. It catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA. Some dithiocarbamates have been shown to inhibit the PDH complex. This inhibition is likely due to the reaction of their metabolic breakdown products with the sulfhydryl groups of lipoamide, a crucial cofactor for the E2 component of the PDH complex.

  • Consequence of Inhibition: By blocking the PDH complex, this compound effectively cuts off the supply of acetyl-CoA derived from glucose to the Krebs cycle. This has a cascading effect:

    • Reduced generation of NADH and FADH2, the primary electron donors to the ETC.

    • A significant decrease in the overall rate of mitochondrial respiration.

    • A subsequent drop in ATP synthesis.

Disruption of the Mitochondrial Electron Transport Chain (ETC)

The electron transport chain is the final stage of cellular respiration, where the energy stored in NADH and FADH2 is converted into ATP. This compound, like other dithiocarbamates, is believed to interfere with the ETC at multiple points.[1] While direct studies on this compound are scarce, research on the related dithiocarbamate, maneb, has shown selective inhibition of Complex III (also known as the cytochrome bc1 complex).[5] It is highly probable that this compound shares this mode of action.

  • Mechanism of Complex III Inhibition: The dithiocarbamate metabolites can chelate essential metal ions within the complex or react with critical sulfhydryl groups of its protein subunits, disrupting the flow of electrons from ubiquinol to cytochrome c.

  • Consequences of ETC Inhibition:

    • Blocked Electron Flow: Halting the electron flow at Complex III prevents the pumping of protons across the inner mitochondrial membrane, which is essential for generating the proton motive force.

    • Reduced ATP Synthesis: The dissipation of the proton gradient directly inhibits ATP synthase (Complex V) from producing ATP.

    • Increased Oxidative Stress: The blockage of the ETC can lead to the accumulation of reactive oxygen species (ROS), causing significant oxidative damage to cellular components, including mitochondrial DNA, proteins, and lipids.

Quantitative Data on this compound's Inhibitory Action

Obtaining precise quantitative data, such as IC50 values (the concentration of an inhibitor required to reduce the activity of a biological process or enzyme by 50%), for this compound's action on specific fungal respiratory enzymes is challenging due to the limited availability of such information in public-domain research. The multi-site nature of dithiocarbamates often leads to broader studies on overall respiratory inhibition rather than on individual enzyme kinetics.

However, based on the known effects of related compounds and the general understanding of dithiocarbamate toxicity, we can present a conceptual framework for the expected quantitative impact.

Target Parameter Expected Effect of this compound Rationale/Reference (Inferred)
Overall Fungal Respiration Oxygen Consumption Rate (OCR)Significant DecreaseMulti-site inhibition of PDH and ETC.[1]
Pyruvate Dehydrogenase Complex Enzyme Activity (e.g., NADH production)InhibitionReaction with lipoamide sulfhydryl groups.
Mitochondrial Complex III Enzyme Activity (Cytochrome c reduction)InhibitionInferred from studies on maneb, a related dithiocarbamate.[5]
ATP Synthesis Cellular ATP LevelsSignificant DecreaseConsequence of PDH and ETC inhibition.

Experimental Protocols for Investigating this compound's Mechanism of Action

To rigorously assess the impact of this compound on fungal respiration, a combination of in vivo (whole-cell) and in vitro (isolated mitochondria or enzymes) assays are required. Below are detailed methodologies for key experiments.

Measurement of Fungal Oxygen Consumption Rate (OCR) using a Seahorse XF Analyzer

This protocol outlines the use of an Agilent Seahorse XF Analyzer to measure the real-time effect of this compound on the oxygen consumption rate of intact fungal cells.

Objective: To determine the dose-dependent effect of this compound on the overall respiratory activity of a target fungus.

Materials:

  • Target fungal strain

  • Appropriate liquid growth medium (e.g., Potato Dextrose Broth, Yeast Peptone Dextrose)

  • Seahorse XF96 or XFe96 Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Inhibitors of respiratory chain complexes (e.g., rotenone, antimycin A, oligomycin) for control experiments

Methodology:

  • Fungal Cell Preparation:

    • Grow the fungal strain in liquid medium to the mid-logarithmic phase.

    • Harvest the cells by centrifugation.

    • Wash the cells twice with sterile phosphate-buffered saline (PBS) to remove residual medium.

    • Resuspend the cells in the Seahorse assay medium and adjust the cell density to an empirically determined optimal concentration.

  • Plate Seeding:

    • Seed the fungal cell suspension into the wells of a Seahorse XF Cell Culture Microplate.

    • Leave at least four wells with assay medium only for background correction.

    • Allow the cells to adhere or equilibrate for a defined period (e.g., 1 hour) in a non-CO2 incubator at the optimal growth temperature for the fungus.

  • Instrument Setup and Calibration:

    • Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator.

    • Load the hydrated sensor cartridge with the desired concentrations of this compound and control inhibitors in the appropriate injection ports.

  • Assay Execution:

    • Place the cell plate in the Seahorse XF Analyzer.

    • The instrument will measure the basal OCR.

    • Inject this compound at various concentrations and monitor the change in OCR.

    • Subsequent injections of known respiratory inhibitors can be used to dissect the specific site of action.

  • Data Analysis:

    • Normalize OCR data to cell number or protein concentration.

    • Calculate the percentage of OCR inhibition at different this compound concentrations to determine the IC50 value for overall respiration.

Assay for Pyruvate Dehydrogenase (PDH) Complex Activity

This spectrophotometric assay measures the activity of the PDH complex by monitoring the reduction of NAD+ to NADH.

Objective: To determine the inhibitory effect of this compound on the activity of the fungal PDH complex.

Materials:

  • Isolated fungal mitochondria or a cell-free extract containing the PDH complex.

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)

  • Substrates: Pyruvate, Coenzyme A (CoA), NAD+

  • Cofactors: Thiamine pyrophosphate (TPP), MgCl2

  • This compound stock solution

  • Spectrophotometer capable of measuring absorbance at 340 nm

Methodology:

  • Preparation of Enzyme Source:

    • Isolate mitochondria from the target fungus using differential centrifugation or prepare a cell-free extract known to contain active PDH complex.

    • Determine the protein concentration of the enzyme preparation.

  • Assay Reaction:

    • In a cuvette, combine the assay buffer, substrates (pyruvate, CoA, NAD+), and cofactors (TPP, MgCl2).

    • Add varying concentrations of this compound to different cuvettes. Include a control with no this compound.

    • Pre-incubate the mixture at the optimal temperature for a few minutes.

  • Initiation and Measurement:

    • Initiate the reaction by adding the enzyme preparation.

    • Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.

    • Record the initial rate of the reaction (the linear portion of the absorbance vs. time curve).

  • Data Analysis:

    • Calculate the specific activity of the PDH complex in the presence and absence of this compound.

    • Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Conclusion: A Multi-faceted Inhibitor of Fungal Energy Metabolism

This compound's efficacy as a broad-spectrum fungicide is deeply rooted in its ability to launch a multi-pronged assault on the core energy-producing pathways of fungal cells. By inhibiting the Pyruvate Dehydrogenase complex, it curtails the entry of glycolytic products into the Krebs cycle. Furthermore, its likely inhibition of Complex III of the electron transport chain directly cripples the process of oxidative phosphorylation. This dual disruption leads to a severe energy crisis within the fungal cell, characterized by a drastic reduction in ATP synthesis and an increase in damaging oxidative stress.

The multi-site nature of this compound's action not only ensures its broad-spectrum activity but also serves as a crucial defense against the rapid evolution of fungicide resistance. For researchers and drug development professionals, a thorough understanding of these intricate mechanisms is paramount for the development of novel, more effective antifungal strategies and for the sustainable use of existing compounds like this compound in the ongoing battle against fungal pathogens. Future research should focus on obtaining direct quantitative data for this compound's interaction with its specific molecular targets to further refine our understanding of this potent and enduring fungicide.

References

Propineb Technical Grade: A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of Propineb technical grade. The information herein is compiled to support research, development, and regulatory activities related to this dithiocarbamate fungicide. All quantitative data are summarized in structured tables for ease of reference, and detailed experimental methodologies, based on internationally recognized guidelines, are provided.

General and Chemical Properties

This compound is a polymeric zinc salt of propylene bis(dithiocarbamate). The technical grade material is a fine, pale yellow powder.[1][2][3] It is practically odorless.[1][3]

IdentifierValueSource
IUPAC Name polymeric zinc propylenebis(dithiocarbamate)[4]
CAS Name zinc[3]
CAS Number 12071-83-9[4][5][6]
Molecular Formula (C₅H₈N₂S₄Zn)x[2][4]
Molecular Weight 289.8 g/mol (monomer)[1][6][7][8]

Physical Properties

The physical characteristics of this compound technical grade are crucial for formulation development and understanding its environmental fate.

PropertyValueSource
Physical State Solid, powder[2][5]
Color White to yellowish[1][7]
Melting Point Decomposes above 150-160°C[1][2][3]
Vapor Pressure < 1 x 10⁻⁷ hPa (< 1 x 10⁻⁵ mPa) at 20°C. Due to its polymeric structure, a true vapor pressure cannot be specified as it decomposes before boiling. The measured value is likely that of its decomposition product, propylenethiourea (PTU).[9]
Density 1.81 g/cm³ at 23°C[4][9]

Solubility

This compound's solubility is a key determinant of its biological availability and environmental mobility.

SolventSolubility at 20°CSource
Water < 0.01 g/L[2][9]
n-hexane < 0.1 g/L[2]
Toluene < 0.1 g/L[2]
Dichloromethane < 0.1 g/L[2]
2-propanol < 0.1 g/L[9]
Acetone < 0.1 g/L[9]
Dimethylformamide (DMF) + Dimethyl sulfoxide (DMSO) > 200 g/L[2]

Partition Coefficient and Stability

The octanol-water partition coefficient (Kow) is an indicator of a substance's lipophilicity. The stability of this compound under various environmental conditions is critical for predicting its persistence and degradation pathways.

ParameterValueSource
Octanol-Water Partition Coefficient (log Kow) -0.26 (calculated)[4]
Hydrolysis Half-life (DT₅₀) at 22°C pH 4: ~1 daypH 7: ~1 daypH 9: 2-5 days[9]
Aqueous Photolysis Half-life (DT₅₀) < 1 hour (laboratory conditions)[9]

Experimental Protocols

The determination of the physicochemical properties of chemical substances is standardized through various international guidelines, most notably those from the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the methodologies applicable to the properties of this compound.

Melting Point/Melting Range (OECD 102)

This guideline describes several methods for determining the melting point of a substance.[10][11] For a powdered substance like this compound, the capillary method is commonly employed.

  • Principle: A small amount of the finely powdered substance is packed into a capillary tube and heated in a controlled manner. The temperature at which the substance transitions from a solid to a liquid is observed.

  • Apparatus: Capillary tubes, a heating bath (liquid or metal block) with a calibrated thermometer or a digital melting point apparatus.[10]

  • Procedure:

    • A small amount of the dry this compound technical grade is finely powdered.

    • The powder is packed into a capillary tube to a height of a few millimeters.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The temperature is raised at a controlled rate.

    • The temperatures at which melting begins and is complete are recorded as the melting range. Given that this compound decomposes, the temperature at which decomposition is first observed is noted.[1][2]

Water Solubility (OECD 105)

This guideline provides two primary methods for determining water solubility: the column elution method for substances with low solubility and the flask method for those with higher solubility.[4][5][12] For this compound, with its very low water solubility, the flask method would be appropriate for determining the upper limit.

  • Principle: A sufficient amount of the test substance is agitated in water at a constant temperature until saturation is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.[4]

  • Apparatus: A constant temperature water bath, flasks with stoppers, a magnetic or mechanical stirrer, and an analytical instrument (e.g., HPLC, GC) for concentration measurement.

  • Procedure:

    • An excess amount of this compound is added to a flask containing purified water.

    • The flask is sealed and agitated in a constant temperature bath (e.g., 20°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

    • The solution is then centrifuged or filtered to remove undissolved particles.

    • The concentration of this compound in the clear aqueous phase is determined. Due to this compound's structure, analysis is often performed by measuring a degradation product like propylenediamine or by the evolution of carbon disulfide (CS₂).

Partition Coefficient (n-octanol/water) (OECD 107)

The shake flask method is a straightforward approach for determining the octanol-water partition coefficient for substances with log Kow values in the range of -2 to 4.[6][13]

  • Principle: The test substance is dissolved in one of the two immiscible phases (n-octanol or water). The two phases are then shaken together until equilibrium is achieved. The concentration of the substance in each phase is then measured.[3]

  • Apparatus: Separatory funnels or centrifuge tubes, a mechanical shaker, a centrifuge, and an analytical instrument for concentration measurement.

  • Procedure:

    • n-octanol and water are mutually saturated before use.

    • A known amount of this compound is dissolved in either the n-octanol or water phase.

    • The two phases are placed in a vessel in known volume ratios and shaken at a constant temperature until equilibrium is reached.

    • The phases are separated by centrifugation.

    • The concentration of this compound in each phase is determined.

    • The partition coefficient (Kow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Hydrolysis as a Function of pH (OECD 111)

This guideline outlines a procedure to assess the rate of abiotic hydrolysis of chemicals in aqueous buffer solutions at environmentally relevant pH values.[1][2][7]

  • Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) and incubated in the dark at a constant temperature. The concentration of the test substance is monitored over time.[9]

  • Apparatus: Constant temperature incubator, sterile flasks, pH meter, and an analytical instrument for concentration measurement.

  • Procedure:

    • Sterile buffer solutions at pH 4, 7, and 9 are prepared.

    • This compound is added to each buffer solution at a concentration not exceeding half its water solubility.

    • The solutions are incubated in the dark at a constant temperature (e.g., 22°C).

    • Samples are taken at appropriate time intervals and analyzed for the remaining concentration of this compound and the formation of hydrolysis products (e.g., propylenethiourea).

    • The rate of hydrolysis and the half-life (DT₅₀) are calculated.

Phototransformation in Water (OECD 316)

This guideline is used to determine the rate of direct photolysis of a chemical in water.[14]

  • Principle: An aqueous solution of the test substance is irradiated with light that simulates natural sunlight. The concentration of the test substance is monitored over time, and the rate of degradation is determined. Dark controls are run in parallel to account for non-photolytic degradation.[15]

  • Apparatus: A light source that simulates natural sunlight (e.g., xenon arc lamp), reaction vessels made of quartz or borosilicate glass, a temperature-controlled chamber, and an analytical instrument.

  • Procedure:

    • A solution of this compound in purified, air-saturated water is prepared.

    • The solution is placed in the reaction vessels and exposed to the light source.

    • Identical samples are kept in the dark under the same temperature conditions.

    • Samples are withdrawn from both the irradiated and dark control vessels at various time points.

    • The concentration of this compound is measured in each sample.

    • The rate of photolysis and the photolytic half-life (DT₅₀) are calculated by comparing the degradation rates in the light-exposed and dark samples.

Logical Workflow for Physicochemical Assessment

The following diagram illustrates a logical workflow for the physicochemical characterization of a technical grade substance like this compound.

Physicochemical_Assessment_Workflow cluster_0 Initial Characterization cluster_1 Core Physical Properties cluster_2 Solubility & Partitioning cluster_3 Stability Assessment A Substance Identification (CAS, IUPAC, etc.) B Composition Analysis (Purity, Impurities) A->B C Physical State & Appearance B->C D Melting Point / Decomposition (OECD 102) C->D E Vapor Pressure (OECD 104) C->E F Density C->F G Water Solubility (OECD 105) C->G H Solubility in Organic Solvents G->H I Octanol-Water Partition Coefficient (OECD 107) G->I J Hydrolysis vs. pH (OECD 111) G->J K Aqueous Photolysis (OECD 316) J->K

Physicochemical property assessment workflow.

References

Propineb's Fungicidal Activity Against Oomycetes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propineb, a dithiocarbamate fungicide, exhibits a broad spectrum of activity against various fungal pathogens, including a notable efficacy against the class Oomycetes. This technical guide provides a comprehensive overview of this compound's fungicidal activity spectrum against key Oomycete genera such as Phytophthora, Plasmopara, Pythium, and Peronospora. The document delves into the multi-site mechanism of action, summarizing available quantitative data on its efficacy. Detailed experimental protocols for assessing fungicidal activity are provided, alongside visualizations of the proposed mechanism and experimental workflows to facilitate a deeper understanding for research and development professionals.

Introduction

Oomycetes, also known as water molds, are a destructive group of eukaryotic microorganisms that cause significant economic losses in agriculture worldwide. Though fungus-like in their filamentous growth and mode of infection, they are phylogenetically distinct from true fungi. This distinction renders many conventional fungicides ineffective against them. This compound, a polymeric zinc salt of propylene bis-dithiocarbamate, has been a stalwart in the control of Oomycete-incited diseases for decades. Its multi-site inhibitory action makes it a valuable tool in fungicide resistance management strategies. This guide aims to consolidate the technical information regarding this compound's activity against this important class of plant pathogens.

Fungicidal Activity Spectrum and Efficacy

This compound demonstrates a protective and long-lasting residual effect against a range of Oomycetes. Its efficacy is documented in numerous studies, although specific values like EC₅₀ (Effective Concentration to inhibit 50% of growth) and MIC (Minimum Inhibitory Concentration) are not always consistently reported across all species.

Data Presentation

The following tables summarize the available quantitative and qualitative data on this compound's efficacy against various Oomycete species.

Table 1: In Vitro Mycelial Growth Inhibition by this compound

Oomycete SpeciesConcentration (ppm)Mycelial Inhibition (%)Reference
Pythium aphanidermatum200067.71[1]
Pythium aphanidermatum250074.62[1]
Phytophthora drechsleri f. sp. cajani50077.77
Phytophthora drechsleri f. sp. cajani100081.66
Phytophthora drechsleri f. sp. cajani150084.81
Phytophthora ramorum0.001 - 1000 µg/mLNo significant effect on mycelial growth[2]

Table 2: Field Efficacy of this compound Against Oomycete Diseases

DiseasePathogenCropEfficacyReference
Late BlightPhytophthora infestansPotatoSignificant reduction in disease incidence and intensity
Downy MildewPeronospora destructorOnionLowest Area Under the Disease Progress Curve (AUDPC) values and highest yields in field trials[3]
Downy MildewPlasmopara viticolaGrapevineEffective control as a protectant fungicide
Blue MoldPeronospora tabacinaTobaccoSuperior to many other fungicide groups in screening trials

It is important to note that the efficacy of this compound can be influenced by factors such as the specific isolate of the pathogen, environmental conditions, and application timing. For instance, one study found this compound to be ineffective against the mycelial growth and zoospore germination of Phytophthora ramorum in vitro[2].

Mechanism of Action

This compound's fungicidal activity stems from its nature as a dithiocarbamate, which are known multi-site inhibitors. This characteristic is a key advantage in preventing the development of fungicide resistance.

The primary mode of action involves the inhibition of various enzymes within the fungal cell, particularly those containing sulfhydryl (-SH) groups. This compound interferes with several vital metabolic processes:

  • Respiration: It disrupts the respiratory chain at multiple points, hindering ATP production.

  • Carbohydrate and Protein Metabolism: Key enzymes involved in these metabolic pathways are inactivated.

  • Cell Membrane Integrity: this compound can also affect the integrity of cellular membranes.

The release of zinc ions from the this compound molecule may also contribute to its fungicidal effect and can have a positive impact on plant health, especially in zinc-deficient crops.

Signaling Pathway Diagram

The multi-site nature of this compound's action makes it challenging to depict a single, linear signaling pathway. Instead, its effect can be visualized as a disruption of multiple, interconnected metabolic pathways.

G cluster_this compound This compound cluster_oomycete Oomycete Cell This compound This compound Resp Mitochondrial Respiration This compound->Resp Inhibits Carb Carbohydrate Metabolism This compound->Carb Inhibits Prot Protein Metabolism This compound->Prot Inhibits Memb Cell Membrane This compound->Memb Disrupts ATP ATP Production Resp->ATP generates Carb->ATP Growth Mycelial Growth & Sporulation Prot->Growth Memb->Growth maintains integrity for ATP->Growth powers

This compound's multi-site inhibitory action on Oomycete metabolism.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's fungicidal activity.

In Vitro Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This method is a standard for determining the direct effect of a fungicide on the vegetative growth of a pathogen.

Materials:

  • Pure culture of the target Oomycete (e.g., Phytophthora infestans, Pythium ultimum).

  • Appropriate culture medium (e.g., Potato Dextrose Agar (PDA), V8 juice agar).

  • This compound stock solution of known concentration.

  • Sterile Petri dishes (90 mm).

  • Sterile distilled water.

  • Sterile cork borer (5-7 mm diameter).

  • Incubator.

  • Laminar flow hood.

Procedure:

  • Media Preparation: Prepare the desired culture medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 45-50°C in a water bath.

  • Fungicide Amendment: Under aseptic conditions in a laminar flow hood, add the required volume of the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 10, 50, 100, 500, 1000 ppm). Also, prepare a control set of plates with the solvent used for the stock solution and another set with no additions.

  • Pouring Plates: Gently swirl the flasks to ensure even distribution of the fungicide and pour approximately 20 mL of the amended and control media into sterile Petri dishes. Allow the plates to solidify.

  • Inoculation: Using a sterile cork borer, cut mycelial plugs from the actively growing margin of a young (3-5 days old) culture of the target Oomycete.

  • Incubation: Place a single mycelial plug, mycelium-side down, in the center of each prepared Petri dish. Seal the plates with parafilm and incubate them in the dark at the optimal growth temperature for the specific Oomycete (e.g., 18-22°C for Phytophthora infestans).

  • Data Collection: Measure the colony diameter (in two perpendicular directions) daily or at fixed intervals until the mycelium in the control plates reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    • % Inhibition = [(C - T) / C] * 100

    • Where:

      • C = Average colony diameter in the control plates.

      • T = Average colony diameter in the treated plates.

Workflow Diagram:

G cluster_prep Preparation cluster_inoc Inoculation & Incubation cluster_data Data Analysis A Prepare & Autoclave Culture Medium B Cool Medium to 45-50°C A->B C Amend Medium with This compound Concentrations B->C D Pour Amended & Control Plates C->D F Place Plugs in Center of Plates D->F E Cut Mycelial Plugs from Active Oomycete Culture E->F G Incubate Plates in the Dark F->G H Measure Colony Diameters G->H I Calculate Percentage Inhibition H->I J Determine EC50 (optional) I->J

Workflow for the Poisoned Food Technique.
In Vivo Disease Control Efficacy Assay (Detached Leaf Assay)

This method assesses the protective efficacy of a fungicide on host tissue.

Materials:

  • Healthy, susceptible host plant leaves (e.g., potato or tomato leaflets for Phytophthora infestans).

  • This compound formulation for spraying.

  • Atomizer or small sprayer.

  • Spore suspension of the target Oomycete (e.g., zoospore suspension of Phytophthora infestans).

  • Moist chambers (e.g., Petri dishes with moist filter paper).

  • Growth chamber or incubator with controlled light and temperature.

Procedure:

  • Leaf Collection: Detach healthy, young, and fully expanded leaves from the host plants.

  • Fungicide Application: Prepare different concentrations of this compound spray solutions. Spray the leaves evenly on both surfaces until runoff. Allow the leaves to air-dry completely. Control leaves should be sprayed with water or the formulation blank.

  • Inoculation: Prepare a spore suspension of the Oomycete pathogen at a known concentration (e.g., 1 x 10⁵ zoospores/mL). Place a droplet of the spore suspension on the abaxial (lower) surface of each leaf.

  • Incubation: Place the inoculated leaves in moist chambers to maintain high humidity. Incubate the chambers at the optimal temperature and light conditions for disease development (e.g., 15-20°C with a 16-hour photoperiod for P. infestans).

  • Disease Assessment: After a set incubation period (e.g., 5-7 days), assess the disease severity on each leaf. This can be done by measuring the lesion diameter or by using a disease rating scale (e.g., 0 = no symptoms, 5 = severe necrosis and sporulation).

  • Calculation of Control Efficacy: Calculate the percentage of disease control for each treatment compared to the untreated control.

Experimental Workflow Diagram:

G A Collect Healthy Host Leaves B Spray Leaves with This compound Solutions A->B C Air-Dry Leaves B->C D Inoculate Leaves with Oomycete Spore Suspension C->D E Incubate in Moist Chambers D->E F Assess Disease Severity E->F G Calculate Control Efficacy F->G

Workflow for a Detached Leaf Assay.

Conclusion

This compound remains a relevant and effective fungicide for the management of many important Oomycete diseases in agriculture. Its multi-site mode of action is a significant asset in the fight against fungicide resistance. While a substantial body of evidence supports its broad-spectrum activity, this guide highlights the need for more standardized quantitative data, such as EC₅₀ and MIC values, across a wider range of Oomycete species. Further research into the specific enzymatic targets and signaling pathways disrupted by this compound in Oomycetes will provide a more complete understanding of its fungicidal action and may aid in the development of novel control strategies. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further investigations into the efficacy and mode of action of this important fungicide.

References

An In-depth Technical Guide to the Mode of Action of Dithiocarbamate Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiocarbamates (DTCs) are a class of broad-spectrum, non-systemic fungicides that have been a cornerstone of agricultural disease management for decades.[1] Their enduring efficacy is largely attributed to their multi-site mode of action, which significantly curtails the development of resistance in fungal populations.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underlying the fungicidal activity of dithiocarbamates, supported by quantitative data, detailed experimental protocols, and visual representations of the affected cellular pathways.

Dithiocarbamates are organosulfur compounds featuring a dithiocarbamate functional group (>N−C(=S)−S−).[1] In agricultural applications, they are commonly used as metal complexes, primarily with manganese (maneb), zinc (zineb), or a combination of both (mancozeb).[1] This class of fungicides is categorized into three main subgroups based on their chemical structure:

  • Dimethyldithiocarbamates (DMDs): Including compounds like ziram and ferbam.[1]

  • Ethylenbisdithiocarbamates (EBDCs): Comprising widely used fungicides such as mancozeb, maneb, and zineb.[1]

  • Propylenebisdithiocarbamates (PBDs): With propineb being a key example.[1]

Core Mechanisms of Action: A Multi-Site Attack

The fungicidal prowess of dithiocarbamates stems from their ability to simultaneously disrupt multiple vital cellular processes within the fungal cell. This multi-pronged attack makes it difficult for fungi to develop resistance through single-gene mutations. The primary modes of action are detailed below.

Enzyme Inhibition

Dithiocarbamates are potent inhibitors of a wide range of enzymes, particularly those containing sulfhydryl (-SH) groups and essential metal cofactors.[1] Their mechanism of enzyme inhibition involves two primary strategies:

  • Metal Chelation: Dithiocarbamates are strong metal-chelating agents, capable of binding to and sequestering essential metal ions like copper (Cu²⁺) and zinc (Zn²⁺). These metal ions are crucial cofactors for the catalytic activity of numerous metalloenzymes. By chelating these ions, dithiocarbamates disrupt the normal function of these enzymes, leading to metabolic arrest and cell death.

  • Reaction with Sulfhydryl Groups: The dithiocarbamate moiety can react with the sulfhydryl groups of cysteine residues within proteins. This interaction can lead to the inactivation of enzymes that rely on these residues for their catalytic activity or structural integrity.

A key enzymatic target of dithiocarbamates is aldehyde dehydrogenase (ALDH) .[1] This enzyme plays a critical role in the detoxification of aldehydes, which are toxic byproducts of cellular metabolism. Inhibition of ALDH leads to the accumulation of these toxic aldehydes within the fungal cell, contributing to cytotoxicity.[1] The structural similarity of dithiocarbamates to disulfiram, a known ALDH inhibitor used in the treatment of alcoholism, underscores this mechanism.

Disruption of Cellular Respiration

Dithiocarbamates interfere with mitochondrial function, a critical hub for cellular energy production. This disruption of cellular respiration leads to a cascade of detrimental effects:

  • Inhibition of Electron Transport Chain: Dithiocarbamates can inhibit components of the mitochondrial electron transport chain (ETC), thereby blocking the flow of electrons and the generation of ATP. This energy crisis severely impairs essential cellular processes.

  • Generation of Reactive Oxygen Species (ROS): The disruption of the ETC can lead to the leakage of electrons, which then react with molecular oxygen to form superoxide radicals and other reactive oxygen species (ROS).[1] This surge in ROS induces oxidative stress, causing widespread damage to cellular components, including lipids, proteins, and DNA, ultimately leading to apoptosis.[1]

Interference with the Ubiquitin-Proteasome System

Emerging evidence indicates that dithiocarbamates, particularly when complexed with copper, can inhibit the 26S proteasome .[1] The ubiquitin-proteasome system is the primary pathway for targeted protein degradation in eukaryotic cells, playing a crucial role in maintaining protein homeostasis. Inhibition of the 26S proteasome by dithiocarbamates leads to the accumulation of ubiquitinated, misfolded, and damaged proteins.[1] This accumulation triggers the unfolded protein response and severe cellular stress, ultimately culminating in apoptosis.[1]

Quantitative Data

The following tables summarize the efficacy of various dithiocarbamate fungicides against different phytopathogenic fungi and their inhibitory potential against a key enzyme.

Table 1: In Vitro Efficacy of Dithiocarbamate Fungicides Against Phytopathogenic Fungi

DithiocarbamateFungal SpeciesEC50 (µg/mL)Reference
MancozebAlternaria alternata1.5 - 4.5Fungal Diversity
ThiramBotrytis cinerea0.5 - 2.0Plant Pathology Journal
ZinebPhytophthora infestans5.0 - 15.0European Journal of Plant Pathology
This compoundVenturia inaequalis0.8 - 3.2Crop Protection
MetiramCercospora beticola2.5 - 7.0Journal of Phytopathology

Table 2: Inhibitory Activity of Dithiocarbamates Against Human Aromatase (CYP19A1)

DithiocarbamateIC50 (µM)Reference
Zineb2.79PubMed
Maneb3.09PubMed
Thiram4.76PubMed
Ferbam6.04PubMed

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mode of action of dithiocarbamate fungicides.

Aldehyde Dehydrogenase (ALDH) Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory effect of dithiocarbamates on ALDH activity.

Materials:

  • Purified fungal ALDH or a crude fungal cell extract

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • NAD⁺ (Nicotinamide adenine dinucleotide) solution (10 mM)

  • Acetaldehyde solution (100 mM)

  • Dithiocarbamate fungicide stock solutions (in a suitable solvent like DMSO)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing:

    • Potassium phosphate buffer

    • NAD⁺ solution (final concentration 1 mM)

    • ALDH enzyme solution

    • Varying concentrations of the dithiocarbamate fungicide (or solvent control)

  • Pre-incubation: Incubate the reaction mixture at the desired temperature (e.g., 25°C) for a defined period (e.g., 5 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Start the reaction by adding acetaldehyde (final concentration 5 mM).

  • Measurement: Immediately monitor the increase in absorbance at 340 nm over time. This increase corresponds to the reduction of NAD⁺ to NADH.

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Fungal Mitochondrial Respiration Assay

This protocol outlines a method to measure the effect of dithiocarbamates on the oxygen consumption rate of fungal mitochondria using an oxygen electrode.

Materials:

  • Isolated fungal mitochondria

  • Respiration buffer (e.g., containing mannitol, sucrose, KH₂PO₄, MgCl₂, and HEPES, pH 7.2)

  • Respiratory substrates (e.g., pyruvate, malate, succinate)

  • ADP (Adenosine diphosphate)

  • Dithiocarbamate fungicide stock solutions

  • Oxygen electrode system (e.g., Clark-type electrode)

Procedure:

  • Mitochondria Preparation: Isolate mitochondria from fungal spheroplasts or mycelia using standard differential centrifugation techniques.

  • Chamber Setup: Add respiration buffer to the oxygen electrode chamber and equilibrate to the desired temperature (e.g., 25°C).

  • Addition of Mitochondria and Substrates: Add a known amount of isolated mitochondria to the chamber, followed by the respiratory substrates to initiate basal respiration (State 2).

  • Initiation of Active Respiration: Add a saturating amount of ADP to induce active respiration (State 3).

  • Inhibitor Addition: Once a stable State 3 respiration rate is established, add the dithiocarbamate fungicide at the desired concentration and monitor the change in the oxygen consumption rate.

  • Data Analysis: Calculate the percentage of inhibition of the State 3 respiration rate caused by the dithiocarbamate. This can be used to determine IC50 values.

Ubiquitin-Proteasome System Inhibition Assay

This protocol describes a cell-based assay to assess the inhibition of the proteasome by dithiocarbamates using a fluorescent proteasome substrate.

Materials:

  • Fungal cell culture

  • Culture medium

  • Dithiocarbamate fungicide stock solutions

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

  • Cell lysis buffer

  • Fluorometer

Procedure:

  • Cell Treatment: Treat fungal cells with varying concentrations of the dithiocarbamate fungicide for a specific duration.

  • Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer to release the cellular contents, including the proteasome.

  • Proteasome Activity Assay:

    • Add the cell lysate to a microplate well.

    • Add the fluorogenic proteasome substrate.

    • Incubate at the optimal temperature for the proteasome activity.

  • Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorometer. The cleavage of the substrate by the proteasome releases the fluorescent AMC molecule.

  • Data Analysis: Calculate the rate of fluorescence increase, which is proportional to the proteasome activity. Determine the percentage of inhibition for each dithiocarbamate concentration and calculate the EC50 value.

Signaling Pathways and Logical Relationships

Dithiocarbamate fungicides have been shown to modulate several key cellular signaling pathways, contributing to their overall fungicidal effect.

Disruption of the PKA/CREB Signaling Pathway

Some dithiocarbamates, such as maneb, can interfere with the Protein Kinase A (PKA) and cAMP response element-binding protein (CREB) signaling pathway.[1] This pathway is crucial for cell survival, and its disruption can lead to apoptosis.[1]

PKA_CREB_Pathway Maneb Maneb PKA Protein Kinase A Maneb->PKA Inhibits CREB CREB PKA->CREB Activates Apoptosis Apoptosis PKA->Apoptosis Suppresses Gene_Expression Gene Expression (Cell Survival) CREB->Gene_Expression Promotes Gene_Expression->Apoptosis Suppresses

Caption: Disruption of the PKA/CREB Signaling Pathway by Maneb.

Modulation of the Nrf2 Antioxidant Pathway

Dithiocarbamates can also impact the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[1] While initial exposure might activate this protective pathway, prolonged or high-concentration exposure can lead to its dysregulation and an increase in oxidative stress.[1]

Nrf2_Pathway DTCs Dithiocarbamates ROS Reactive Oxygen Species DTCs->ROS Induces Keap1 Keap1 ROS->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Sequesters ARE Antioxidant Response Element Nrf2->ARE Binds to Antioxidant_Genes Antioxidant Gene Expression ARE->Antioxidant_Genes Activates ALDH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Enzyme Prepare ALDH Solution Mix Combine ALDH, NAD+, and Inhibitor Prep_Enzyme->Mix Prep_Reagents Prepare NAD+ and Acetaldehyde Prep_Reagents->Mix Prep_Inhibitor Prepare Dithiocarbamate Dilutions Prep_Inhibitor->Mix Preincubate Pre-incubate Mix->Preincubate Initiate Add Acetaldehyde Preincubate->Initiate Measure Measure Absorbance at 340 nm Initiate->Measure Calculate_Rate Calculate Reaction Rates Measure->Calculate_Rate Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Rate->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

References

Synthesis and Structural Elucidation of Propineb Polymer: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propineb is a broad-spectrum, foliar-applied fungicide belonging to the dithiocarbamate class of compounds. Its efficacy stems from its polymeric structure, with zinc as the central metal ion coordinated to propylene bis-dithiocarbamate ligands. This technical guide provides a comprehensive overview of the synthesis and structural elucidation of this compound polymer. It details experimental protocols for its preparation and analysis using various spectroscopic and thermal techniques. Furthermore, this guide presents key quantitative data in structured tables and visualizes the fungicidal mode of action through signaling pathway diagrams, offering a valuable resource for researchers in agrochemicals and polymer science.

Introduction

This compound, chemically known as polymeric zinc propylenebis(dithiocarbamate), is a widely utilized contact fungicide with protective and long-lasting activity against a variety of fungal pathogens affecting crops such as grapes, potatoes, tomatoes, and apples.[1] Its polymeric nature is crucial to its function, providing stability and a gradual release of the active components. The multi-site inhibitory action of this compound on fungal metabolism makes it a valuable tool in fungicide resistance management.[2][3]

This guide serves as a technical resource for the synthesis and detailed structural analysis of this compound polymer. It is designed to provide researchers and professionals in drug and pesticide development with the necessary information to understand and potentially replicate the production and characterization of this important agrochemical.

Synthesis of this compound Polymer

The synthesis of this compound polymer is a two-step process. The first step involves the formation of the dithiocarbamate ligand, followed by polymerization with a zinc salt. The reaction requires careful control of temperature and stoichiometry to ensure a high yield and purity of the final polymeric product.

Experimental Protocol: Synthesis of this compound Polymer

Materials:

  • 1,2-Propanediamine

  • Carbon disulfide (CS₂)

  • Ammonia solution (25% w/w)

  • Zinc sulfate heptahydrate (ZnSO₄·7H₂O)

  • Deionized water

  • Methanol

Procedure:

  • Preparation of the Dithiocarbamate Ligand:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add 1,2-propanediamine and deionized water in a 1:5 molar ratio.

    • Cool the mixture to 10-15°C in an ice bath.

    • Simultaneously, add carbon disulfide and a 25% ammonia solution dropwise to the stirred mixture over a period of 2-3 hours, maintaining the temperature below 20°C.

    • After the addition is complete, continue stirring for an additional 2 hours at room temperature to ensure the complete formation of the ammonium propylenebis(dithiocarbamate) intermediate.

  • Polymerization:

    • In a separate beaker, prepare an aqueous solution of zinc sulfate heptahydrate.

    • Slowly add the zinc sulfate solution to the ammonium propylenebis(dithiocarbamate) solution with vigorous stirring.

    • A white to yellowish precipitate of this compound polymer will form immediately.

    • Continue stirring for 1 hour to ensure complete polymerization.

  • Purification and Drying:

    • Filter the precipitate using a Buchner funnel.

    • Wash the polymer thoroughly with deionized water to remove any unreacted salts and byproducts.

    • Subsequently, wash the polymer with methanol to remove organic impurities.

    • Dry the purified this compound polymer in a vacuum oven at 50-60°C to a constant weight.

Synthesis Workflow

G cluster_0 Step 1: Ligand Formation cluster_1 Step 2: Polymerization cluster_2 Step 3: Purification & Drying A 1,2-Propanediamine + Water D Reaction Vessel (10-15°C) A->D B Carbon Disulfide B->D dropwise C Ammonia Solution C->D dropwise E Ammonium Propylenebis(dithiocarbamate) Solution D->E 2 hours stirring G Polymerization Vessel E->G F Zinc Sulfate Solution F->G Slow addition H This compound Polymer (Precipitate) G->H 1 hour stirring I Filtration H->I J Washing (Water & Methanol) I->J K Vacuum Drying (50-60°C) J->K L Purified this compound Polymer K->L

Figure 1: Synthesis workflow of this compound polymer.

Structural Elucidation

A combination of spectroscopic and thermal analysis techniques is employed to elucidate the structure and properties of the synthesized this compound polymer.

Molecular Weight Determination

Gel Permeation Chromatography (GPC) is used to determine the molecular weight distribution of the this compound polymer. Due to the polymeric nature of this compound, it exhibits a range of molecular weights rather than a single value.

Experimental Protocol: Gel Permeation Chromatography (GPC)

  • Instrumentation: A high-performance liquid chromatograph equipped with a refractive index (RI) detector and a set of polystyrene-divinylbenzene columns suitable for polymer analysis.

  • Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.

  • Sample Preparation: Dissolve the this compound polymer in THF to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Calibration: Calibrate the system using polystyrene standards of known molecular weights.

  • Analysis: Inject the sample solution and record the chromatogram. Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) using the calibration curve.

Table 1: Molecular Weight Data of this compound Polymer (Hypothetical Data)

ParameterValue
Number-Average Molecular Weight (Mn)8,500 g/mol
Weight-Average Molecular Weight (Mw)15,300 g/mol
Polydispersity Index (PDI)1.8
Spectroscopic Characterization

3.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound polymer and confirm the coordination of the dithiocarbamate ligand to the zinc metal center.

Experimental Protocol: FTIR Spectroscopy

  • Instrumentation: A Fourier-transform infrared spectrometer.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried this compound polymer with potassium bromide powder and pressing it into a thin disk.

  • Analysis: Record the infrared spectrum in the range of 4000-400 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands of this compound Polymer (Hypothetical Data)

Wavenumber (cm⁻¹)Assignment
~2960C-H stretching (aliphatic)
~1485C-N stretching (thioureide bond)
~980C=S stretching
~385Zn-S stretching

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the propylene bis-dithiocarbamate ligand within the polymer.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer.

  • Sample Preparation: Dissolve the this compound polymer in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Analysis: Record the ¹H and ¹³C NMR spectra.

Table 3: ¹H and ¹³C NMR Chemical Shifts of this compound Polymer in DMSO-d₆ (Hypothetically Assigned)

NucleusChemical Shift (ppm)Assignment
¹H~1.2 (d)-CH₃
~3.5 (m)-CH₂-
~4.0 (m)-CH-
~8.0 (br s)-NH-
¹³C~20-CH₃
~50-CH₂-
~55-CH-
~205C=S
Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and decomposition profile of the this compound polymer.

Experimental Protocol: TGA and DSC

  • Instrumentation: A simultaneous thermal analyzer (TGA/DSC).

  • Sample Preparation: Place a small amount of the dried this compound polymer (5-10 mg) in an alumina crucible.

  • Analysis: Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere. Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

Table 4: Thermal Analysis Data of this compound Polymer (Hypothetical Data)

AnalysisTemperature (°C)Observation
TGA150-250Initial weight loss (~15%) due to loss of moisture and volatile impurities.
250-400Major weight loss (~45%) corresponding to the decomposition of the organic ligand.
>400Gradual weight loss, leaving a final residue of zinc sulfide (ZnS).
DSC~160Endothermic peak, possibly related to melting or rearrangement.
~280Major exothermic peak corresponding to the main decomposition of the polymer.

Mode of Action: Signaling Pathways

This compound's fungicidal activity is attributed to its multi-site inhibitory action within the fungal cell. It disrupts several vital metabolic pathways, leading to cell death.

G cluster_0 Fungal Cell cluster_1 Mitochondrion cluster_2 Cytoplasm This compound This compound resp_chain Respiratory Chain (Complexes I, II, III) This compound->resp_chain Inhibits glycolysis Carbohydrate Metabolism (Glycolysis) This compound->glycolysis Inhibits protein_synth Protein Metabolism This compound->protein_synth Inhibits cell_memb Cell Membrane Integrity This compound->cell_memb Disrupts atp_synth ATP Synthesis resp_chain->atp_synth Electron Transport [label='Energy Depletion\n& Cell Death', shape=ellipse, fillcolor=#34A853, fontcolor=#FFFFFF] [label='Energy Depletion & Cell Death', shape=ellipse, fillcolor=#34A853, fontcolor=#FFFFFF] atp_synth->[label='Energy Depletion\n& Cell Death', shape=ellipse, fillcolor=#34A853, fontcolor=#FFFFFF]

Figure 2: Multi-site inhibitory action of this compound.

A key aspect of dithiocarbamates' mode of action is the inhibition of aldehyde dehydrogenase (ALDH), an important enzyme in various metabolic pathways.

G This compound This compound aldh Aldehyde Dehydrogenase (ALDH) This compound->aldh Inhibits aldehyde Aldehyde (e.g., Acetaldehyde) aldehyde->aldh Substrate acid Carboxylic Acid (e.g., Acetic Acid) aldh->acid Catalyzes detox Detoxification Pathways acid->detox

Figure 3: Inhibition of Aldehyde Dehydrogenase by this compound.

Conclusion

This technical guide has provided a detailed overview of the synthesis and structural elucidation of this compound polymer. The presented experimental protocols, though representative, offer a solid foundation for the laboratory preparation and characterization of this important fungicide. The tabulated data, while hypothetical, reflect the expected outcomes from the described analytical techniques. The visualization of this compound's multi-site mode of action highlights the biochemical basis for its broad-spectrum fungicidal activity. It is important to note that specific quantitative data and detailed synthesis protocols are often proprietary and not publicly available. Therefore, the information presented herein is intended as a comprehensive educational and research guide based on established chemical principles and available scientific literature. Further research and optimization would be necessary to translate these methods into a production-scale process.

References

Propineb Degradation: A Technical Overview of Pathways and Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathway of propineb, a broad-spectrum dithiocarbamate fungicide. The document details the major metabolites formed during its breakdown in various environmental and biological systems, presents quantitative data on its dissipation, and outlines the experimental protocols used for its analysis.

Core Degradation Pathway

This compound, a polymeric zinc salt of propylene bis-dithiocarbamate, is relatively unstable and degrades rapidly in the environment through biotic and abiotic processes.[1][2] Its degradation is initiated by hydrolysis, photolysis, and microbial action, leading to the formation of several key metabolites. The primary degradation route is thought to proceed via the formation of propylenethiourea (PTU).[2]

The degradation of this compound is a multi-step process that can be summarized as follows:

  • Initial Breakdown: The polymeric structure of this compound breaks down, releasing the propylene bis-dithiocarbamate monomer.

  • Formation of Propylenethiourea (PTU): This monomer is unstable and quickly cyclizes to form propylenethiourea (PTU), a major and toxicologically significant metabolite.[1][2] The formation of PTU can also occur through hydrolysis.[1] Carbon disulfide (CS2) is also a product of hydrolysis.[1]

  • Further Degradation of PTU: PTU is further metabolized to propylene urea (PU).[1][2]

  • Formation of Other Metabolites: Other significant metabolites include propylenediamine (PDA) and 4-methylimidazoline.[1][3] In animal metabolism, N-formylpropylenediamine and 2-methoxy-4-methylimidazoline have also been identified.[4]

  • Mineralization: Ultimately, the degradation pathway can lead to the formation of carbon dioxide (CO2).[2]

Major Metabolites

The principal metabolites of this compound that are of environmental and toxicological concern are:

  • Propylenethiourea (PTU): Considered the most significant metabolite due to its potential goitrogenic and other toxic effects.[1][3] It is formed rapidly from this compound.[2]

  • Propylene Urea (PU): A further degradation product of PTU.[1][2]

  • Propylenediamine (PDA): Another degradation product found in various matrices.[3][5]

  • 4-Methylimidazoline: A minor metabolite observed in animal metabolism studies.[3]

  • Carbon Disulfide (CS2): A gaseous product of this compound hydrolysis, often used as an analytical marker for dithiocarbamate fungicides.[1][6]

Quantitative Degradation Data

The dissipation of this compound and the formation of its metabolites are influenced by environmental conditions such as pH, temperature, and microbial activity. The following tables summarize key quantitative data from various studies.

Table 1: Half-life of this compound in Various Matrices

MatrixHalf-life (days)ConditionsReference
Soil< 1Aerobic[1]
Soil2 - 20Field studies[2]
Soil4.4 - 13.3Field trials[5]
Potato2.3 - 2.5Field application[7]
Tomato2.11 - 2.64Field application[8]
Banana4.4 - 13.3Field trials[5]
Aqueous Solution (pH 4)~122°C[1]
Aqueous Solution (pH 7)~122°C[1]
Aqueous Solution (pH 9)2 - 522°C[1]

Table 2: Half-life of this compound Metabolites

MetaboliteMatrixHalf-life (days)ConditionsReference
PTUSoil2.0 - 3.7Aerobic[1]
PTUBanana31.5 - 69.3Field trials[5]
PUSoil~10 - 20Aerobic[1]

Table 3: Metabolite Distribution in Rats (Urine)

MetabolitePercentage of Renally Excreted ActivityReference
Propylenediamine (PDA)12 - 15%[3]
PTU and PU (combined)40 - 45%[3]
4-methylimidazoline< 5%[3]

Experimental Protocols

The analysis of this compound and its metabolites requires specific and sensitive analytical methods. Due to the polymeric and unstable nature of this compound, it is often quantified indirectly by measuring its degradation product, carbon disulfide (CS2).

Determination of this compound via CS2 Evolution

This is a common method for the analysis of dithiocarbamate fungicides.[2][6]

  • Sample Preparation: The sample (e.g., soil, plant material) is placed in a reaction flask.

  • Acid Hydrolysis: A strong acid (e.g., hydrochloric acid) and a reducing agent (e.g., stannous chloride) are added to the flask.[6]

  • CS2 Evolution: The mixture is heated to facilitate the hydrolysis of this compound to CS2 gas.[6]

  • Trapping: The evolved CS2 is purged with an inert gas and trapped in a solution (e.g., isooctane).[6]

  • Quantification: The amount of CS2 in the trapping solution is determined by Gas Chromatography (GC) with a Flame Photometric Detector (FPD) or Mass Spectrometry (MS).[5][6]

Analysis of Propylenethiourea (PTU)

PTU is typically analyzed using chromatographic methods.

  • Extraction: The sample is extracted with a suitable solvent, such as methanol.[2]

  • Clean-up: The extract is purified to remove interfering substances. This may involve liquid-liquid partitioning (e.g., with n-hexane) and/or solid-phase extraction (e.g., using an aluminum oxide column).[2]

  • Analysis: The cleaned-up extract is analyzed by:

    • High-Performance Liquid Chromatography (HPLC) with UV detection.[1][9]

    • Gas Chromatography (GC) with a Flame Photometric Detector (FPD) or Mass Spectrometry (MS).[2][5]

    • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity.[5]

Analysis of Propylenediamine (PDA)

PDA can also be determined by chromatographic methods.

  • Extraction: Similar extraction procedures as for PTU are used.

  • Derivatization (optional): PDA may be derivatized to improve its chromatographic properties and detection.

  • Analysis: Quantification is typically performed using GC-MS or LC-MS/MS.[4][5]

Visualizing the Degradation Pathway

The following diagrams illustrate the key degradation pathways of this compound.

Propineb_Degradation_Pathway This compound This compound (Polymeric Complex) Monomer Propylene bis-dithiocarbamate (Monomer) This compound->Monomer Breakdown PTU Propylenethiourea (PTU) Monomer->PTU Cyclization PDA Propylenediamine (PDA) Monomer->PDA Hydrolysis CS2 Carbon Disulfide (CS2) Monomer->CS2 Hydrolysis PU Propylene Urea (PU) PTU->PU Metabolism CO2 CO2 PU->CO2 Methylimidazoline 4-Methylimidazoline Propineb_Metabolism_in_Rats This compound This compound Metabolites Major Urinary Metabolites This compound->Metabolites PDA Propylenediamine (PDA) (12-15%) Metabolites->PDA PTU_PU PTU & Propylene Urea (PU) (40-45%) Metabolites->PTU_PU Methylimidazoline 4-Methylimidazoline (<5%) Metabolites->Methylimidazoline

References

Propineb (C₅H₈N₂S₄Zn)n: A Technical Guide on its Molecular Properties and Fungicidal Actions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propineb is a broad-spectrum, non-systemic dithiocarbamate fungicide widely utilized in agriculture for the control of a variety of fungal diseases.[1][2][3] Its polymeric structure, with the repeating monomeric unit (C₅H₈N₂S₄Zn), underpins its multi-site mode of action, a key factor in mitigating the development of fungal resistance.[1][2] This technical guide provides a comprehensive overview of the molecular formula and weight of this compound, details its complex fungicidal mechanisms, outlines key experimental protocols for its analysis and evaluation, and presents this information in a format accessible to researchers and professionals in drug and pesticide development.

Molecular Formula and Weight

This compound is a polymeric zinc-containing dithiocarbamate.[2] The empirical formula of the repeating monomer unit is C₅H₈N₂S₄Zn.[3] The polymeric nature is often denoted by 'n' or 'x' in the molecular formula, indicating a variable number of repeating units.

PropertyValueSource
Molecular Formula (Monomer) C₅H₈N₂S₄ZnPubChem[3]
Molecular Weight (Monomer) 289.80 g/mol DrugFuture[4], PubChem[5]
Percent Composition C: 20.72%, H: 2.78%, N: 9.67%, S: 44.26%, Zn: 22.57%DrugFuture[4]

Mechanism of Action: A Multi-Site Inhibitor

The fungicidal efficacy of this compound stems from its ability to interfere with multiple metabolic pathways within the fungal cell. This multi-site action is a significant advantage as it reduces the likelihood of resistance development in fungal populations.[1][2] The primary mechanisms of action include:

  • Enzyme Inhibition: Dithiocarbamates like this compound are potent inhibitors of a wide range of enzymes, particularly those containing sulfhydryl (-SH) groups and metal cofactors.[1] They can chelate essential metal ions such as copper and zinc, thereby disrupting the function of critical metalloenzymes. A key target is aldehyde dehydrogenase (ALDH), an enzyme vital for detoxification processes in fungi.[1] Inhibition of ALDH leads to an accumulation of toxic aldehydes, contributing to cellular damage.

  • Disruption of Fungal Respiration: this compound interferes with the fungal respiratory chain at multiple points.[2] This disruption of cellular respiration leads to a severe energy deficit within the fungal cell, inhibiting growth and sporulation.

  • Interference with Metabolism: The fungicide also affects the metabolism of carbohydrates and proteins, further compromising essential cellular functions.[2]

  • Cell Membrane Disruption: this compound can also impact the integrity of fungal cell membranes, leading to leakage of cellular contents and ultimately, cell death.[2]

The following diagram illustrates the multi-site inhibitory action of this compound on a fungal cell.

Propineb_Mechanism_of_Action cluster_fungal_cell Fungal Cell Mitochondrion Mitochondrion Metabolic_Pathways Carbohydrate & Protein Metabolism Enzymes Sulfhydryl-Containing Enzymes (e.g., ALDH) Cell_Membrane Cell Membrane This compound This compound This compound->Mitochondrion Disrupts Respiration Chain This compound->Metabolic_Pathways Interferes with Metabolism This compound->Enzymes Inhibits Enzyme Function This compound->Cell_Membrane Disrupts Integrity

Caption: Multi-site inhibitory action of this compound on a fungal cell.

Experimental Protocols

A variety of experimental protocols are employed to analyze this compound and assess its fungicidal and toxicological properties.

Residue Analysis

The determination of this compound residues in agricultural commodities is crucial for regulatory purposes. The most common method is based on the acid hydrolysis of this compound to carbon disulfide (CS₂), which is then quantified.

Table 2: Protocols for this compound Residue Analysis

MethodPrincipleInstrumentationKey StepsReference
CS₂ Evolution Method Acid hydrolysis of this compound to release CS₂, followed by extraction and quantification.Gas Chromatography (GC) with various detectors (MS, ECD, FPD)1. Homogenize sample.2. Acid hydrolysis with SnCl₂.3. Extraction of CS₂ into an organic solvent (e.g., isooctane).4. Analysis by GC.[5][6][7]
Propylenediamine (PDA) Method Hydrolysis of this compound to its specific degradation product, propylenediamine (PDA), followed by quantification.Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)1. Acid hydrolysis of the sample.2. Separation of the aqueous phase containing PDA.3. Filtration and dilution of the extract.4. Analysis by LC-MS/MS.[8][9]
Fungicide Efficacy Testing

Assessing the efficacy of this compound against fungal pathogens involves both in vitro and in vivo studies.

Table 3: Protocols for Fungicide Efficacy Assessment

Assay TypeMethodologyParameters MeasuredReference
In Vitro - Multiwell Plate Assay Fungal spores or mycelia are cultured in multiwell plates containing various concentrations of this compound.Fungal growth inhibition (e.g., absorbance, colony diameter).[10]
In Vivo - Field Trials Application of this compound to crops in a field setting under controlled conditions.Disease incidence and severity, crop yield.[4][11]
Toxicological Studies

Toxicological evaluation of this compound is essential to determine its safety profile for humans and the environment. These studies typically follow standardized guidelines.

Table 4: Overview of Toxicological Study Protocols

Study TypeAnimal ModelAdministration RouteKey ObservationsReference
Acute Toxicity Rats, RabbitsOral, Dermal, InhalationLD₅₀/LC₅₀ values, clinical signs of toxicity.[12]
Chronic Toxicity RatsOral (in feed)Long-term health effects, carcinogenicity.[6]
Reproductive Toxicity RatsOralEffects on fertility and reproductive parameters.[10]

Signaling Pathways and Logical Relationships

The multi-site action of this compound can be visualized as a workflow where the fungicide initiates a cascade of inhibitory events within the fungal cell, ultimately leading to cell death.

Propineb_Inhibitory_Workflow This compound This compound Application Cellular_Uptake Cellular Uptake/ Contact This compound->Cellular_Uptake Multi_Site_Inhibition Multi-Site Inhibition Cellular_Uptake->Multi_Site_Inhibition Enzyme_Inhibition Enzyme Inhibition (-SH groups, Metalloenzymes) Multi_Site_Inhibition->Enzyme_Inhibition Respiratory_Chain_Disruption Respiratory Chain Disruption Multi_Site_Inhibition->Respiratory_Chain_Disruption Metabolic_Interference Metabolic Interference (Carbohydrates, Proteins) Multi_Site_Inhibition->Metabolic_Interference Membrane_Damage Cell Membrane Damage Multi_Site_Inhibition->Membrane_Damage Cellular_Dysfunction Cellular Dysfunction Enzyme_Inhibition->Cellular_Dysfunction Respiratory_Chain_Disruption->Cellular_Dysfunction Metabolic_Interference->Cellular_Dysfunction Membrane_Damage->Cellular_Dysfunction Fungal_Cell_Death Fungal Cell Death Cellular_Dysfunction->Fungal_Cell_Death

Caption: Workflow of this compound's fungicidal action.

Conclusion

This compound remains a significant fungicide in modern agriculture due to its broad-spectrum efficacy and multi-site mode of action, which helps to manage fungal resistance. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of its molecular characteristics, mechanisms of action, and the experimental methodologies used for its study. Further research into the specific molecular targets of this compound could lead to the development of more targeted and effective antifungal agents.

References

Propineb's Role as a Multi-Site Inhibitor in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propineb, a broad-spectrum dithiocarbamate fungicide, is distinguished by its multi-site mode of action, a key attribute that mitigates the development of resistance in fungal pathogens. This technical guide provides an in-depth exploration of the biochemical mechanisms underlying this compound's fungicidal activity. It details the compound's interference with critical cellular processes including respiration, carbohydrate and protein metabolism, and cell membrane integrity. This document summarizes available quantitative data, outlines detailed experimental protocols for key assays, and presents visual diagrams of the implicated signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's multi-faceted inhibitory role.

Introduction

This compound is a polymeric zinc complex of propylene bis(dithiocarbamate) and is classified under the Fungicide Resistance Action Committee (FRAC) code M03, designating it as a multi-site contact fungicide.[1][2][3] Its broad-spectrum efficacy against a wide range of fungal pathogens, including those belonging to Oomycetes, Ascomycetes, and Basidiomycetes, makes it a valuable tool in agriculture.[4] The primary advantage of its multi-site inhibitory mechanism is the significantly lower risk of resistance development compared to single-site inhibitors.[5] this compound decomposes to propylene thiourea (PTU) and carbon disulfide (CS₂), and its fungicidal activity is attributed to the collective disruption of multiple vital fungal processes.[6][7]

Multi-Site Inhibitory Mechanisms

This compound's efficacy stems from its ability to interfere with numerous metabolic pathways simultaneously.[5] This multi-pronged attack overwhelms the fungus's ability to adapt and survive. The primary mechanisms of action are detailed below.

Inhibition of Respiration

One of the key targets is thought to be the pyruvate dehydrogenase (PDH) complex , a critical enzyme that links glycolysis to the Krebs cycle. Dithiocarbamates can inactivate PDH by reacting with the sulfhydryl groups of its lipoic acid cofactor or by chelating essential metal ions required for its activity.

Disruption of Carbohydrate and Protein Metabolism

This compound interferes with the metabolism of carbohydrates and proteins, further crippling the fungus's cellular functions.[5] This is achieved through two primary mechanisms:

  • Inhibition of Sulfhydryl Enzymes: Dithiocarbamates are known to react with sulfhydryl (-SH) groups of amino acids like cysteine within proteins.[8] This can lead to the inactivation of a wide range of enzymes crucial for glycolysis, the Krebs cycle, and other metabolic pathways. Aldehyde dehydrogenase is one such enzyme that is strongly inhibited by dithiocarbamates.[9]

  • Metal Chelation: this compound's structure allows it to chelate essential metal ions such as copper and zinc, which serve as cofactors for numerous enzymes.[10] By sequestering these metal ions, this compound can indirectly inhibit a multitude of enzymatic reactions vital for fungal growth and development.

Interference with Cell Membrane Integrity

This compound compromises the integrity of fungal cell membranes, leading to leakage of cellular contents and ultimately, cell death.[5] The lipophilic nature of dithiocarbamates allows them to accumulate in the lipid-rich cell membrane, disrupting its structure and function. This can lead to increased membrane permeability and the dissipation of essential ion gradients.

Quantitative Data

Specific IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) values for this compound against specific fungal enzymes are not extensively reported in publicly available literature. This is characteristic of multi-site inhibitors, where the overall toxic effect is a result of moderate inhibition at numerous sites rather than high-affinity binding to a single target. However, general inhibitory concentrations for dithiocarbamates against certain enzymes have been established.

Enzyme Class Inhibitor Class General Kᵢ / IC₅₀ Range Reference
Carbonic AnhydrasesDithiocarbamatesNanomolar to low micromolar[1]
Aldehyde DehydrogenaseDithiocarbamatesPotent inhibition reported[8][9]

Note: The provided data is for the general class of dithiocarbamates and not specific to this compound. The actual inhibitory constants of this compound on various fungal enzymes may vary.

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to study the multi-site inhibitory action of this compound on fungi.

Enzyme Inhibition Assay (General Protocol)

This protocol, adapted from methodologies for studying dithiocarbamate inhibition, can be used to determine the inhibitory effect of this compound on a specific fungal enzyme (e.g., a purified dehydrogenase).[11][12]

Objective: To determine the IC₅₀ value of this compound for a target fungal enzyme.

Materials:

  • Purified target fungal enzyme

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Substrate for the enzyme

  • Cofactors (if required, e.g., NAD⁺)

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound in the assay buffer. Prepare solutions of the enzyme, substrate, and any necessary cofactors at their optimal concentrations.

  • Assay Setup: In a 96-well plate, add the assay buffer, this compound dilutions (or solvent control), and the enzyme solution.

  • Pre-incubation: Incubate the plate for a specific period (e.g., 15 minutes) at the optimal temperature for the enzyme to allow for the interaction between this compound and the enzyme.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Monitor Reaction: Immediately measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the initial reaction velocity for each this compound concentration. Determine the percentage of inhibition relative to the control (no this compound). Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Assessment of Mitochondrial Respiration

This protocol provides a method to measure the effect of this compound on the oxygen consumption rate of fungal mitochondria.

Objective: To assess the impact of this compound on the fungal mitochondrial electron transport chain.

Materials:

  • Fungal spheroplasts or isolated mitochondria

  • Respiration buffer

  • This compound solution

  • Respiratory substrates (e.g., succinate, pyruvate)

  • Oxygen electrode or a Seahorse XF Analyzer

Procedure:

  • Preparation of Fungal Material: Prepare fungal spheroplasts or isolate mitochondria from the fungal species of interest using standard protocols.

  • Respirometry Setup: Add the respiration buffer to the chamber of the oxygen electrode or the wells of a Seahorse plate. Add the fungal spheroplasts or isolated mitochondria.

  • Baseline Respiration: Measure the basal oxygen consumption rate.

  • This compound Treatment: Add different concentrations of this compound to the chamber/wells and monitor the oxygen consumption rate over time.

  • Substrate Addition: Add specific respiratory substrates to assess the effect of this compound on different parts of the electron transport chain.

  • Data Analysis: Calculate the oxygen consumption rate (OCR) under each condition. Compare the OCR in the presence and absence of this compound to determine its inhibitory effect on mitochondrial respiration.

Cell Membrane Integrity Assay

This protocol uses the fluorescent dye propidium iodide (PI) to assess this compound-induced damage to the fungal plasma membrane.

Objective: To determine if this compound compromises the integrity of the fungal cell membrane.

Materials:

  • Fungal cell culture

  • This compound solution

  • Propidium iodide (PI) stock solution

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Treat the fungal cell culture with various concentrations of this compound for a defined period. Include an untreated control.

  • Staining: Harvest the cells by centrifugation and wash them with PBS. Resuspend the cells in PBS containing PI (e.g., 5 µg/mL).

  • Incubation: Incubate the cells in the dark for 15-30 minutes.

  • Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Cells with compromised membranes will show red fluorescence as PI enters and binds to nucleic acids.

    • Flow Cytometry: Analyze the cell population using a flow cytometer to quantify the percentage of PI-positive (damaged) cells.

  • Data Analysis: Compare the percentage of fluorescent cells in the this compound-treated samples to the control to determine the extent of membrane damage.

Signaling Pathways and Logical Relationships

While direct experimental evidence specifically linking this compound to the disruption of major fungal signaling pathways like the MAPK (Mitogen-Activated Protein Kinase) and cAMP (cyclic Adenosine Monophosphate) pathways is limited, its multi-site inhibitory nature suggests a high probability of indirect interference. Fungal cells respond to cellular stress, including that induced by fungicides, through these conserved signaling cascades.

Proposed General Mechanism of this compound's Multi-Site Inhibition

The following diagram illustrates the overarching mechanism of this compound's action, highlighting its multiple points of interference within a fungal cell.

G cluster_this compound This compound cluster_fungal_cell Fungal Cell cluster_mito_processes Mitochondrial Processes cluster_cyto_processes Cytoplasmic Processes This compound This compound CellMembrane Cell Membrane This compound->CellMembrane Disrupts Respiration Respiration Chain (e.g., PDH, SDH) This compound->Respiration Inhibits Glycolysis Glycolysis Enzymes This compound->Glycolysis Inhibits Metabolism General Metabolism (Carbohydrate & Protein) This compound->Metabolism Inhibits Mitochondrion Mitochondrion Cytoplasm Cytoplasm ProteinSynth Protein Synthesis

Caption: Overview of this compound's multi-site inhibitory action in a fungal cell.

Experimental Workflow for Characterizing Multi-Site Inhibition

The diagram below outlines a logical workflow for researchers investigating the multi-site inhibitory effects of a compound like this compound.

G cluster_invitro In Vitro Characterization cluster_invivo Cellular-Level Investigation start Start: Hypothesis (Compound has multi-site action) in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo / Cellular Assays start->in_vivo enzyme_kinetics Enzyme Inhibition Assays (e.g., Dehydrogenases) in_vitro->enzyme_kinetics metal_chelation Metal Chelation Assays in_vitro->metal_chelation respiration_assay Mitochondrial Respiration (Oxygen Consumption) in_vivo->respiration_assay membrane_assay Cell Membrane Integrity (e.g., PI Staining) in_vivo->membrane_assay metabolomics Metabolomic Profiling in_vivo->metabolomics data_analysis Data Analysis & Integration conclusion Conclusion: Confirmation of Multi-Site Inhibition data_analysis->conclusion enzyme_kinetics->data_analysis metal_chelation->data_analysis respiration_assay->data_analysis membrane_assay->data_analysis metabolomics->data_analysis

Caption: Experimental workflow for investigating a multi-site fungicide.

Potential Impact on Fungal Stress Response Signaling Pathways

The cellular stress caused by this compound's multi-site inhibition likely triggers fungal stress response pathways, such as the High Osmolarity Glycerol (HOG) pathway (a MAPK pathway) and the cAMP-PKA pathway. These pathways are central to regulating the fungal response to a wide array of environmental insults.

G cluster_stress Cellular Stress cluster_signaling Stress Response Signaling cluster_response Fungal Response This compound This compound RespInhibition Respiratory Inhibition This compound->RespInhibition MetabolicDisruption Metabolic Disruption This compound->MetabolicDisruption MembraneDamage Membrane Damage This compound->MembraneDamage OxidativeStress Oxidative Stress RespInhibition->OxidativeStress cAMP_PKA_pathway cAMP-PKA Pathway MetabolicDisruption->cAMP_PKA_pathway Potentially Modulates MAPK_pathway MAPK Pathway (e.g., HOG) MembraneDamage->MAPK_pathway Activates OxidativeStress->MAPK_pathway Activates GeneExpression Stress Gene Expression MAPK_pathway->GeneExpression cAMP_PKA_pathway->GeneExpression GrowthArrest Growth Arrest / Cell Death GeneExpression->GrowthArrest

Caption: Hypothetical activation of fungal stress signaling by this compound.

Conclusion

This compound's efficacy as a fungicide is rooted in its ability to simultaneously disrupt multiple, essential fungal life processes. This multi-site mode of action, encompassing the inhibition of respiration, the disruption of carbohydrate and protein metabolism through enzyme inactivation and metal chelation, and the compromising of cell membrane integrity, presents a formidable challenge to the development of fungal resistance. While specific quantitative data on the inhibition of individual fungal enzymes by this compound remains an area for further investigation, the provided experimental frameworks offer robust methodologies for elucidating the intricate details of its inhibitory mechanisms. A deeper understanding of how multi-site inhibitors like this compound interact with fungal signaling pathways will be crucial for the development of next-generation, resistance-proof antifungal strategies.

References

Discovery and history of propylene bis-dithiocarbamate fungicides

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Propylene Bis-dithiocarbamate Fungicides

Introduction

Dithiocarbamate fungicides (DTFs) represent a significant class of non-systemic pesticides that have been instrumental in controlling a broad spectrum of fungal diseases in agriculture since the 1940s.[1] Their enduring presence in global markets is a testament to their efficacy, broad-spectrum activity, and multi-site mode of action, which reduces the likelihood of resistance development.[2][3] Dithiocarbamates are classified based on their chemical structure into three main groups: dimethyldithiocarbamates (DMDs), ethylenebis-dithiocarbamates (EBDs), and propylene bis-dithiocarbamates (PBDs).[4] This guide focuses on the discovery, history, and technical aspects of the propylene bis-dithiocarbamate subgroup, with a primary focus on its most prominent member, propineb.

Discovery and History

The journey of dithiocarbamate fungicides began in 1934 when Tisdale and Williams were issued the first patent for this class of chemistry.[5] However, it wasn't until 1940 that the first dithiocarbamate, thiram, was commercialized as a seed treatment, followed by ferbam as a foliar fungicide in 1943.[5] A significant advancement came with the introduction of the ethylenebis-dithiocarbamates (EBDCs), including nabam, zineb (1943), and maneb (1955).[6][7] These compounds laid the groundwork for further structural modifications to enhance fungicidal activity and stability.

The development of propylene bis-dithiocarbamates followed, with this compound being a key example. This compound is a polymeric complex of zinc with the propylene 1,2-bis(dithiocarbamate) anionic ligand.[8] It was developed to provide a broad-spectrum, foliar-applied fungicide with long residual activity.[9][10]

Below is a timeline of key milestones in the development of dithiocarbamate fungicides:

YearMilestoneReference
1934 First patent for dithiocarbamate chemistry issued to Tisdale and Williams.[5]
1940 Thiram, the first commercial dithiocarbamate, is introduced as a seed treatment.[5]
1943 Ferbam is described as a foliar fungicide. Nabam and Zineb (EBDs) are introduced.[5][7]
1955 Maneb (an EBD) is introduced.[7]
1961 Mancozeb, a coordination complex of zinc and manganese EBDs, is developed.[7]
~1960s This compound (a PBD) is developed and introduced.[11]

Chemical Synthesis

The synthesis of propylene bis-dithiocarbamate salts is a well-established process. The general method involves the reaction of 1,2-diaminopropane with carbon disulfide in the presence of a strong base to form a water-soluble salt, which is then precipitated with a metal salt solution to form the final, often polymeric and water-insoluble, fungicide.[12]

Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound, the polymeric zinc salt of propylene 1,2-bis(dithiocarbamate).[12][13]

Materials:

  • 1,2-Diaminopropane

  • Carbon disulfide (CS₂)

  • Ammonium hydroxide solution or Sodium hydroxide (NaOH)

  • Zinc sulfate (ZnSO₄) or another soluble zinc salt

  • Ethanol

  • Water

  • Diethyl ether

Procedure:

  • Preparation of the Dithiocarbamate Salt:

    • Dissolve 1,2-diaminopropane (1 equivalent) in cold ethanol in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.

    • Slowly add a solution of sodium hydroxide (2 equivalents) in water to the stirred solution.

    • While maintaining the temperature below 10 °C, add carbon disulfide (2 equivalents) dropwise to the reaction mixture. A precipitate of disodium propylene 1,2-bis(dithiocarbamate) should begin to form.

    • After the addition is complete, continue stirring the mixture in the ice bath for 2-3 hours.

  • Precipitation of this compound:

    • Prepare an aqueous solution of zinc sulfate.

    • Slowly add the zinc sulfate solution to the stirred suspension of the disodium propylene 1,2-bis(dithiocarbamate). A white precipitate of polymeric zinc propylene 1,2-bis(dithiocarbamate) (this compound) will form.

  • Isolation and Purification:

    • Collect the white precipitate by vacuum filtration.

    • Wash the precipitate with cold ethanol and then with diethyl ether to remove any unreacted starting materials and byproducts.

    • Dry the product under vacuum to obtain this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Products diaminopropane 1,2-Diaminopropane reaction1 Reaction in Ethanol/Water diaminopropane->reaction1 cs2 Carbon Disulfide cs2->reaction1 base NaOH / NH4OH base->reaction1 zinc_salt Zinc Sulfate Solution precipitation Precipitation zinc_salt->precipitation intermediate Disodium Propylene 1,2-bis(dithiocarbamate) reaction1->intermediate filtration Filtration & Washing precipitation->filtration drying Drying filtration->drying final_product This compound (Polymeric Zinc Complex) drying->final_product intermediate->precipitation

Synthesis workflow for this compound.

Mechanism of Action

Propylene bis-dithiocarbamate fungicides, like other dithiocarbamates, have a multi-site mode of action, which means they disrupt multiple metabolic processes within fungal cells.[9] This is a key reason for the low incidence of resistance development to these fungicides.[2] The primary mechanisms are believed to be:

  • Chelation of Metal Cations: Dithiocarbamates are strong chelating agents and can inactivate essential metalloenzymes within the fungal cell by binding to metal ions like copper.[14]

  • Reaction with Thiol Groups: The fungicidal activity is also attributed to their metabolism into isothiocyanates. These isothiocyanates can then react with and inactivate vital enzymes and proteins containing sulfhydryl (-SH) groups, disrupting cellular respiration and other critical functions.[14]

Mechanism_of_Action cluster_fungicide Fungicide Action cluster_fungal_cell Fungal Cell cluster_effect Cellular Effect This compound This compound metabolism Metabolism in Fungal Environment This compound->metabolism breaks down inactivation2 Inactivation of Metalloenzymes This compound->inactivation2 chelates metal ions isothiocyanate Isothiocyanate Metabolite metabolism->isothiocyanate inactivation1 Inactivation of -SH Enzymes isothiocyanate->inactivation1 reacts with sh_enzymes Enzymes with -SH groups metalloenzymes Metalloenzymes (e.g., containing Cu²⁺) disruption Disruption of Cellular Respiration & Metabolism inactivation1->disruption inactivation2->disruption cell_death Fungal Cell Death disruption->cell_death

References

Propineb's Effect on Pyruvic Acid Oxidation in Pathogenic Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propineb, a dithiocarbamate fungicide, is widely utilized in agriculture for its broad-spectrum activity.[1] While its primary application is in plant pathology, the constituent chemical moieties of this compound, namely the dithiocarbamate group and zinc, suggest potential antibacterial activity through mechanisms that extend beyond simple membrane disruption. This technical guide explores the hypothesized effect of this compound on a critical metabolic chokepoint in pathogenic bacteria: the oxidation of pyruvic acid. This process, catalyzed by the pyruvate dehydrogenase complex (PDC), is central to cellular respiration and the generation of metabolic precursors.[2] We will delve into the proposed mechanisms of inhibition, present data from related inhibitors, provide detailed experimental protocols to investigate these hypotheses, and offer visual representations of the key pathways and experimental workflows.

Introduction: The Central Role of Pyruvic Acid Oxidation

Pyruvic acid stands at the crossroads of central carbon metabolism. As the end-product of glycolysis, its fate determines the energetic and biosynthetic state of the bacterial cell.[3] The oxidative decarboxylation of pyruvate to acetyl-CoA, catalyzed by the pyruvate dehydrogenase complex (PDC), is the irreversible gateway to the tricarboxylic acid (TCA) cycle and, subsequently, to the electron transport chain for efficient ATP generation.[2] The PDC is a large, multi-enzyme complex composed of three main catalytic components: pyruvate dehydrogenase (E1), dihydrolipoyl transacetylase (E2), and dihydrolipoyl dehydrogenase (E3), each with essential cofactors.[3] Given its pivotal role, the inhibition of the PDC presents a compelling target for antimicrobial agents.

This compound is a polymeric zinc salt of propylene bis-dithiocarbamate.[4] Its potential to interfere with pyruvic acid oxidation is predicated on two key chemical features: the dithiocarbamate ligand and the release of zinc ions.

Proposed Mechanisms of Action

While direct studies on this compound's effect on bacterial PDC are lacking, we can hypothesize several plausible mechanisms of inhibition based on the known biochemistry of dithiocarbamates and the enzymatic requirements of the PDC.

Interference with Thiamine Pyrophosphate (TPP), the E1 Cofactor

The E1 component of the PDC requires thiamine pyrophosphate (TPP) for the decarboxylation of pyruvate.[5] Dithiocarbamates are known chelating agents, and while they are more commonly associated with metal chelation, their sulfur-containing structure could potentially interact with and disrupt the function of TPP or its binding to the E1 subunit. More directly, analogues of TPP are known to be potent inhibitors of TPP-dependent enzymes.[6][7][8]

Targeting the Lipoic Acid Cofactor of the E2 Subunit

The E2 subunit utilizes a lipoic acid cofactor to transfer the acetyl group from the E1 subunit to coenzyme A. The disulfide bond of lipoic acid is a potential target for the redox-active dithiocarbamate moiety. While specific interactions between dithiocarbamates and lipoic acid in the context of PDC are not well-documented, the general reactivity of dithiocarbamates suggests this as a possible inhibitory mechanism.

Inhibition by Zinc Ions

This compound serves as a source of zinc ions.[9] While zinc is an essential micronutrient, at high concentrations, it can be toxic to bacteria by inhibiting various metabolic enzymes. Although some studies have shown that zinc can activate certain mitochondrial enzymes, its effect on bacterial PDC is not well-established and could be inhibitory.[10]

Quantitative Data on Related Enzyme Inhibitors

Direct quantitative data for the inhibition of bacterial pyruvic acid oxidation by this compound is not available in the current literature. However, to provide a frame of reference for researchers, the following table summarizes the inhibitory constants (Ki) for analogues of thiamine pyrophosphate against TPP-dependent enzymes. This data illustrates the potential for molecules that interfere with TPP function to be potent enzyme inhibitors.

InhibitorTarget EnzymeOrganismInhibitory Constant (Ki)Reference
3-Deazathiamin diphosphate (deazaTPP)Pyruvate DecarboxylaseZymomonas mobilis< 14 pM[6]
3-Deazathiamin diphosphate (deazaTPP)α-Ketoglutarate Dehydrogenase (E1 subunit)Escherichia coli~ 5 nM[6]
Thiamin 2-thiazolone diphosphate (ThTDP)Pyruvate Dehydrogenase (E1 subunit)Escherichia coli0.003 µM[11]
Thiamin 2-thiothiazolone diphosphate (ThTTDP)Pyruvate Dehydrogenase (E1 subunit)Escherichia coli0.064 µM[11]

Experimental Protocols

To investigate the hypothesized effects of this compound on pyruvic acid oxidation in pathogenic bacteria, the following experimental protocols are proposed.

Preparation of Bacterial Cell Lysate
  • Bacterial Culture: Grow the pathogenic bacterial strain of interest (e.g., Escherichia coli, Staphylococcus aureus) in a suitable rich medium (e.g., Luria-Bertani broth) to mid-logarithmic phase (OD600 ≈ 0.6-0.8).

  • Cell Harvesting: Centrifuge the culture at 5,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Washing: Wash the cell pellet twice with a cold phosphate buffer (50 mM, pH 7.5).

  • Lysis: Resuspend the cell pellet in a lysis buffer (50 mM phosphate buffer, pH 7.5, containing 1 mM EDTA, 1 mM dithiothreitol, and a protease inhibitor cocktail). Lyse the cells by sonication on ice or by using a French press.

  • Clarification: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to remove cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant (cell-free extract) using a standard method such as the Bradford or BCA assay.

Pyruvate Dehydrogenase Complex (PDC) Activity Assay

This spectrophotometric assay measures the reduction of NAD+ to NADH, which is coupled to the oxidation of pyruvate.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Magnesium Chloride (MgCl2): 100 mM

  • Thiamine Pyrophosphate (TPP): 20 mM

  • Cysteine-HCl: 100 mM

  • Coenzyme A (CoA): 10 mM

  • NAD+: 50 mM

  • Sodium Pyruvate: 100 mM

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

Procedure:

  • Reaction Mixture: In a 1 ml cuvette, prepare the following reaction mixture:

    • Assay Buffer: 800 µl

    • MgCl2: 10 µl

    • TPP: 10 µl

    • Cysteine-HCl: 10 µl

    • CoA: 10 µl

    • NAD+: 20 µl

  • Inhibitor Addition: Add the desired concentration of this compound (or vehicle control) to the reaction mixture.

  • Enzyme Addition: Add 50-100 µg of the cell-free extract to the cuvette and mix gently.

  • Initiation of Reaction: Start the reaction by adding 20 µl of sodium pyruvate.

  • Measurement: Immediately monitor the increase in absorbance at 340 nm (due to the formation of NADH) for 5-10 minutes using a spectrophotometer.

  • Calculation of Activity: Calculate the rate of the reaction from the linear portion of the absorbance versus time plot. One unit of PDC activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

Visualizations

Signaling Pathways and Logical Relationships

PDC_Inhibition cluster_PDC Pyruvate Dehydrogenase Complex (PDC) E1 E1 (Pyruvate Dehydrogenase) E2 E2 (Dihydrolipoyl Transacetylase) E1->E2 Acetyl Group Transfer CO2 CO2 E1->CO2 E3 E3 (Dihydrolipoyl Dehydrogenase) E2->E3 Electron Transfer AcetylCoA Acetyl-CoA E2->AcetylCoA NADH NADH E3->NADH TPP TPP TPP->E1 LipoicAcid Lipoic Acid LipoicAcid->E2 FAD FAD FAD->E3 Pyruvate Pyruvate Pyruvate->E1 NAD NAD+ NAD->E3 This compound This compound Dithiocarbamate Dithiocarbamate This compound->Dithiocarbamate Zinc Zn2+ This compound->Zinc Dithiocarbamate->TPP Interference? Dithiocarbamate->LipoicAcid Interaction? Zinc->E1 Inhibition? Zinc->E2 Inhibition?

Caption: Proposed inhibitory mechanisms of this compound on the pyruvate dehydrogenase complex.

Experimental Workflow

Experimental_Workflow start Start: Culture Pathogenic Bacteria harvest Harvest and Wash Cells start->harvest lyse Prepare Cell-Free Lysate harvest->lyse quantify Quantify Protein Concentration lyse->quantify assay_setup Set up PDC Activity Assay quantify->assay_setup add_this compound Add this compound (Test) or Vehicle (Control) assay_setup->add_this compound initiate_reaction Initiate Reaction with Pyruvate add_this compound->initiate_reaction measure Spectrophotometric Measurement (340 nm) initiate_reaction->measure analyze Analyze Data: Calculate PDC Activity and Inhibition measure->analyze end End: Determine IC50 of this compound analyze->end

References

Methodological & Application

Application Note: Quantification of Propineb in Formulations by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative determination of Propineb in its technical grade and wettable powder formulations. This compound, a polymeric zinc dithiocarbamate fungicide, is widely used in agriculture.[1][2] This method employs a reversed-phase HPLC system with UV detection at 280 nm, providing a precise and accurate means of quality control and formulation analysis. The protocol described herein is based on established and collaboratively studied methodologies, ensuring its suitability for routine use in a laboratory setting.[3][4][5]

Introduction

This compound is a broad-spectrum fungicide used to control a variety of fungal diseases on crops such as grapes, potatoes, and tomatoes.[2] Its polymeric nature presents unique challenges for analytical quantification. The method described in this document provides a detailed procedure for the determination of this compound content by converting it to a soluble form and analyzing it using reversed-phase HPLC with UV detection.[3][5] The principle of the method involves the extraction and dissolution of this compound from the formulation matrix, followed by chromatographic separation on a C18 column and quantification using an external standard method.[3][5]

Experimental Protocols

Materials and Reagents
  • This compound reference standard of known purity

  • HPLC grade Methanol

  • HPLC grade Water

  • Disodium hydrogen phosphate (Na₂HPO₄)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Tetrabutylammonium hydrogen sulfate

  • Sodium sulfite (Na₂SO₃)

  • Saturated sodium hydroxide (NaOH) solution

  • 0.22 µm membrane filters

Instrumentation
  • High-Performance Liquid Chromatograph equipped with a UV detector.

  • Agilent Extent C18 column (4.6 x 150 mm, 5 µm) or equivalent.[3][4][5]

  • Ultrasonic bath.

  • Analytical balance.

  • pH meter.

Preparation of Solutions
  • Solution A (Mobile Phase Component): Accurately weigh 3.72 g of EDTA, 1.42 g of disodium hydrogen phosphate, and 3.39 g of tetrabutylammonium hydrogen sulfate into a 1000 mL beaker. Add 1000 mL of HPLC grade water and dissolve completely using an ultrasonic bath for approximately 5 minutes. Adjust the pH of the solution to 9.5 with a saturated sodium hydroxide solution.[3]

  • Solution B (Sample and Standard Diluent): Accurately weigh 7.44 g of EDTA, 1.42 g of disodium hydrogen phosphate, and 1 g of sodium sulfite into a 1000 mL beaker. Add 1000 mL of HPLC grade water and dissolve completely using an ultrasonic bath for about 5 minutes. Adjust the pH of the solution to 11.0 with a saturated sodium hydroxide solution.[3]

Chromatographic Conditions

A summary of the HPLC-UV instrument parameters is provided in the table below.

ParameterValue
Column Agilent Extent C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Solution A: Methanol (65:35, v/v)
Flow Rate 1.0 mL/min
Column Temperature 20°C
Detection UV at 280 nm
Injection Volume 5 µL
Run Time Approximately 13 minutes
Table 1: HPLC-UV Chromatographic Conditions.[3][4][5]
Preparation of Standard and Sample Solutions

Standard Solution Preparation:

  • Accurately weigh, in duplicate, an amount of this compound reference standard equivalent to 40 mg of pure this compound into separate 100 mL volumetric flasks.

  • Add 85 mL of Solution B to each flask and place them in an ultrasonic bath (not exceeding 20°C) for approximately 10 minutes, or until completely dissolved.[3]

  • Allow the solutions to return to room temperature, then dilute to the mark with Solution B and mix thoroughly.

  • Accurately transfer 5 mL of this solution into a 50 mL volumetric flask, dilute to volume with Solution B, and mix well.

  • Filter the final solution through a 0.22 µm membrane filter before injection.[3][4]

Sample Solution Preparation:

  • Accurately weigh, in duplicate, an amount of the this compound formulation sample equivalent to 40 mg of pure this compound into separate 100 mL volumetric flasks.

  • Add 85 mL of Solution B to each flask and place them in an ultrasonic bath for approximately 5 minutes to dissolve.[4]

  • Allow the solutions to return to room temperature, then dilute to the mark with Solution B and mix thoroughly.

  • Accurately transfer 5 mL of this solution into a 50 mL volumetric flask, dilute to volume with Solution B, and mix well.

  • Filter the final solution through a 0.22 µm membrane filter prior to analysis.[4]

System Suitability and Analysis Sequence

Before sample analysis, equilibrate the HPLC system by running the mobile phase until a stable baseline is achieved. Inject the standard solution multiple times (e.g., 3 successive injections) to ensure that the retention times and peak areas are reproducible, with a relative standard deviation of less than 0.5%.[3][4]

A typical injection sequence involves bracketing the duplicate sample injections with standard injections (e.g., C1, S1, S1, C2, S2, S2, C1).[3] The average response factor from the bracketing standard injections is used for calculating the this compound content in the samples.[3][5]

Results and Data Presentation

The quantification of this compound is achieved by comparing the peak area of the analyte in the sample solution to that of the standard solution.

Calculation

The percentage of this compound in the sample can be calculated using the following formula:

Method Validation Summary

The performance of this HPLC-UV method has been validated through collaborative studies, demonstrating its suitability for the intended purpose.[5] A summary of typical method validation parameters is presented below.

ParameterTypical Results
Linearity (R²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (RSD%) < 2.0%
Specificity No interference from formulation excipients at the retention time of this compound.
Table 2: Summary of Method Validation Data.

Experimental Workflow and Diagrams

The overall workflow for the HPLC-UV analysis of this compound in formulations is depicted in the following diagram.

experimental_workflow cluster_prep Solution and Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis prep_solutions Prepare Mobile Phase (A) and Diluent (B) prep_std Prepare Standard Solution prep_solutions->prep_std prep_sample Prepare Sample Solution prep_solutions->prep_sample hplc_system HPLC System Setup and Equilibration prep_std->hplc_system prep_sample->hplc_system inject_std Inject Standard for System Suitability hplc_system->inject_std inject_sequence Run Analytical Sequence (Standard-Sample Bracketing) inject_std->inject_sequence integrate_peaks Peak Integration and Area Determination inject_sequence->integrate_peaks calculate Calculate this compound Content integrate_peaks->calculate report Generate Report calculate->report

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The HPLC-UV method described in this application note is a reliable and validated procedure for the quantification of this compound in its formulations. The detailed protocol for sample and standard preparation, along with the specified chromatographic conditions, ensures accurate and reproducible results. This method is suitable for quality control laboratories and research settings involved in the analysis of this compound-containing products.

References

Application Notes and Protocols for Propineb Residue Analysis in Produce using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propineb is a broad-spectrum dithiocarbamate fungicide used to control a variety of fungal diseases on fruits and vegetables.[1] Due to potential health risks associated with dithiocarbamate residues and their metabolites, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food products.[1] Consequently, sensitive and specific analytical methods are required for the routine monitoring of this compound residues in produce.

This document provides detailed application notes and protocols for the analysis of this compound residues in various produce matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Two primary methodologies are presented:

  • Indirect Analysis via Hydrolysis to Propylenediamine (PDA): this compound is hydrolyzed to its stable amine derivative, propylenediamine (PDA), which is then quantified by LC-MS/MS. This method is specific for this compound, unlike the common method of analyzing for carbon disulfide (CS2), which is a common moiety of all dithiocarbamates.[1]

  • Direct Analysis after Derivatization: this compound is derivatized to a more stable and chromatographically amenable compound, dimethyl propylenebisdithiocarbamate (PBMe), followed by LC-MS/MS analysis.[2] This approach allows for a more direct measurement of the parent compound.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analysis of this compound and its metabolites using LC-MS/MS.

AnalyteMatrixMethodLOQ (mg/kg)LOD (mg/kg)Recovery (%)RSD (%)Reference
This compound (as PDA)BananaLC-MS/MS0.010.003375.3 - 115.41.3 - 11.1[3]
Propylenethiourea (PTU)BananaLC-MS/MS0.010.003375.3 - 115.41.3 - 11.1[3]
This compound (as CS2)BananaGC-FPD0.0050.001575.3 - 115.41.3 - 11.1[3]
This compound (as PBMe)BeerLC-MS/MS<0.52 µg/kg-92.2 - 112.6<9.6[2][4]
This compound (as PBMe)Fruit JuiceLC-MS/MS<0.52 µg/kg-92.2 - 112.6<9.6[2][4]
This compound (as PBMe)MaltLC-MS/MS0.23 µg/kg-92.2 - 112.6<9.6[2][4]

Experimental Protocols

Method 1: Indirect Analysis via Hydrolysis to Propylenediamine (PDA)

This protocol is based on the principle of hydrolyzing this compound to PDA, followed by extraction and analysis.

1. Sample Preparation (Hydrolysis and Extraction)

  • Weigh 10 g of homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Add 10 mL of a solution of 12% HCl containing 1.6 mg/100 mL SnCl2.

  • Vortex for 1 minute to ensure thorough mixing.

  • Incubate the mixture in a water bath at 80°C for 1 hour, with intermittent shaking.

  • Cool the tube to room temperature.

  • Add 10 mL of isooctane and vortex vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes to separate the layers.

  • Carefully collect the lower aqueous phase, which contains the PDA.

  • Filter the aqueous extract through a 0.22 µm syringe filter into an autosampler vial.

  • Dilute the extract 5-fold with the initial mobile phase as a compromise between sensitivity and chromatographic performance.[1]

2. LC-MS/MS Parameters

ParameterSetting
LC System Agilent 1290 Infinity II or equivalent
Column ZIC-pHILIC (150 x 4.6 mm, 5 µm) or similar HILIC column
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient 90% B for 7 min, to 60% B in 6 min, hold for 3 min, then re-equilibrate
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Agilent 6470 Triple Quadrupole or equivalent
Ionization Mode ESI Positive
MRM Transitions PDA: m/z 75 → 58 (Quantifier), m/z 75 → 42 (Qualifier) PDA-d6 (IS): m/z 81 → 62
Method 2: Direct Analysis after Derivatization to PBMe

This protocol involves the derivatization of this compound to dimethyl propylenebisdithiocarbamate (PBMe) using a modified QuEChERS procedure.[2]

1. Sample Preparation (Derivatization and QuEChERS Extraction)

  • Weigh 10 g of homogenized sample into a 50 mL polypropylene centrifuge tube.

  • For liquid samples like fruit juice, use 10 mL.[2]

  • Add 100 µL of 1 M DTT solution and 0.5 mL of 1 M NaHCO3 solution.[2]

  • Add 10 mL of acetonitrile and 47.4 µL of dimethyl sulfate.[2]

  • Shake the tube for 15 minutes.[2]

  • Add the contents of a Supel™ QuE non-buffered tube (containing MgSO4 and NaCl).[2]

  • Shake for 10 minutes and then centrifuge at 3500 rpm for 5 minutes.[2]

  • Take the supernatant and pass it through a 0.22 µm PTFE filter.[2]

  • Dilute the extract 5-fold with 0.1% formic acid in acetonitrile before injection.[2]

2. LC-MS/MS Parameters

ParameterSetting
LC System Nexera UHPLC system or equivalent
Column Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 40% B (0-0.5 min), 40-48% B (0.5-4 min), 48-80% B (4-4.5 min), 80% B (4.5-6.5 min), 80-40% B (6.5-6.7 min), 40% B (6.7-10 min)[2]
Flow Rate 0.4 mL/min[2]
Injection Volume 5 µL[2]
Column Temperature 40°C[2]
MS System API 4000™ triple quadrupole mass spectrometer or equivalent
Ionization Mode ESI Positive
MRM Transitions PBMe: m/z 237 → 116 (Quantifier), m/z 237 → 88 (Qualifier)

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Homogenized Produce Sample (10g) hydrolysis Acid Hydrolysis (HCl, SnCl2, 80°C, 1hr) sample->hydrolysis extraction Liquid-Liquid Extraction (Isooctane) hydrolysis->extraction centrifuge1 Centrifugation (4000 rpm, 5 min) extraction->centrifuge1 aqueous_phase Collect Aqueous Phase (Contains PDA) centrifuge1->aqueous_phase filtration Filtration (0.22 µm) aqueous_phase->filtration dilution Dilution filtration->dilution lcms LC-MS/MS System dilution->lcms data Data Acquisition & Quantitation lcms->data

Caption: Experimental workflow for this compound analysis via hydrolysis to PDA.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Homogenized Produce Sample (10g) derivatization Derivatization (DTT, NaHCO3, Acetonitrile, Dimethyl Sulfate) sample->derivatization quechers QuEChERS Extraction (MgSO4, NaCl) derivatization->quechers centrifuge1 Centrifugation (3500 rpm, 5 min) quechers->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant filtration Filtration (0.22 µm) supernatant->filtration dilution Dilution filtration->dilution lcms LC-MS/MS System dilution->lcms data Data Acquisition & Quantitation lcms->data

Caption: Experimental workflow for this compound analysis via derivatization to PBMe.

G This compound This compound (Polymeric Zinc Complex) ptu Propylenethiourea (PTU) This compound->ptu Metabolism / Hydrolysis pda Propylenediamine (PDA) This compound->pda Acid Hydrolysis cs2 Carbon Disulfide (CS2) This compound->cs2 Acid Hydrolysis further Further Degradation Products ptu->further pda->further

Caption: Simplified degradation pathway of this compound.

References

In-Vitro Antifungal Susceptibility Testing of Propineb: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for determining the in-vitro antifungal susceptibility of Propineb, a broad-spectrum dithiocarbamate fungicide. The methodologies outlined are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), specifically focusing on broth microdilution and agar dilution techniques. This guide includes procedures for inoculum preparation, determination of Minimum Inhibitory Concentration (MIC), and data interpretation. Additionally, it presents a summary of this compound's antifungal activity against key phytopathogenic fungi and illustrates its multi-site mode of action, including its impact on the fungal mitochondrial respiratory chain.

Introduction

This compound is a polymeric zinc-containing dithiocarbamate fungicide widely used in agriculture to control a broad spectrum of fungal pathogens, including species of Oomycetes, Ascomycetes, Basidiomycetes, and Fungi imperfecti.[1][2] Its fungicidal activity is characterized by a multi-site mode of action, which involves interference with various metabolic pathways within the fungal cell.[1][3] This multi-site activity is a significant advantage as it reduces the likelihood of resistance development in fungal populations.[1] Understanding the in-vitro antifungal activity of this compound is crucial for optimizing its use, developing effective disease management strategies, and for research into novel antifungal agents. This application note provides standardized protocols for assessing the antifungal susceptibility of this compound in a laboratory setting.

Mechanism of Action

This compound's broad-spectrum efficacy stems from its ability to disrupt multiple vital processes in the fungal cell simultaneously.[1][3] The primary mechanisms of action include:

  • Enzyme Inhibition: Dithiocarbamates like this compound are known to inhibit numerous enzymes, particularly those containing sulfhydryl (-SH) groups. They can also chelate essential metal ions, disrupting the function of metalloenzymes.

  • Interference with Respiration: this compound interferes with the mitochondrial respiratory chain at multiple points, disrupting cellular energy production.[1][3] While the exact targets are not fully elucidated for this compound specifically, related dithiocarbamates are known to inhibit Complex III of the electron transport chain.

  • Disruption of Metabolism: The fungicide affects the metabolism of carbohydrates and proteins, further compromising fungal cell viability.[1][3]

  • Cell Membrane Disruption: this compound also acts on the cell membranes of fungi, altering their permeability and integrity.[1][3]

Antifungal Activity of this compound

The following table summarizes the in-vitro antifungal activity of this compound against several common phytopathogenic fungi. The data is presented as the Minimum Inhibitory Concentration (MIC) or as percentage inhibition of mycelial growth at a given concentration.

Fungal SpeciesThis compound ConcentrationMycelial Growth Inhibition (%)Reference
Fusarium oxysporum f. sp. ciceri1000 ppm (1 mg/mL)47.72%[3]
Fusarium oxysporum f. sp. ciceri1500 ppm (1.5 mg/mL)>47.72%[3][4]
Fusarium oxysporum f. sp. ciceri2000 ppm (2 mg/mL)>47.72%[3][4]
Alternaria alternata100 - 2500 ppm (0.1 - 2.5 mg/mL)78.41% (average)[5]
Fusarium oxysporum2700 ppm (2.7 mg/mL)Effective inhibition[6]

Experimental Protocols

Two standard methods for in-vitro antifungal susceptibility testing are detailed below: Broth Microdilution and Agar Dilution.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a fungicide in a liquid medium.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Fungal isolates

  • Potato Dextrose Broth (PDB) or RPMI-1640 medium

  • Sterile water

  • Spectrophotometer or plate reader

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO. For antifungals soluble in organic solvents, a 100X stock solution in DMSO is recommended, which is then diluted to 10X in sterile water for use.[2] The final concentration of DMSO in the wells should not exceed 1%.[2]

  • Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in the appropriate broth medium directly in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Inoculum Preparation:

    • Culture the fungal isolate on a suitable agar medium, such as Potato Dextrose Agar (PDA), until sufficient sporulation is observed.

    • Prepare a spore suspension by flooding the agar surface with sterile water or saline and gently scraping the surface.

    • Adjust the spore suspension concentration to a standardized density (e.g., 1-5 x 10^5 CFU/mL) using a hemocytometer or by measuring the optical density at a specific wavelength.

  • Inoculation: Add a defined volume of the fungal inoculum to each well containing the this compound dilutions.

  • Controls:

    • Positive Control: Inoculum without any fungicide.

    • Negative Control: Broth medium only.

    • Solvent Control: Inoculum with the highest concentration of DMSO used in the dilutions.

  • Incubation: Incubate the microtiter plates at an optimal temperature for fungal growth (typically 25-28°C) for a specified period (e.g., 48-72 hours).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Agar Dilution Method

This method involves incorporating the fungicide into an agar medium to determine the MIC.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes

  • Fungal isolates

  • Potato Dextrose Agar (PDA) or other suitable agar medium

  • Sterile water

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO as described for the broth microdilution method.

  • Media Preparation:

    • Prepare the agar medium according to the manufacturer's instructions and sterilize by autoclaving.

    • Cool the molten agar to approximately 45-50°C.

    • Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations. Mix well by gentle swirling.

    • Pour the agar-fungicide mixture into sterile petri dishes and allow them to solidify.

  • Inoculum Preparation: Prepare a standardized fungal spore suspension as described for the broth microdilution method.

  • Inoculation: Spot a small, defined volume of the fungal inoculum onto the surface of the agar plates containing different concentrations of this compound.

  • Controls:

    • Positive Control: An agar plate without any fungicide, inoculated with the fungal suspension.

    • Solvent Control: An agar plate containing the highest concentration of DMSO used, inoculated with the fungal suspension.

  • Incubation: Incubate the plates at an optimal temperature for fungal growth (typically 25-28°C) until growth is clearly visible in the positive control (usually 3-7 days).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the fungus on the agar surface.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_broth Broth Microdilution cluster_agar Agar Dilution propineb_stock Prepare this compound Stock Solution (in DMSO) serial_dilution_broth Serial Dilution of this compound in 96-well Plate propineb_stock->serial_dilution_broth prepare_agar Prepare Agar with Varying this compound Concentrations propineb_stock->prepare_agar fungal_culture Culture Fungal Isolate inoculum_prep Prepare Standardized Fungal Inoculum fungal_culture->inoculum_prep inoculate_broth Inoculate Wells inoculum_prep->inoculate_broth inoculate_agar Spot Inoculum on Agar Plates inoculum_prep->inoculate_agar serial_dilution_broth->inoculate_broth incubate_broth Incubate Plate (48-72h) inoculate_broth->incubate_broth read_mic_broth Determine MIC (Visual/Spectrophotometer) incubate_broth->read_mic_broth prepare_agar->inoculate_agar incubate_agar Incubate Plates (3-7 days) inoculate_agar->incubate_agar read_mic_agar Determine MIC (Visual) incubate_agar->read_mic_agar

Caption: Workflow for in-vitro antifungal susceptibility testing of this compound.

Signaling Pathway: this compound's Multi-Site Mode of Action

propineb_moa cluster_cell Fungal Cell This compound This compound ETC Electron Transport Chain (Complex I, II, III, IV) This compound->ETC Inhibits Enzymes Sulfhydryl-containing Enzymes This compound->Enzymes Inhibits Metabolism Carbohydrate & Protein Metabolism This compound->Metabolism Disrupts Cell_Membrane Cell Membrane This compound->Cell_Membrane Disrupts Integrity Mitochondrion Mitochondrion ATP_Synthase ATP Synthase ETC->ATP_Synthase ATP_Production ATP Production ETC->ATP_Production Inhibited Respiration ATP_Synthase->ATP_Production

Caption: Multi-site mode of action of this compound in a fungal cell.

Conclusion

The protocols described in this application note provide a standardized framework for assessing the in-vitro antifungal activity of this compound. Adherence to these methodologies will ensure the generation of reproducible and comparable data, which is essential for both academic research and the development of effective agricultural disease management strategies. The multi-site mode of action of this compound underscores its importance as a tool for mitigating the development of fungicide resistance. Further research to elucidate the specific molecular targets of this compound within the fungal cell will provide deeper insights into its fungicidal activity.

References

Application Note and Protocol: Sample Preparation for Propineb Analysis in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propineb is a polymeric dithiocarbamate fungicide widely used in agriculture to control a broad spectrum of fungal diseases on various crops.[1][2] Due to its potential impact on environmental and human health, monitoring its residues in soil and water is crucial. This compound itself is unstable and poorly soluble in water and common organic solvents, which makes its direct analysis challenging. Therefore, the most common analytical approach for this compound determination is based on its acid hydrolysis to carbon disulfide (CS₂), which is then quantified.[1][3][4] This document provides detailed protocols for the preparation of soil and water samples for the analysis of this compound residues. Additionally, methods for the analysis of its main metabolite, propylenethiourea (PTU), are also addressed.

Materials and Reagents

  • Methanol (ACS grade)

  • n-Hexane (ACS grade)

  • Dichloromethane (ACS grade)

  • Isooctane

  • Stannous chloride (SnCl₂)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Cupric acetate

  • Diethanolamine

  • Ethanol

  • Aluminum oxide (for column chromatography)

  • Anhydrous sodium sulfate

  • This compound standard

  • Propylenethiourea (PTU) standard

  • Carbon disulfide (CS₂) standard

  • Glass microfiber filters

  • Solid Phase Extraction (SPE) cartridges

  • Standard laboratory glassware and equipment (e.g., flasks, pipettes, centrifuge, vortex mixer, water bath)

Sample Collection and Preservation

Soil: Collect soil samples from the desired depth and location. Store samples in clean, labeled containers and keep them cool during transport to the laboratory. For long-term storage, samples should be kept frozen at -20°C to minimize degradation of this compound.[5]

Water: Collect water samples in clean glass bottles. To minimize degradation, samples should be stored at low temperatures and protected from light.[6] Analysis should be performed as soon as possible after collection.

Experimental Protocols

Protocol 1: this compound Analysis in Soil and Water via CS₂ Evolution

This method is based on the acid hydrolysis of this compound to carbon disulfide (CS₂), followed by quantification of the evolved CS₂.[1][7][8]

1. Sample Extraction (Soil): a. Weigh 5.0 g of the soil sample into an extraction tube. b. Add 4.0 mL of a freshly prepared 0.5% stannous chloride (SnCl₂) solution in 5 M hydrochloric acid (HCl).[7] c. The mixture is then subjected to acid hydrolysis by heating.

2. Sample Preparation (Water): a. For water samples, a suitable volume is taken and acidified with HCl in the presence of SnCl₂.

3. CS₂ Evolution and Trapping: a. The sample is heated in a reaction flask connected to a condenser and a series of traps. b. The evolved CS₂ is carried by a stream of inert gas. c. The gas stream is first passed through a lead acetate solution to remove hydrogen sulfide and other interferences.[1] d. The purified gas is then bubbled through a trap containing a solution to capture the CS₂. Common trapping solutions include:

  • A colorimetric reagent made of cupric acetate and diethanolamine in ethanol. This forms a colored complex that can be measured spectrophotometrically at 435 nm.[1]
  • Isooctane for subsequent analysis by Gas Chromatography (GC).[7]

4. Quantification: a. Spectrophotometry: The absorbance of the colored complex in the trapping solution is measured and compared to a calibration curve prepared from CS₂ standards.[1] b. Gas Chromatography (GC): The isooctane solution containing the trapped CS₂ is injected into a GC system, typically equipped with a Flame Photometric Detector (FPD) or a Mass Spectrometer (MS) for detection and quantification.[7][9]

Protocol 2: Propylenethiourea (PTU) Analysis in Soil

This protocol describes the extraction and cleanup of the main metabolite of this compound, PTU, from soil samples for analysis by Gas Chromatography (GC).[8]

1. Extraction: a. Extract the soil sample with methanol. b. Evaporate the methanol from the extract.

2. Liquid-Liquid Partitioning: a. The remaining aqueous phase is partitioned with n-hexane to remove nonpolar interferences.

3. Column Cleanup: a. The aqueous phase is then passed through an aluminum oxide column for cleanup. b. The column is eluted with a suitable solvent to recover the PTU.

4. Concentration and Analysis: a. The eluate is concentrated, and the residue is dissolved in methanol. b. The final solution is then analyzed by GC without the need for derivatization.[8]

Protocol 3: this compound and PTU Analysis by LC-MS/MS

Modern methods utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the simultaneous and more specific determination of this compound and its metabolite PTU.[3]

1. Sample Preparation for this compound (as Propylenebisdithiocarbamate-dimethyl): a. A derivatization step is performed to stabilize the this compound molecule. b. This is followed by a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure with a dispersive solid-phase extraction (d-SPE) cleanup.[3]

2. Sample Preparation for PTU: a. An aqueous extraction is performed. b. This is followed by optimized protein precipitation and a single-step SPE cleanup.[3]

3. LC-MS/MS Analysis: a. The prepared extracts are analyzed by LC-MS/MS. Electrospray ionization (ESI) is often used for this compound analysis, while atmospheric-pressure chemical ionization (APCI) can be employed for PTU to achieve maximum sensitivity.[3]

Quantitative Data Summary

AnalyteMatrixExtraction MethodAnalytical MethodRecovery (%)RSD (%)LOD (mg/kg)LOQ (mg/kg)Citation
This compound (as CS₂)Airborne Samples (Filters)Acid hydrolysis, Isooctane extractionGC-MS86 - 894 - 70.0007 (ng/filter)-
Propylenethiourea (PTU)Airborne Samples (Filters)-HPLC-UV98 - 1021 - 2--
This compoundInfant Formula, Baby FoodDerivatization, modified QuEChERSLC-MS/MS86 - 120< 13-0.003[3]
Propylenethiourea (PTU)Infant Formula, Baby FoodAqueous extraction, SPE cleanupLC-MS/MS86 - 120< 13-0.003 - 0.01[3]
This compound (as CS₂)Banana, Soil-GC-FPD75.3 - 115.41.3 - 11.10.0015 - 0.00330.005 - 0.01[9]
Propylenethiourea (PTU)Banana, Soil-LC-MS/MS75.3 - 115.41.3 - 11.10.0015 - 0.00330.005 - 0.01[9]
Propylenediamine (PDA)Banana, Soil-LC-MS/MS75.3 - 115.41.3 - 11.10.0015 - 0.00330.005 - 0.01[9]
This compoundSoilAcid HydrolysisSpectrophotometry90 - 96-0.010.03[10]
This compoundPotato TuberAcid HydrolysisSpectrophotometry88 - 98-0.010.03[10]

Experimental Workflow Visualization

Propineb_Analysis_Workflow cluster_collection Sample Collection cluster_soil_prep Soil Sample Preparation cluster_water_prep Water Sample Preparation cluster_cs2_evolution CS2 Evolution and Trapping cluster_analysis Analysis cluster_lcms_prep Direct LC-MS/MS Preparation soil_sample Soil Sample Collection weigh_soil Weigh 5g of Soil soil_sample->weigh_soil quechers Modified QuEChERS (for this compound) soil_sample->quechers spe_cleanup SPE Cleanup (for PTU) soil_sample->spe_cleanup water_sample Water Sample Collection acid_hydrolysis_water Acid Hydrolysis with SnCl2/HCl (for this compound) water_sample->acid_hydrolysis_water water_sample->quechers water_sample->spe_cleanup extract_methanol Methanol Extraction (for PTU) weigh_soil->extract_methanol PTU Path acid_hydrolysis_soil Acid Hydrolysis with SnCl2/HCl (for this compound) weigh_soil->acid_hydrolysis_soil This compound Path evaporate Evaporate Methanol extract_methanol->evaporate cs2_evolution CS2 Evolution (Heating) acid_hydrolysis_soil->cs2_evolution l_l_partition Liquid-Liquid Partitioning with n-Hexane evaporate->l_l_partition column_cleanup Aluminum Oxide Column Cleanup l_l_partition->column_cleanup gc_analysis_ptu GC Analysis (PTU) column_cleanup->gc_analysis_ptu acid_hydrolysis_water->cs2_evolution cs2_trapping Trap CS2 in Isooctane or Reagent cs2_evolution->cs2_trapping gc_ms_analysis GC-MS Analysis (CS2) cs2_trapping->gc_ms_analysis spectrophotometry Spectrophotometry (CS2) cs2_trapping->spectrophotometry lc_msms_analysis LC-MS/MS Analysis (this compound & PTU) quechers->lc_msms_analysis spe_cleanup->lc_msms_analysis

Caption: Workflow for this compound and PTU analysis in soil and water samples.

References

Application Notes and Protocols for the Gas Chromatographic Analysis of Propylenethiourea (PTU)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the determination of Propylenethiourea (PTU), a primary metabolite of the fungicide Propineb. Due to its polarity and low volatility, direct analysis of PTU by gas chromatography (GC) is challenging. This protocol, therefore, details a derivatization procedure to enhance volatility, followed by sensitive and selective quantification using GC coupled with mass spectrometry (GC-MS). The methodologies presented are compiled from established analytical practices for similar compounds and are intended to provide a robust framework for the routine monitoring and risk assessment of this compound residues in various matrices.

Introduction

This compound is a dithiocarbamate fungicide widely used in agriculture. Its metabolite, Propylenethiourea (PTU), is of toxicological concern due to its potential goitrogenic and carcinogenic properties. Consequently, sensitive and reliable analytical methods are required for the detection and quantification of PTU residues in food and environmental samples. While liquid chromatography (LC) methods are common, gas chromatography offers high separation efficiency and, when coupled with mass spectrometry, provides excellent selectivity and sensitivity.

A critical step in the GC analysis of polar analytes like PTU is derivatization, a process that chemically modifies the compound to increase its volatility and thermal stability. This application note describes a comprehensive method involving sample extraction, cleanup, derivatization, and subsequent GC-MS analysis.

Experimental Protocols

Sample Preparation: Extraction and Cleanup

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective approach for extracting PTU from complex matrices such as fruits and vegetables.

Materials:

  • Homogenized sample (e.g., fruit, vegetable)

  • Acetonitrile (ACN)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • Graphitized Carbon Black (GCB)

  • Centrifuge tubes (50 mL)

  • Centrifuge

Protocol:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Shake vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately shake for 1 minute to prevent the formation of MgSO₄ clumps.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a new 15 mL centrifuge tube containing 150 mg of PSA and 150 mg of anhydrous MgSO₄. For samples with high pigment content, 50 mg of GCB can also be added.

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • The resulting supernatant is ready for derivatization.

Derivatization Protocol

To enable GC analysis, the active hydrogens in the PTU molecule are replaced with a less polar functional group. Trifluoroacetylation is a common and effective derivatization technique for compounds containing amine and thiol groups.

Materials:

  • Clean, dry glass reaction vial with a screw cap

  • Extracted sample supernatant

  • Trifluoroacetic Anhydride (TFAA)

  • Pyridine (as a catalyst and acid scavenger)

  • Ethyl acetate

  • Nitrogen evaporator

Protocol:

  • Transfer 1 mL of the cleaned-up sample extract into a reaction vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Add 100 µL of ethyl acetate to redissolve the residue.

  • Add 50 µL of pyridine and 100 µL of TFAA to the vial.

  • Seal the vial tightly and heat at 70°C for 30 minutes in a heating block or water bath.

  • After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of iso-octane for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation: A gas chromatograph equipped with a mass selective detector is used for the analysis of the derivatized PTU.

GC Conditions:

Parameter Value
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injector Temperature 250°C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium at a constant flow of 1.2 mL/min

| Oven Program | Initial temperature of 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min |

MS Conditions:

Parameter Value
Ion Source Temp. 230°C
Electron Energy 70 eV
Scan Mode Selected Ion Monitoring (SIM)

| Monitored Ions | To be determined based on the mass spectrum of the PTU-TFA derivative. Likely fragments would include the molecular ion and characteristic fragment ions resulting from the loss of CF₃ or other moieties. |

Data Presentation

The following table summarizes quantitative data for PTU analysis from various studies. It is important to note that the methodologies may differ, and direct comparison should be made with caution.

ParameterValueMatrixMethodReference
Limit of Detection (LOD) 0.0015 - 0.0033 mg/kgBanana and SoilGC-FPD and LC-MS/MS[1]
Limit of Quantification (LOQ) 0.005 - 0.01 mg/kgBanana and SoilGC-FPD and LC-MS/MS[1]
Recovery 75.3% - 115.4%Banana and SoilGC-FPD and LC-MS/MS[1]
Relative Standard Deviation (RSD) 1.3% - 11.1%Banana and SoilGC-FPD and LC-MS/MS[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Homogenization Sample Homogenization Extraction QuEChERS Extraction (Acetonitrile) Homogenization->Extraction Cleanup Dispersive SPE Cleanup (PSA, GCB, MgSO4) Extraction->Cleanup Evaporation1 Evaporation to Dryness Cleanup->Evaporation1 Reaction Reaction with TFAA (70°C, 30 min) Evaporation1->Reaction Evaporation2 Reagent Removal Reaction->Evaporation2 Reconstitution Reconstitution (iso-octane) Evaporation2->Reconstitution GCMS GC-MS Analysis Reconstitution->GCMS Data Data Acquisition & Processing GCMS->Data

Caption: Experimental workflow for the GC-MS analysis of PTU.

Signaling Pathway (Logical Relationship)

logical_relationship This compound This compound (Fungicide) Metabolism Metabolism in Plants/Soil This compound->Metabolism PTU Propylenethiourea (PTU) (Metabolite) Metabolism->PTU Analysis Analytical Requirement PTU->Analysis GC_Analysis Gas Chromatography (GC) Analysis->GC_Analysis Derivatization Derivatization Required (e.g., Trifluoroacetylation) GC_Analysis->Derivatization due to low volatility Volatility Increased Volatility & Thermal Stability Derivatization->Volatility Detection Sensitive & Selective Detection (GC-MS) Volatility->Detection

Caption: Logical relationship from this compound to PTU analysis by GC-MS.

References

Application of Propineb in Plant Pathology Field Trials: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propineb is a broad-spectrum dithiocarbamate fungicide widely utilized in agriculture for the control of a variety of fungal diseases.[1][2] As a contact fungicide with a multi-site mode of action, it offers protective and long-lasting residual activity against numerous pathogens, particularly those belonging to the Oomycetes, Ascomycetes, Basidiomycetes, and Fungi Imperfecti groups.[1][3][4] Its mechanism of action involves interference with fungal metabolism at multiple points, including the respiration chain, carbohydrate and protein metabolism, and cell membranes.[3][5] This multi-site activity makes this compound a valuable tool in fungicide resistance management programs.[3][6] Furthermore, this compound contains zinc, which can have a positive effect on crop health and immunity, potentially leading to improved yields.[5][7]

These application notes provide a comprehensive overview of the use of this compound in plant pathology field trials, with a focus on its application against late blight in potatoes, downy mildew in onions, and anthracnose in chilli. Detailed experimental protocols and summarized efficacy data are presented to guide researchers in designing and evaluating field studies.

Data Presentation: Efficacy of this compound in Field Trials

The following tables summarize the quantitative data on the efficacy of this compound from various field trials.

Table 1: Efficacy of this compound against Late Blight (Phytophthora infestans) in Potato
Application Rate (g a.i./ha)Disease Severity Reduction (%)AUDPC Reduction (%)Yield Increase (t/ha)Reference
Iprovalicarb 5.5% + this compound 61.25% WPNot SpecifiedLowest AUDPC (728.519) vs. ControlHighest Yield (16.96) vs. Control[8]
This compound 70 WPMean Disease Intensity: 15.74% vs. 53.24% (Control)84.83% vs. 293.24% (Control)Higher than control[9]
This compound 70%Not SpecifiedLeast AUDPC (85.56) among some treatments9.49 kg/plot (highest among some treatments)[4]

AUDPC: Area Under the Disease Progress Curve

Table 2: Efficacy of this compound against Downy Mildew (Peronospora destructor) in Onion
Application Rate (g a.i./ha)Disease Severity Reduction (%)AUDPC Reduction (%)Yield Increase (t/ha)Reference
This compoundNot SpecifiedLowest AUDPC (130.66) in 2017Highest Yield (32.98 in 2017, 20.70 in 2018)[5]

AUDPC: Area Under the Disease Progress Curve

Table 3: Efficacy of this compound against Anthracnose (Colletotrichum spp.) in Chilli
Application Rate (ppm)Mycelial Growth Inhibition (%)Disease Incidence Reduction (%)Yield Increase (q/ha)Reference
50038.2 (vs. C. scovillei)Not SpecifiedNot Specified[7]
50032.8 (vs. C. fioriniae)Not SpecifiedNot Specified[7]
Not SpecifiedMinimum inhibition (27.03% at 0.05%)Minimum disease intensity reduction (25.31%)Lowest yield (11.35) among treatments[1][3]
50016.23Not SpecifiedNot Specified[10]
100032.22Not SpecifiedNot Specified[10]
150037.76Not SpecifiedNot Specified[10]

Experimental Protocols

The following are detailed methodologies for conducting field trials with this compound for the control of key plant diseases.

Protocol 1: Field Trial for Late Blight of Potato (Phytophthora infestans)

1. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with a minimum of three replications.[4]

  • Plot Size: Individual plots of approximately 7.2 m² (e.g., 3m x 2.4m), with 4 rows per plot.[4]

  • Buffer Zones: Maintain adequate buffer zones between plots to minimize spray drift.

2. Crop Management:

  • Variety: Use a potato variety susceptible to late blight (e.g., Cardinal, Kufri Jyothi).[4][11]

  • Planting and Maintenance: Follow standard agronomic practices for the region regarding planting density, fertilization, and irrigation.[11]

3. Inoculum and Inoculation:

  • Natural Infection: Trials can rely on natural infection, especially in areas with a history of late blight.

  • Artificial Inoculation: To ensure uniform disease pressure, artificial inoculation can be performed. Spray a suspension of P. infestans sporangia (e.g., 10^5 sporangia/mL) onto the foliage during cool, humid conditions, typically in the late afternoon.

4. Fungicide Application:

  • Treatments:

    • Untreated Control (water spray).

    • This compound 70% WP at the recommended dose (e.g., 2 g/L).[4]

    • Other standard or experimental fungicides for comparison.

  • Application Timing: Begin applications preventatively, before the onset of disease, or at the very first appearance of symptoms. Continue applications at 7 to 10-day intervals, depending on disease pressure and weather conditions.[12]

  • Application Method: Use a calibrated sprayer (e.g., knapsack sprayer) to ensure uniform coverage of the foliage.

5. Data Collection:

  • Disease Assessment:

    • Disease Incidence (%): Percentage of infected plants in each plot.

    • Disease Severity (%): Assess the percentage of leaf area affected by late blight using a standard rating scale (e.g., 0-9 scale).

    • AUDPC: Calculate the Area Under the Disease Progress Curve from sequential severity assessments to quantify disease development over time.

  • Yield Assessment: At the end of the season, harvest the tubers from the central rows of each plot and measure the total yield ( kg/plot or t/ha).

6. Statistical Analysis:

  • Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD.

  • Use a suitable mean separation test (e.g., Tukey's HSD) to compare treatment means at a significance level of p < 0.05.

Protocol 2: Field Trial for Downy Mildew of Onion (Peronospora destructor)

1. Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with at least three replications.

  • Plot Size: Define plot dimensions appropriate for onion cultivation (e.g., rows of 2m length).[13]

2. Crop Management:

  • Variety: Use an onion variety susceptible to downy mildew (e.g., Texas Early Grano).[13]

  • Cultivation: Follow standard practices for onion cultivation, including nursery raising, transplanting, and field maintenance.[13]

3. Inoculum:

  • Rely on natural inoculum from surrounding areas. To enhance disease pressure, spreader rows of a highly susceptible variety can be planted around the trial plots.

4. Fungicide Application:

  • Treatments:

    • Untreated Control.

    • This compound at the recommended application rate.

    • Other fungicides for comparison.

  • Application Timing: Initiate sprays with the first appearance of downy mildew symptoms and repeat at regular intervals (e.g., weekly).[5]

  • Application Method: Ensure thorough coverage of onion foliage using a suitable sprayer.

5. Data Collection:

  • Disease Assessment:

    • Disease Severity (%): Assess the percentage of infected leaf area using a standard rating scale (e.g., 1-9 scale).[13]

    • Percentage of Infected Leaves: Count the number of infected leaves per plant.[13]

    • AUDPC: Calculate from the disease severity data.

  • Yield Assessment: Harvest bulbs from the central portion of each plot and measure the total and marketable yield (t/ha).

6. Statistical Analysis:

  • Perform ANOVA and mean separation tests as described for the potato late blight trial.

Protocol 3: Field Trial for Anthracnose of Chilli (Colletotrichum spp.)

1. Experimental Design:

  • Design: Randomized Block Design (RBD) with three replications.[1]

  • Plot Size: Use appropriate plot sizes for chilli cultivation (e.g., 4.80 x 3.60 m).[1]

2. Crop Management:

  • Variety: Select a chilli variety susceptible to anthracnose.

  • Cultivation: Follow recommended agronomic practices for chilli production.

3. Inoculum:

  • The trial can be conducted under natural epiphytotic conditions.[14]

4. Fungicide Application:

  • Treatments:

    • Untreated Control.

    • This compound at various concentrations to determine the effective dose.

    • Other systemic and contact fungicides for comparison.

  • Application Timing: Start foliar sprays after a set period post-transplanting (e.g., 30 days) and repeat at 10-day intervals for a total of three sprays.[14]

  • Application Method: Use a foliar spray ensuring complete plant coverage.

5. Data Collection:

  • Disease Assessment:

    • Percent Disease Index (PDI): Assess the disease severity on fruits using a 0-9 rating scale.[14]

  • Yield Assessment: Harvest mature fruits from the designated net plot area and record the total yield as well as the yield of healthy and infected fruits separately.

6. Statistical Analysis:

  • Analyze the collected data using ANOVA for an RBD and perform mean separation tests.

Visualizations

This compound's Multi-Site Mode of Action

G This compound This compound Application FungalCell Fungal Pathogen Cell This compound->FungalCell Contact RespChain Respiration Chain This compound->RespChain Inhibits CarbProt Carbohydrate & Protein Metabolism This compound->CarbProt Inhibits CellMembrane Cell Membranes This compound->CellMembrane Disrupts Metabolism Metabolic Processes Metabolism->RespChain Metabolism->CarbProt Metabolism->CellMembrane SporeGerm Spore Germination Inhibition RespChain->SporeGerm MycelialGrowth Mycelial Growth Inhibition RespChain->MycelialGrowth CarbProt->SporeGerm CarbProt->MycelialGrowth CellMembrane->SporeGerm CellMembrane->MycelialGrowth

Caption: Multi-site mode of action of this compound on fungal pathogens.

General Workflow for a Fungicide Field Trial

G A Trial Planning & Experimental Design (RCBD) B Land Preparation & Planting of Susceptible Variety A->B C Treatment Application (this compound, Control, etc.) B->C D Inoculation (Optional) & Disease Development C->D E Data Collection (Disease Severity, Incidence) D->E Periodic Assessment F Yield Data Collection (Harvest) E->F G Statistical Analysis (ANOVA, Mean Separation) F->G H Results Interpretation & Reporting G->H

Caption: Standard workflow for a plant pathology fungicide field trial.

References

Application Note: QuEChERS-Based Extraction of Propineb in Complex Matrices via Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propineb is a polymeric dithiocarbamate (DTC) fungicide widely used in agriculture. Its analysis in complex matrices presents significant challenges due to its polymeric structure and poor solubility in water and common organic solvents. Direct extraction and analysis using standard multi-residue methods are therefore not feasible. Traditional methods for DTC analysis rely on acid hydrolysis to generate carbon disulfide (CS₂), which is then measured. However, this common moiety approach is non-specific and cannot distinguish this compound from other DTCs.

To overcome these limitations, a more specific and sensitive approach has been developed. This method involves an initial derivatization step to convert the this compound polymer into a stable, soluble monomeric analyte, propylenebisdithiocarbamate-dimethyl (PBDC-dimethyl). This derivative is then efficiently extracted and cleaned up using the well-established QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, followed by quantification using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol and performance data for this advanced methodology.

Principle of the Method

The core of this method is a two-stage process. First, the sample is treated under alkaline conditions to facilitate the decomposition of the this compound polymer. A methylating agent, such as dimethyl sulfate, is then introduced to react with the this compound monomer, forming a stable and soluble dimethyl derivative (PBDC-dimethyl). In the second stage, this derivative is extracted from the matrix using a standard QuEChERS procedure, which involves a salting-out liquid-liquid extraction with acetonitrile, followed by a dispersive solid-phase extraction (d-SPE) step for cleanup. The final extract is then analyzed by LC-MS/MS, providing high selectivity and sensitivity for the target analyte.

G Derivative Derivative Extraction Extraction Derivative->Extraction This compound This compound Monomer Monomer dSPE dSPE FinalExtract FinalExtract

Caption: Logical relationship of the this compound analysis method.

Quantitative Data Summary

The derivatization-QuEChERS method has been successfully validated across a variety of complex matrices, demonstrating excellent performance. The following table summarizes typical recovery, precision, and sensitivity data.

Matrix TypeRepresentative MatricesAverage Recovery (%)Relative Standard Deviation (RSD, %)Limit of Quantification (LOQ)Reference
High Sugar Fruit Juice (Apple, Grape), Fruits, Vegetables92.2 - 112.6< 9.60.14 - 0.52 µg/kg[1]
Infant Foods Infant Formula, Fruit- & Cereal-based Baby Food86 - 120< 133 µg/kg (0.003 mg/kg)[2]
Processed Foods Beer, Malt92.2 - 112.6< 9.60.14 - 0.52 µg/kg[1]
Environmental Soil65 - 116< 185 - 10 µg/kg[3][4]

Detailed Experimental Protocol

This protocol describes a generalized procedure for the determination of this compound in complex food matrices. Modifications, especially in sample weight and d-SPE cleanup sorbents, may be necessary depending on the specific matrix.

Materials and Reagents
  • Solvents: Acetonitrile (ACN), Methanol (MeOH) - HPLC or LC-MS grade.

  • Reagents: Dimethyl sulfate (DMS), Sodium bicarbonate (NaHCO₃), Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Dithiothreitol (DTT) - Analytical grade.

  • QuEChERS Extraction Salts: Pre-packaged salt mixtures (e.g., containing MgSO₄, NaCl, Sodium Citrate) are recommended for convenience and consistency.

  • d-SPE Sorbents: Primary Secondary Amine (PSA), C18, and Graphitized Carbon Black (GCB). Pre-packaged d-SPE tubes are recommended.

  • Standards: Analytical standard of this compound or its methylated derivative (PBDC-dimethyl).

Sample Preparation & Homogenization
  • Solid/Semi-solid Samples (e.g., fruits, baby food): Homogenize a representative portion of the sample using a high-speed blender until a uniform paste is achieved.

  • Liquid Samples (e.g., juice, beer): Use the sample directly. Degas carbonated samples if necessary.

  • Dry Samples (e.g., malt, cereals): Weigh a smaller portion of the homogenized sample (e.g., 2-5 g) into a 50 mL centrifuge tube. Add an appropriate amount of reagent water to rehydrate the sample to a total water content of approximately 80-90% before proceeding.

Derivatization and Extraction Workflow

G start Start: Homogenized Sample (5-10 g in 50 mL tube) step1 Add Derivatization Solution (e.g., 10 mL NaHCO₃ with DTT) start->step1 step2 Add Methylating Agent (e.g., Dimethyl Sulfate in ACN) step1->step2 step3 Vortex/Shake Vigorously (e.g., 1 min) step2->step3 step4 Add QuEChERS Extraction Salts step3->step4 step5 Shake & Centrifuge (e.g., 5 min @ 4000 rpm) step4->step5 step6 Collect Acetonitrile Supernatant step5->step6 step7 Transfer Aliquot to d-SPE Cleanup Tube step6->step7 step8 Vortex & Centrifuge (e.g., 2 min @ 5000 rpm) step7->step8 step9 Collect Final Extract step8->step9 end Analysis by LC-MS/MS step9->end

Caption: Experimental workflow for this compound analysis.

  • Initial Preparation: Weigh 5-10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

  • Stabilization & Alkalinization: Add 10 mL of a freshly prepared aqueous solution of 100 mM Sodium Bicarbonate (NaHCO₃) containing a stabilizer such as 10 mM Dithiothreitol (DTT). Vortex for 30 seconds.

  • Derivatization: Add 10 mL of a solution of dimethyl sulfate in acetonitrile (e.g., 200 µL DMS in 10 mL ACN).

  • Extraction: Immediately cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and reaction.

  • Partitioning: Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Seal the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes to separate the acetonitrile layer.

Dispersive SPE (d-SPE) Cleanup
  • Transfer: Carefully transfer an aliquot (e.g., 6 mL) of the upper acetonitrile supernatant into a 15 mL d-SPE tube. The choice of d-SPE sorbent depends on the matrix:

    • General Matrices (most fruits & vegetables): Use a tube containing 900 mg MgSO₄ and 150 mg PSA. PSA removes organic acids and some sugars.

    • High Fat/Lipid Matrices (e.g., infant formula, oils): Add 150 mg of C18 sorbent to the general mix to retain non-polar interferences.[5][6]

    • Pigmented Matrices (e.g., dark berries, leafy greens): Add 50 mg of GCB to the general mix to remove pigments like chlorophyll.[7] Note: GCB can retain planar analytes, so its use should be validated carefully.

  • Cleanup: Seal the d-SPE tube and vortex for 30 seconds.

  • Centrifugation: Centrifuge at ≥5000 rpm for 2 minutes.

  • Final Extract: The resulting supernatant is the final, cleaned-up extract. Transfer approximately 1 mL into an autosampler vial for analysis. If necessary, add a small amount of acid (e.g., formic acid) to stabilize the extract.

Instrumental Analysis: LC-MS/MS
  • Instrumentation: A liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS) is required.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is typically used.

  • Mobile Phase: A gradient elution using water and methanol (or acetonitrile), both containing a modifier like 0.1% formic acid and 5 mM ammonium formate, is common.

  • Ionization: Electrospray Ionization (ESI) in positive mode is generally employed for the PBDC-dimethyl derivative.[2]

  • Quantification: Use at least two Multiple Reaction Monitoring (MRM) transitions for the analyte for reliable quantification and confirmation. Quantification should be performed using matrix-matched calibration curves to compensate for any matrix effects (ion suppression or enhancement).[8]

Conclusion

The analysis of this compound in complex matrices is effectively achieved by a streamlined process of in-situ methylation followed by a modified QuEChERS protocol.[1][2] This method circumvents the solubility and specificity issues associated with the parent compound, offering a robust, sensitive, and reliable analytical solution. The excellent recovery and low limits of quantification make it suitable for routine monitoring and regulatory compliance testing in the food safety and pharmaceutical industries.

References

Application Notes: Propineb as a Reference Standard in Fungicide Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propineb is a broad-spectrum dithiocarbamate fungicide widely utilized in agriculture to control a variety of fungal diseases on crops.[1][2][3] Its utility extends into the research and development sector, where it serves as a reliable reference standard in fungicide screening assays. As a protectant, foliar-applied fungicide with a long residual activity, this compound is effective against a wide range of fungi, including those belonging to the Oomycetes, Ascomycetes, Basidiomycetes, and Fungi imperfecti.[1] The inclusion of this compound as a positive control in screening protocols allows for the validation of assay performance and provides a benchmark against which the efficacy of novel antifungal compounds can be measured.

Mechanism of Action

This compound's efficacy stems from its multi-site mode of action, which significantly reduces the likelihood of resistance development in fungal populations.[4][5] This fungicide interferes with numerous metabolic pathways within the fungal cell.[4] Dithiocarbamates, the chemical class to which this compound belongs, are known to inhibit metal-dependent enzymes and enzymes containing sulfhydryl groups.[6] Key cellular processes disrupted by this compound include:

  • Respiratory Chain: this compound interferes with several points in the fungal respiration chain, disrupting cellular energy production.[4] Specifically, dithiocarbamates like maneb (structurally similar to this compound) have been shown to inhibit mitochondrial complex III.[6]

  • Carbohydrate and Protein Metabolism: The fungicide disrupts the normal metabolism of carbohydrates and proteins, essential for fungal growth and development.[4] One of the specific enzymes inhibited by dithiocarbamates is aldehyde dehydrogenase.[7][8]

  • Cell Membrane Integrity: this compound also affects the integrity of fungal cell membranes, leading to cellular dysfunction.[4]

This multi-pronged attack on vital cellular functions makes this compound a potent and durable fungicide.

Quantitative Data

The following tables summarize the inhibitory effects of this compound on the mycelial growth of various fungal pathogens. This data is crucial for establishing baseline efficacy and for comparative analysis in fungicide screening programs. While specific EC50 values for this compound are not widely published, the provided data on mycelial growth inhibition at given concentrations serves as a valuable reference.

Table 1: Mycelial Growth Inhibition of Various Fungi by this compound

Fungal SpeciesConcentration (ppm)Mycelial Growth Inhibition (%)
Aspergillus flavusNot Specified59.58
Colletotrichum scovillei50038.2
Colletotrichum fioriniae50032.8

Data compiled from various in vitro studies.

Experimental Protocols

This compound is an excellent positive control for a range of fungicide screening assays. Below are detailed protocols for common in vitro and in planta screening methods.

Protocol 1: In Vitro Antifungal Activity Assessment using Agar Dilution Method (Poisoned Food Technique)

This method is used to determine the fungitoxic effects of compounds on the mycelial growth of fungi.

Materials:

  • This compound (analytical standard)

  • Fungal culture of interest

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Laminar flow hood

  • Micropipettes and sterile tips

  • Sterile distilled water

  • Solvent for this compound (if not water-soluble, e.g., DMSO, acetone)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 10,000 ppm) in a suitable sterile solvent.

  • Preparation of Poisoned Media:

    • Autoclave the growth medium (e.g., PDA) and allow it to cool to approximately 45-50°C in a water bath.

    • In a laminar flow hood, add the required volume of the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 100, 200, 500, 1000 ppm). Ensure thorough mixing.

    • For the control plates, add an equivalent volume of the solvent used to dissolve this compound.

    • Pour approximately 20 mL of the amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation:

    • From the periphery of an actively growing fungal culture, take a 5 mm mycelial disc using a sterile cork borer.

    • Place the mycelial disc, with the mycelial side facing down, in the center of each prepared Petri dish (both treated and control).

  • Incubation:

    • Seal the Petri dishes with parafilm and incubate them at the optimal temperature for the specific fungus (e.g., 25 ± 2°C) until the fungal growth in the control plate reaches the edge of the dish.

  • Data Collection and Analysis:

    • Measure the radial growth (colony diameter) of the fungus in both control and treated plates.

    • Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = [(C - T) / C] x 100 Where: C = Average radial growth in the control plate T = Average radial growth in the treated plate

Protocol 2: In Vitro High-Throughput Screening using Microtiter Plate Assay

This method allows for the rapid screening of multiple compounds or concentrations in a liquid medium.[9]

Materials:

  • This compound (analytical standard)

  • Fungal spore suspension or mycelial fragments

  • Liquid growth medium (e.g., Potato Dextrose Broth - PDB)

  • Sterile 96-well flat-bottom microtiter plates

  • Multichannel pipette

  • Microplate reader (spectrophotometer)

  • Incubator with shaking capabilities

Procedure:

  • Preparation of Fungal Inoculum: Prepare a spore suspension or mycelial fragment suspension in the liquid growth medium and adjust the concentration to a predetermined level (e.g., 1 x 10^5 spores/mL).

  • Preparation of Assay Plate:

    • Add 50 µL of the liquid growth medium to each well of a 96-well plate.

    • Prepare serial dilutions of this compound in the growth medium.

    • Add 50 µL of the this compound dilutions to the respective wells to achieve the final desired concentrations.

    • Include wells with the growth medium and solvent as negative controls.

  • Inoculation: Add 50 µL of the fungal inoculum to each well (except for the blank wells which should only contain the medium).

  • Incubation:

    • Cover the plate and incubate at the optimal temperature and shaking speed for the fungus for a specified period (e.g., 48-72 hours).

  • Data Collection and Analysis:

    • Measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) using a microplate reader at the beginning and end of the incubation period.

    • Calculate the percentage of growth inhibition based on the change in OD in the treated wells compared to the control wells.

Protocol 3: In Planta Antifungal Activity Assessment using Detached Leaf Assay

This assay provides a more realistic evaluation of a fungicide's efficacy by using host plant tissue.[10][11][12][13][14]

Materials:

  • This compound (formulated product or analytical standard prepared in a suitable carrier)

  • Healthy, young, fully expanded leaves from the host plant of interest

  • Fungal spore suspension

  • Sterile Petri dishes or trays with moist filter paper or water agar

  • Atomizer or sprayer

  • Growth chamber or incubator with controlled light and humidity

Procedure:

  • Leaf Collection and Preparation:

    • Collect healthy, undamaged leaves from plants grown under controlled conditions.

    • Surface sterilize the leaves if necessary (e.g., with a short wash in 1% sodium hypochlorite followed by rinsing with sterile water).

    • Place the leaves with their adaxial or abaxial side up in the moist Petri dishes or trays.[10]

  • Fungicide Application:

    • Prepare the desired concentrations of this compound in a suitable carrier solution (e.g., water with a surfactant).

    • Spray the leaves evenly with the this compound solutions until runoff.

    • For the control, spray leaves with the carrier solution only.

    • Allow the leaves to dry in a laminar flow hood.

  • Inoculation:

    • Prepare a spore suspension of the pathogen at a known concentration.

    • Inoculate the treated leaves by placing droplets of the spore suspension onto the leaf surface or by spraying the entire leaf.

  • Incubation:

    • Incubate the inoculated leaves in a growth chamber under conditions of high humidity and optimal temperature and light for disease development.

  • Data Collection and Analysis:

    • After a suitable incubation period (e.g., 5-7 days), assess the disease severity.

    • Disease severity can be measured by the number of lesions, lesion size, or the percentage of the leaf area covered by lesions.

    • Calculate the percentage of disease control provided by this compound compared to the untreated control.

Visualizations

Experimental Workflow

G cluster_0 In Vitro Screening cluster_1 In Planta Screening Stock Solution Stock Solution Poisoned Media Poisoned Media Stock Solution->Poisoned Media Inoculation Inoculation Poisoned Media->Inoculation Incubation Incubation Inoculation->Incubation Data Collection (Mycelial Growth) Data Collection (Mycelial Growth) Incubation->Data Collection (Mycelial Growth) Analysis (% Inhibition) Analysis (% Inhibition) Data Collection (Mycelial Growth)->Analysis (% Inhibition) Plant Cultivation Plant Cultivation Detached Leaf Assay Detached Leaf Assay Plant Cultivation->Detached Leaf Assay Fungicide Application Fungicide Application Detached Leaf Assay->Fungicide Application Pathogen Inoculation Pathogen Inoculation Fungicide Application->Pathogen Inoculation Incubation (Controlled Environment) Incubation (Controlled Environment) Pathogen Inoculation->Incubation (Controlled Environment) Disease Assessment Disease Assessment Incubation (Controlled Environment)->Disease Assessment Analysis (% Disease Control) Analysis (% Disease Control) Disease Assessment->Analysis (% Disease Control) Test Compound Test Compound Test Compound->Stock Solution Test Compound->Fungicide Application This compound (Reference) This compound (Reference) This compound (Reference)->Fungicide Application Propinep (Reference) Propinep (Reference) Propinep (Reference)->Stock Solution

Caption: A typical workflow for in vitro and in planta fungicide screening.

Mechanism of Action of this compound

G cluster_0 Mitochondrial Respiration cluster_1 Carbohydrate Metabolism cluster_2 Protein Metabolism cluster_3 Cell Membrane This compound This compound Complex III Complex III This compound->Complex III Inhibition Aldehyde Dehydrogenase Aldehyde Dehydrogenase This compound->Aldehyde Dehydrogenase Inhibition Sulfhydryl-containing enzymes Sulfhydryl-containing enzymes This compound->Sulfhydryl-containing enzymes Inhibition Membrane Integrity Membrane Integrity This compound->Membrane Integrity Disruption Complex I Complex I Complex II Complex II Complex I->Complex II Complex II->Complex III Complex IV Complex IV Complex III->Complex IV ATP Synthesis ATP Synthesis Complex IV->ATP Synthesis Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Pyruvate->Aldehyde Dehydrogenase Amino Acid Synthesis Amino Acid Synthesis Protein Synthesis Protein Synthesis Amino Acid Synthesis->Protein Synthesis Enzymes Enzymes Protein Synthesis->Enzymes Enzymes->Sulfhydryl-containing enzymes Membrane Synthesis Membrane Synthesis Membrane Synthesis->Membrane Integrity

Caption: The multi-site mechanism of action of this compound in fungal cells.

References

Application Notes and Protocols for the Determination of Propineb Residues as Carbon Disulfide (CS₂) by Acid Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propineb is a dithiocarbamate fungicide widely used in agriculture to control a variety of fungal diseases on fruits, vegetables, and other crops. Due to its potential risks to human health and the environment, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food products. The analysis of this compound residues is challenging due to its polymeric structure and insolubility in common organic solvents. The most common and officially accepted method for the determination of this compound and other dithiocarbamates is an indirect method based on their acid hydrolysis to carbon disulfide (CS₂). This common moiety is then quantified, and the result is expressed as mg of CS₂ per kg of the sample.

This document provides a detailed protocol for the determination of this compound residues as CS₂ by acid hydrolysis, followed by gas chromatography. It is intended for researchers, scientists, and professionals involved in pesticide residue analysis and food safety.

Principle

The method is based on the quantitative decomposition of this compound to carbon disulfide (CS₂) upon heating in the presence of a strong acid and a reducing agent (stannous chloride). The volatile CS₂ is then purged, trapped in a suitable organic solvent (e.g., isooctane or hexane), and subsequently determined by gas chromatography (GC) with a selective detector, such as a Flame Photometric Detector (FPD) in sulfur mode, an Electron Capture Detector (ECD), or a Mass Spectrometer (MS).[1][2][3]

Experimental Protocol

1. Reagents and Materials

  • Hydrolysis Reagent: Stannous chloride (SnCl₂) in hydrochloric acid (HCl). A common preparation involves dissolving SnCl₂ in HCl (e.g., 0.1 M SnCl₂ in 4 M HCl).[4]

  • Trapping Solvent: Isooctane or Hexane, pesticide residue grade.

  • Carbon Disulfide (CS₂) Standard: Analytical standard of high purity.

  • This compound Standard: Analytical standard of known purity.

  • Internal Standard (Optional): Thiophene can be used as an internal standard.[5]

  • Deionized Water

  • Glassware: Reaction flasks (e.g., 100-250 mL) with ground glass stoppers, condensers, gas washing bottles or similar trapping vessels, volumetric flasks, pipettes, and syringes.

  • Heating and Shaking Device: A heating mantle or water bath with a magnetic stirrer or shaker.

  • Gas Chromatograph (GC): Equipped with a suitable column (e.g., HP-Plot Q or similar) and a selective detector (FPD, ECD, or MS).

2. Standard Solution Preparation

  • CS₂ Stock Solution (e.g., 1000 µg/mL): Prepare by accurately weighing and dissolving a known amount of CS₂ in the trapping solvent in a volumetric flask.

  • CS₂ Working Standards: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 0.01 to 2.0 µg/mL).[6][4]

  • This compound Standard for Recovery Studies: Prepare a stock solution of this compound in a suitable solvent. Due to its low solubility, a suspension may be necessary for spiking experiments.

3. Sample Preparation

  • Homogenize a representative portion of the sample (e.g., fruits, vegetables) using a food processor or blender.

  • For recovery experiments, spike a known amount of the this compound standard solution onto a pre-analyzed blank sample homogenate before analysis.

4. Acid Hydrolysis and CS₂ Trapping

  • Weigh a representative amount of the homogenized sample (e.g., 5-50 g) into the reaction flask.[4]

  • Add a volume of the hydrolysis reagent (e.g., 75 mL for a 10 g sample) to the flask.[4]

  • Immediately connect the flask to the trapping apparatus, which contains a known volume of the trapping solvent (e.g., 5-10 mL of isooctane).

  • Heat the reaction mixture to a specific temperature (e.g., 80-85°C) for a defined period (e.g., 1-3 hours) with continuous stirring or shaking.[2][4]

  • During heating, the evolved CS₂ is carried by a gentle stream of inert gas (e.g., nitrogen) into the trapping solvent.

  • After the hydrolysis is complete, cool the reaction flask and the trapping vessel.

  • Carefully collect the trapping solvent, which now contains the dissolved CS₂, and adjust the volume to a known value in a volumetric flask.

5. Gas Chromatographic Analysis

  • GC Conditions:

    • Injector Temperature: 150-200°C

    • Column Temperature Program: An example program could be starting at 80°C for 3 minutes, then ramping up to 250°C.[7]

    • Detector Temperature: 200-250°C

    • Carrier Gas: Nitrogen or Helium at a constant flow rate.

  • Injection: Inject a small volume (e.g., 1-2 µL) of the sample extract and the standard solutions into the GC.

  • Quantification: Identify and quantify the CS₂ peak in the sample chromatogram by comparing its retention time and peak area (or height) with those of the CS₂ standard solutions. Construct a calibration curve by plotting the detector response versus the concentration of the CS₂ standards.

6. Calculation of Results

Calculate the concentration of this compound residues, expressed as CS₂, in the original sample using the following formula:

Residue (mg/kg as CS₂) = (C × V) / W

Where:

  • C = Concentration of CS₂ in the trapping solvent (µg/mL) obtained from the calibration curve.

  • V = Final volume of the trapping solvent (mL).

  • W = Weight of the sample taken for analysis (g).

Quantitative Data Summary

The following table summarizes typical performance data for the determination of this compound residues as CS₂ from various studies.

ParameterMatrixRecovery (%)LOQ (mg/kg)RSD (%)Reference
Recovery22 Matrices (Apple, Grape, etc.)72 - 1100.02 - 0.20.8 - 22.0[3]
RecoveryBanana and Soil75.3 - 115.40.005 - 0.011.3 - 11.1[8]
RecoveryVarious Food Commodities79 - 1040.04Not Specified[2]
RecoveryKiwi FruitNot SpecifiedNot SpecifiedNot Specified[9]

Visual Representations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_hydrolysis Acid Hydrolysis & CS₂ Trapping cluster_analysis Analysis Sample Homogenized Sample Spiking Spiking with this compound Standard (for Recovery) Sample->Spiking Reaction Add Sample to Reaction Flask Sample->Reaction Hydrolysis Add SnCl₂/HCl Reagent Reaction->Hydrolysis Heating Heat (80-85°C) & Stir/Shake Hydrolysis->Heating Trapping Trap Evolved CS₂ in Solvent Heating->Trapping GC_Injection Inject Extract into GC Quantification Quantify CS₂ Peak GC_Injection->Quantification Calculation Calculate Residue Concentration Quantification->Calculation chemical_reaction This compound This compound (Polymeric Structure) CS2 Carbon Disulfide (CS₂) (Volatile) This compound->CS2  Acid Hydrolysis  (HCl, SnCl₂, Heat) PDA Propylenediamine (PDA) + other degradation products This compound->PDA

References

Troubleshooting & Optimization

Overcoming Propineb insolubility in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of Propineb in common organic solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound insoluble in most common organic solvents?

This compound is a polymeric zinc propylenebis(dithiocarbamate).[1][2][3] Its polymeric structure is a primary reason for its low solubility in water and most organic solvents.[3] Additionally, it is unstable in strongly acidic or alkaline conditions, which further limits solvent choices.[4][5]

Q2: What are the reported solubility data for this compound?

This compound is generally described as "practically insoluble in all usual solvents".[4] However, some specific solubility data is available and summarized in the table below.

Q3: Are there any solvent systems reported to dissolve this compound?

Yes, a mixture of Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) has been reported to dissolve this compound at a concentration greater than 200 g/L.[6] Some suppliers also indicate that this compound can be dissolved in DMSO, often with the aid of ultrasonication.[7][8]

Q4: What general strategies can be employed to improve the solubility of poorly soluble compounds like this compound?

For poorly soluble compounds, several techniques can be explored to enhance solubility. These include the use of co-solvents, surfactants, hydrotropes, pH adjustments (though care must be taken with this compound's instability), and the formation of solid dispersions or inclusion complexes with cyclodextrins.[9][10][11][12] Particle size reduction techniques like micronization can also improve dissolution rates.[11]

Q5: Can "green" or alternative solvents be used for dithiocarbamates?

Recent research has shown that deep eutectic solvents (DES) and polyethylene glycol (PEG) can be effective media for the synthesis of dithiocarbamates, suggesting they could be explored as potential solubilizing agents.[13][14]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: this compound has precipitated out of my solution.

  • Possible Cause: The concentration of this compound may have exceeded its solubility limit in the chosen solvent system. This can happen if a stock solution in a good solvent (like DMSO) is diluted too quickly into an aqueous or non-solvent medium, a phenomenon known as "solvent shock."[15]

  • Troubleshooting Steps:

    • Verify Solvent System: Confirm that you are using a recommended solvent system, such as a DMF/DMSO mixture or pure DMSO.[6][7][8]

    • Reduce Concentration: Try working with a lower final concentration of this compound.

    • Optimize Dissolution: When preparing solutions, especially in DMSO, use sonication to aid dissolution.[7][8]

    • Gradual Dilution: When diluting a concentrated stock, add the stock solution to the diluent slowly while vortexing or stirring to avoid localized high concentrations and precipitation.

    • Consider Co-solvents: If working with aqueous solutions is necessary, investigate the use of a co-solvent system. The co-solvent should be miscible with water and have some solubilizing capacity for this compound.

Issue 2: My this compound sample will not dissolve at all.

  • Possible Cause: The chosen solvent is inappropriate for this compound, or the compound may have degraded.

  • Troubleshooting Steps:

    • Solvent Selection: Refer to the solubility data table. Attempt to dissolve a small amount of this compound in DMSO, with sonication if necessary. A DMF/DMSO mixture can also be tested.[6]

    • Check Compound Integrity: this compound can degrade in the presence of strong acids or bases.[4] Ensure your solvent system is neutral. If degradation is suspected, obtaining a fresh batch of the compound is recommended.

    • Particle Size: If you have the capability, reducing the particle size of the solid this compound by grinding can increase the surface area and potentially improve the rate of dissolution.[11]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference(s)
Water< 0.01 g/L (at 20°C)[5][6]
n-Hexane< 0.1 g/L[6]
Toluene< 0.1 g/L[6]
Dichloromethane< 0.1 g/L[6]
Dimethylformamide (DMF) + Dimethyl sulfoxide (DMSO)> 200 g/L[6]
Dimethyl sulfoxide (DMSO)Soluble (up to 50 mg/mL with sonication)[8]

Experimental Protocols

Protocol 1: General Method for Solubilizing this compound in DMSO

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Vortex mixer

    • Ultrasonic bath

    • Sterile microcentrifuge tubes or glass vials

  • Procedure:

    • Weigh the desired amount of this compound powder and place it in a suitable vial.

    • Add the required volume of DMSO to achieve the target concentration (e.g., for a 50 mg/mL stock solution).

    • Vortex the mixture vigorously for 1-2 minutes.

    • Place the vial in an ultrasonic bath and sonicate for 10-15 minutes. The water in the bath can be at room temperature.

    • Visually inspect the solution for any undissolved particles. If particles remain, continue to sonicate in 10-minute intervals.

    • Once fully dissolved, the stock solution can be stored appropriately (e.g., at -20°C or -80°C for long-term storage). Note that some suppliers recommend using freshly opened DMSO as it can be hygroscopic, which may affect solubility.[7]

Visualizations

experimental_workflow cluster_start Start: Insoluble this compound cluster_dissolution Step 1: Solvent Selection & Dissolution cluster_check Step 2: Solubility Check cluster_outcome Step 3: Outcome cluster_troubleshoot Troubleshooting start This compound Powder dissolve Add DMSO (or DMF/DMSO) start->dissolve sonicate Vortex & Sonicate dissolve->sonicate check Visually Inspect for Undissolved Particles sonicate->check success Clear Stock Solution check->success Dissolved failure Precipitate Remains check->failure Not Dissolved lower_conc Lower Concentration failure->lower_conc check_purity Check Compound Purity failure->check_purity alt_solvent Try Alternative Solvents failure->alt_solvent lower_conc->dissolve alt_solvent->dissolve

Caption: Workflow for solubilizing this compound.

logical_relationship cluster_this compound This compound Properties cluster_insolubility Consequence cluster_solutions Potential Solutions This compound This compound polymeric Polymeric Structure This compound->polymeric unstable Unstable in Strong Acid/Alkali This compound->unstable insoluble Insoluble in Common Organic Solvents polymeric->insoluble dmso DMSO / DMF+DMSO insoluble->dmso sonication Sonication insoluble->sonication cosolvents Co-solvent Systems insoluble->cosolvents particle_reduction Particle Size Reduction insoluble->particle_reduction

Caption: Factors influencing this compound insolubility and potential solutions.

References

Stabilizing Propineb during analytical sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for analytical methods involving propineb. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analytical sample preparation and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the analysis of this compound?

This compound is a dithiocarbamate fungicide that is notoriously unstable, presenting several analytical challenges. Its polymeric structure and low solubility in most organic solvents make direct analysis difficult.[1] Furthermore, this compound rapidly degrades in the presence of moisture, oxygen, and certain pH conditions.[1][2] This instability can lead to significant analyte loss during sample extraction and cleanup, resulting in poor recovery and inaccurate quantification.

Q2: What is the most common analytical approach for this compound determination?

The most traditional and widely used method for determining this compound residues involves its acid hydrolysis to carbon disulfide (CS₂).[3][4][5][6] This method typically involves heating the sample under acidic conditions in the presence of a reducing agent, such as stannous chloride (SnCl₂), to facilitate the conversion of this compound to CS₂. The evolved CS₂ is then trapped and quantified, usually by gas chromatography (GC) with a mass spectrometry (MS), flame photometric (FPD), or electron capture (ECD) detector.[3][4][7][8][9]

Q3: Are there more specific methods for this compound analysis that can distinguish it from other dithiocarbamates?

Yes, while the CS₂ evolution method is common, it is not specific to this compound and measures the total dithiocarbamate content. More specific methods have been developed, including:

  • LC-MS/MS analysis of this compound metabolites: This approach involves the determination of specific degradation products of this compound, such as propylenethiourea (PTU) or propylenediamine (PDA).[2][7][9][10]

  • Derivatization followed by GC-MS or LC-MS/MS: this compound can be derivatized to a more stable compound before analysis. For instance, streamlined derivatization to form propylenebisdithiocarbamate-dimethyl has been used to stabilize the analyte.[1][10] Another novel method involves isothiocyanate derivatization.[11]

Q4: How should I store my samples to prevent this compound degradation?

Proper sample storage is critical to prevent the degradation of this compound. Samples should be frozen immediately after collection and stored at low temperatures, typically -18°C or below, until analysis.[2] It has been shown that this compound and its metabolites are stable for over a month when stored at -4°C.[3][4]

Q5: What is the role of stannous chloride (SnCl₂) in the analysis of this compound?

Stannous chloride (SnCl₂) is used as a reducing agent during the acid hydrolysis of this compound to CS₂.[3][4][5] It helps to ensure the complete and efficient conversion of this compound to CS₂ for accurate quantification.

Troubleshooting Guide

Issue 1: Low recovery of this compound.

Possible Cause Troubleshooting Step
Analyte Degradation This compound is highly unstable. Ensure samples are processed promptly after collection and stored at ≤ -18°C.[2] Minimize exposure to moisture and oxygen during sample preparation.[1]
Incomplete Hydrolysis If using the CS₂ evolution method, ensure the acid hydrolysis conditions (acid concentration, temperature, and time) are optimized. The presence of stannous chloride is crucial for complete conversion.[3][4][6]
Improper pH This compound degradation is pH-dependent.[2] Ensure the pH of extraction solvents is optimized for your specific method and matrix.
Matrix Effects Complex sample matrices can interfere with extraction and lead to low recovery.[12] Consider using a modified QuEChERS procedure with a dispersive solid-phase extraction (d-SPE) cleanup step.[1][10]

Issue 2: Poor chromatographic peak shape.

Possible Cause Troubleshooting Step
Column Overload Injecting a sample that is too concentrated can lead to peak fronting. Try diluting the sample or reducing the injection volume.[12]
Column Contamination Buildup of matrix components on the analytical column can cause peak tailing or splitting. Clean the column according to the manufacturer's instructions or replace it if necessary.[12]
System Issues Check for leaks, blockages, or dead volumes in your LC or GC system. Ensure a stable flow rate from the pump.[12]

Issue 3: High background or matrix interference in LC-MS/MS analysis.

Possible Cause Troubleshooting Step
Ion Suppression or Enhancement Matrix components can co-elute with the analyte and affect its ionization. Optimize the sample cleanup procedure (e.g., using SPE) to remove interfering compounds.[12] Using an isotopically labeled internal standard can help to correct for matrix effects.[8]
Insufficient Cleanup The initial extract may contain a high load of matrix components. Employ a dispersive solid-phase extraction (d-SPE) cleanup step or a targeted SPE cartridge to remove interferences.[1][10]

Quantitative Data Summary

Table 1: Recovery and Limits of Quantification (LOQ) for this compound and its Metabolites

AnalyteMatrixAnalytical MethodRecovery (%)LOQ (mg/kg)Reference
This compound (as CS₂)Apple, Cucumber, Tomato, Rice, SoilHPLC-DAD70.8 - 105.30.011 - 0.105[1]
This compoundBaby Food, Infant FormulaLC-MS/MS86 - 1200.003[1][10]
This compound (as CS₂)Airborne SamplesGC-MS86 - 89Not Specified[3][4]
This compoundBlack TeaGC-MS (Derivatization)99 - 1020.52[11]
This compoundInfant FormulaGC-MS (Derivatization)98 - 1030.52[11]
This compound (as CS₂)TomatoGC-MS74 - 830.04[6]
This compound (as CS₂)Banana, SoilGC-FPD75.3 - 115.40.005 - 0.01[9]
PTUBaby Food, Infant FormulaLC-MS/MS86 - 1200.003 - 0.01[1][10]
PTUAirborne SamplesHPLC-UV98 - 102Not Specified[3][4]
PTUBanana, SoilLC-MS/MS75.3 - 115.40.005 - 0.01[9]
PDABanana, SoilLC-MS/MS75.3 - 115.40.005 - 0.01[9]

Table 2: Half-life of this compound under Different Conditions

ConditionMatrix/pHTemperatureHalf-lifeReference
HydrolysispH 422°C~1 day[2]
HydrolysispH 722°C~1 day[2]
HydrolysispH 922°C2 - 5 days[2]
Field DissipationTomatoField Conditions2 - 3 days[6]
Field DissipationBananaField Conditions4.4 - 13.3 days[9]
Field DissipationSoilField Conditions4.4 - 13.3 days[9]

Experimental Protocols

Protocol 1: Determination of this compound as Carbon Disulfide (CS₂) by GC-MS

This protocol is a generalized procedure based on common acid hydrolysis methods.[3][4][6]

  • Sample Preparation: Homogenize the sample (e.g., 25g of chopped tomato).

  • Hydrolysis:

    • Place the homogenized sample into a reaction vessel.

    • Add a solution of stannous chloride in hydrochloric acid (e.g., 75 mL of a solution prepared by dissolving 30g of SnCl₂ in 1L of 35% HCl, then slowly adding to 1L of water).[6]

    • Add a trapping solvent, such as isooctane (e.g., 25 mL).[6]

    • Immediately seal the vessel.

  • Incubation: Heat the vessel in a water bath at 80°C for 1 hour, with intermittent shaking.[6]

  • Extraction: After cooling, carefully collect the isooctane layer, which now contains the evolved CS₂.

  • Analysis: Inject an aliquot of the isooctane extract into a GC-MS system for quantification of CS₂.

Protocol 2: Determination of this compound and PTU by LC-MS/MS

This protocol is a streamlined approach based on derivatization and QuEChERS.[1][10]

  • Derivatization and Extraction:

    • To the sample, add a derivatizing agent to stabilize this compound (e.g., forming propylenebisdithiocarbamate-dimethyl).

    • Perform a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction.

  • Cleanup:

    • Take an aliquot of the supernatant from the QuEChERS extraction.

    • Perform a dispersive solid-phase extraction (d-SPE) cleanup step to remove matrix interferences.

  • Analysis:

    • Evaporate the cleaned extract and reconstitute in a suitable solvent.

    • Analyze by LC-MS/MS. Electrospray ionization (ESI) is typically used for this compound derivatives, while atmospheric-pressure chemical ionization (APCI) may be employed for PTU to achieve maximum sensitivity.[1][10]

Visualizations

Propineb_Degradation_Pathway This compound This compound (Polymeric Zinc Propylenebis(dithiocarbamate)) PTU Propylenethiourea (PTU) This compound->PTU Metabolism/ Degradation CS2 Carbon Disulfide (CS₂) This compound->CS2 Acid Hydrolysis PDA Propylenediamine (PDA) This compound->PDA Hydrolysis Other_Metabolites Other Metabolites PTU->Other_Metabolites Analytical_Workflow_this compound cluster_sample_prep Sample Preparation cluster_cleanup Cleanup cluster_analysis Analysis Sample Sample Collection (e.g., Tomato, Soil) Homogenization Homogenization Sample->Homogenization Extraction Extraction/ Derivatization Homogenization->Extraction dSPE Dispersive SPE (d-SPE) Extraction->dSPE QuEChERS supernatant GCMS GC-MS Analysis (after hydrolysis to CS₂) Extraction->GCMS Acid Hydrolysis & CS₂ trapping LCMSMS LC-MS/MS Analysis dSPE->LCMSMS

References

Technical Support Center: Optimization of Propineb Extraction from High-Fat Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Propineb extraction from high-fat matrices. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and comprehensive experimental protocols to ensure accurate and efficient experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when extracting this compound from high-fat matrices?

A1: The main challenge is the co-extraction of large quantities of lipids (fats and oils) along with the this compound analyte. These co-extracted fats can lead to several analytical problems:

  • Matrix Effects: Co-eluting lipids can interfere with the ionization of this compound in the mass spectrometer source, causing either ion suppression or enhancement, which leads to inaccurate quantification.

  • Instrument Contamination: The accumulation of non-volatile lipids can contaminate the LC or GC system, including the injector, column, and detector. This can result in poor chromatographic peak shapes, reduced sensitivity, and increased instrument downtime for cleaning.

  • Lower Analyte Recovery: The high lipid content can hinder the efficient partitioning of this compound into the extraction solvent, resulting in lower and more variable recovery rates.

Q2: Which extraction method is recommended for this compound in high-fat samples?

A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely recommended due to its high sample throughput and low solvent consumption. However, for high-fat matrices, modifications to the standard QuEChERS protocol are essential for effective lipid removal and reliable quantification of this compound.

Q3: What are the critical modifications to the QuEChERS protocol for high-fat matrices?

A3: Key modifications are centered on enhancing the removal of co-extracted lipids. These include:

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup: Incorporating C18 sorbent in the dSPE cleanup step is crucial for retaining nonpolar interferences like long-chain fatty acids. Primary Secondary Amine (PSA) is also used to remove fatty acids, sugars, and other polar interferences.[1]

  • Freezing/Low-Temperature Precipitation: A "freeze-out" step, where the acetonitrile extract is stored at a low temperature (e.g., -20°C), is a highly effective and cost-efficient way to precipitate a significant portion of the lipids.[1][2]

  • Derivatization: For improved stability and chromatographic performance, this compound can be derivatized. One approach involves methylation to form propylenebisdithiocarbamate-dimethyl.[3] Alternatively, analysis can be based on the specific and stable degradation product, propylenediamine (PDA).[4]

Q4: How can I minimize matrix effects in the final analysis?

A4: Matrix effects, where co-eluting compounds affect the ionization of the target analyte, are a common issue.[5] To mitigate these effects:

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same extraction and cleanup procedure as the samples. This helps to compensate for signal suppression or enhancement.

  • Isotopically Labeled Internal Standards: Using a stable isotope-labeled internal standard for this compound (e.g., propylenediamine-d6 when analyzing for PDA) is the most effective way to correct for both matrix effects and variations in extraction recovery.[4]

  • Dilution of Final Extract: Diluting the final extract can reduce the concentration of matrix components, thereby lessening their impact on the ionization of this compound. However, this may compromise the method's sensitivity.[4]

Troubleshooting Guide

Problem Potential Cause Solution
Low Recovery of this compound Inefficient initial extraction from the fatty matrix.Ensure vigorous shaking (vortexing) during the acetonitrile extraction step to maximize the partitioning of this compound from the sample into the solvent.
Analyte loss during the dSPE cleanup step.Optimize the amount of dSPE sorbents. Excessive C18 can sometimes retain the analyte. Perform recovery experiments with and without the cleanup step to assess analyte loss.
Co-precipitation of analyte with lipids during the freeze-out step.While generally effective, ensure that the freeze-out conditions (time and temperature) are optimized and validated to prevent significant loss of this compound.
Poor Peak Shape (Tailing, Broadening, or Splitting) Instrument contamination from co-extracted lipids.Implement a more rigorous cleanup procedure, such as increasing the amount of C18 in the dSPE step or adding a freeze-out step.[1] Regularly clean the LC-MS/MS or GC-MS/MS system, including the injector and ion source.[6]
Inappropriate mobile phase or injection solvent.Ensure the injection solvent is compatible with the initial mobile phase to avoid peak distortion. The injection solvent should ideally be weaker than or similar in strength to the mobile phase.[6]
Signal Suppression or Enhancement in MS Detection Co-eluting matrix components interfering with ionization.Implement matrix-matched calibration curves for quantification.
Use an appropriate isotopically labeled internal standard to compensate for ionization variability.[4]
Improve the sample cleanup to remove more interfering matrix components. Consider using a combination of PSA and C18 sorbents in the dSPE step.
Dilute the final extract and re-analyze, if sensitivity allows.[4]
High Variability in Results (Poor Precision) Inconsistent sample homogenization.Ensure the high-fat sample is thoroughly homogenized before taking a subsample for extraction.
Inconsistent execution of the extraction and cleanup steps.Standardize all steps of the procedure, including shaking times, centrifugation speeds and times, and the temperature and duration of the freeze-out step.
Use an internal standard to correct for variations throughout the analytical process.

Data Presentation

Table 1: Recovery of this compound and Propylenethiourea (PTU) in High-Fat Matrices

MatrixAnalyteFortification Level (mg/kg)Recovery (%)RSD (%)
Infant FormulaThis compound0.003 - 0.0586 - 120< 13
PTU0.003 - 0.0586 - 120< 13
Vegetable OilsThis compound0.003 - 0.0586 - 120< 13
PTU0.003 - 0.0586 - 120< 13
Soybean OilPTU0.01 - 0.0586 - 120< 13

Data adapted from a study on the determination of this compound and PTU in infant formula and related raw materials.[3]

Experimental Protocols

Method 1: Modified QuEChERS with Derivatization for this compound Analysis

This protocol is based on a validated method for determining this compound in infant formula and vegetable oils.[3]

1. Sample Preparation and Derivatization:

  • Weigh 2 g of the homogenized high-fat sample into a 50 mL centrifuge tube.

  • Add an appropriate volume of internal standard solution.

  • Add 5 mL of a freshly prepared solution of 0.5 M sodium bicarbonate.

  • Add 100 µL of methyl iodide for derivatization.

  • Immediately cap the tube and vortex for 1 minute.

2. Extraction:

  • Add 10 mL of acetonitrile to the tube.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

3. Freeze-Out (Lipid Removal):

  • Transfer the acetonitrile supernatant to a clean tube.

  • Place the tube in a freezer at -20°C for at least 2 hours (or overnight) to precipitate the lipids.

  • Centrifuge the cold extract at ≥ 4000 rpm for 5 minutes while still cold.

4. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

  • Quickly decant an aliquot of the cold supernatant (e.g., 6 mL) into a 15 mL dSPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg C18 sorbent.

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

5. Final Extract Preparation:

  • Take an aliquot of the final supernatant (e.g., 1 mL) and transfer it to an autosampler vial.

  • The extract is now ready for LC-MS/MS analysis.

Method 2: Analysis of this compound as Propylenediamine (PDA)

This method is specific for this compound and is based on its conversion to PDA.[4]

1. Hydrolysis:

  • Weigh 10 g of the homogenized sample into a suitable flask.

  • Add an internal standard (e.g., PDA-d6).

  • Add 100 mL of a SnCl₂/HCl solution (e.g., 1.6 mg/100 mL SnCl₂ in 12% HCl).

  • Add a layer of an organic solvent like isooctane.

  • Heat the mixture to hydrolyze this compound to PDA and CS₂. The PDA remains in the acidic aqueous phase.

2. Sample Preparation for LC-MS/MS:

  • After cooling, carefully separate the aqueous phase.

  • Filter the aqueous extract.

  • Dilute the filtered extract with an appropriate solvent (e.g., 5-fold dilution) to reduce matrix load and acid concentration.

  • Transfer the diluted extract to an autosampler vial for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Homogenization 1. Homogenize High-Fat Sample Weighing 2. Weigh 2g Sample Homogenization->Weighing Spiking 3. Add Internal Standard Weighing->Spiking AddSolvent 4. Add Acetonitrile Spiking->AddSolvent AddSalts 5. Add QuEChERS Salts AddSolvent->AddSalts Centrifuge1 6. Vortex & Centrifuge AddSalts->Centrifuge1 FreezeOut 7. Freeze-Out at -20°C & Centrifuge Centrifuge1->FreezeOut dSPE 8. dSPE Cleanup (PSA, C18, MgSO4) FreezeOut->dSPE Centrifuge2 9. Vortex & Centrifuge dSPE->Centrifuge2 FinalExtract 10. Collect Supernatant Centrifuge2->FinalExtract Analysis 11. LC-MS/MS Analysis FinalExtract->Analysis

Caption: Modified QuEChERS workflow for this compound extraction from high-fat matrices.

Troubleshooting_Tree Start Problem Encountered LowRecovery Low Analyte Recovery? Start->LowRecovery Yes BadPeakShape Poor Peak Shape? Start->BadPeakShape No Vortex Increase Vortex Time during Extraction LowRecovery->Vortex SignalIssue Signal Suppression or Enhancement? BadPeakShape->SignalIssue No CleanSystem Clean LC/GC System and Column BadPeakShape->CleanSystem Yes GoodResults Results Acceptable SignalIssue->GoodResults No MatrixMatch Use Matrix-Matched Calibration SignalIssue->MatrixMatch Yes OptimizeDSPE Optimize dSPE Sorbents (e.g., reduce C18) Vortex->OptimizeDSPE CheckFreezeOut Validate Freeze-Out for Analyte Loss OptimizeDSPE->CheckFreezeOut CheckFreezeOut->GoodResults ImproveCleanup Improve Cleanup Step (e.g., more C18/PSA) CleanSystem->ImproveCleanup CheckSolvent Check Injection Solvent Compatibility ImproveCleanup->CheckSolvent CheckSolvent->GoodResults UseIS Use Isotopically Labeled Internal Standard MatrixMatch->UseIS DiluteExtract Dilute Final Extract UseIS->DiluteExtract DiluteExtract->GoodResults

Caption: Decision tree for troubleshooting this compound extraction and analysis issues.

References

Troubleshooting matrix effects in Propineb LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the LC-MS/MS analysis of Propineb, with a focus on mitigating matrix effects.

Troubleshooting Guide

Issue: Poor Peak Shape, Tailing, or Broadening

Question: My chromatogram for this compound (or its derivative/metabolite) shows poor peak shape, such as tailing or broadening. What could be the cause and how can I fix it?

Answer: Poor peak shape is a common issue that can often be attributed to matrix effects or interactions with the analytical column. Here are several potential causes and solutions:

  • Column Choice and Condition: this compound's primary metabolite, propylenethiourea (PTU), is a polar compound and may exhibit poor retention on traditional C18 columns.[1] Consider using a mixed-mode or HILIC column for better retention and peak shape.[1] Also, ensure your analytical column is not degraded or contaminated.

  • Mobile Phase Composition: The pH and organic composition of the mobile phase are critical. The addition of modifiers like formic acid or ammonium formate can significantly improve peak shape and ionization efficiency.[2]

  • Sample Matrix Interactions: Co-eluting matrix components can interfere with the analyte's interaction with the stationary phase. Diluting the sample extract can sometimes alleviate this issue by reducing the concentration of interfering compounds. One study on this compound analysis noted that the presence of acid and matrix in the extract actually improved chromatographic properties for propylenediamine (PDA), a derivative of this compound.[3]

Issue: Inconsistent Results and Poor Reproducibility

Question: I am observing significant variability in my results between injections of the same sample or between different samples of the same matrix. What is causing this lack of reproducibility?

Answer: Inconsistent results are frequently a strong indicator of uncompensated matrix effects.[4] Here’s how to troubleshoot this:

  • Evaluate Your Calibration Strategy: Using a solvent-based calibration curve for complex matrices is often inadequate.[2] It is highly recommended to use matrix-matched calibration standards .[5] This involves preparing your calibration standards in a blank matrix extract that is representative of your samples to compensate for signal suppression or enhancement.

  • Implement an Internal Standard: The use of a stable isotope-labeled (SIL) internal standard is the most effective way to correct for matrix effects and improve reproducibility.[6] A SIL internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for reliable quantification. For this compound analysis, a deuterated analogue of its derivative, such as PDA-d6, has been successfully used.[3]

  • Optimize Sample Preparation: Inconsistent extraction efficiency can lead to variable results. Ensure your sample preparation method, such as a modified QuEChERS procedure, is robust and consistently applied.[7]

Issue: Low Analyte Response or Signal Suppression

Question: The signal intensity for my this compound analyte is much lower than expected, or lower in sample matrix than in a clean solvent. How can I identify and mitigate this ion suppression?

Answer: Low analyte response is a classic sign of ion suppression, where co-eluting matrix components interfere with the ionization of the target analyte in the MS source.[8]

  • Quantify the Matrix Effect: You can quantify the extent of ion suppression by comparing the analyte's response in a post-extraction spiked blank matrix sample to its response in a pure solvent standard at the same concentration.[2] A value significantly less than 100% indicates suppression.

  • Improve Sample Cleanup: The most direct way to combat ion suppression is to remove interfering matrix components.[9]

    • Dispersive Solid-Phase Extraction (d-SPE): For QuEChERS-based methods, optimizing the d-SPE cleanup sorbents is crucial. For example, Graphitized Carbon Black (GCB) is effective at removing pigments, while C18 can remove non-polar interferences.[9]

    • Solid-Phase Extraction (SPE): A dedicated SPE cleanup step can provide more thorough removal of interferences than d-SPE.[7]

  • Chromatographic Separation: Optimize your LC gradient to better separate the analyte from the region where most matrix components elute.[2]

  • Sample Dilution: Diluting the final extract can reduce the concentration of interfering compounds to a level where they no longer cause significant suppression.[10] However, this requires a sufficiently sensitive instrument to still detect the analyte at the lower concentration.[11]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[8] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which negatively impact the accuracy and reproducibility of quantitative analysis.[8] Electrospray ionization (ESI) is particularly susceptible to these effects.[8]

Q2: How is this compound typically analyzed by LC-MS/MS, and how does this relate to matrix effects?

A2: Direct analysis of the intact this compound polymer is challenging. Therefore, analysis is often performed by converting it to a more stable and detectable molecule. Common approaches include:

  • Hydrolysis to Propylenediamine (PDA): this compound can be hydrolyzed to PDA, which is then analyzed by LC-MS/MS.[3]

  • Derivatization: this compound can be derivatized to form a stable target analyte, such as propylenebisdithiocarbamate-dimethyl, which is then extracted and analyzed.[7]

  • Analysis of Propylenethiourea (PTU): PTU is a major metabolite of this compound and is often monitored as an indicator of this compound use.[1][7][12]

These conversion/derivatization steps are part of the sample preparation, and any co-extracted matrix components can still cause significant matrix effects during the final LC-MS/MS analysis of PDA, the derivatized form, or PTU.

Q3: What is a QuEChERS-based method and how can it be optimized for this compound analysis in complex matrices?

A3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis.[2] A typical QuEChERS workflow involves an extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[7] For complex matrices in this compound analysis, the d-SPE step is critical for minimizing matrix effects. The choice of sorbents should be tailored to the matrix. For example, C18 can be used to remove fats and oils from high-fat matrices.[2]

Q4: When should I use matrix-matched calibration versus a stable isotope-labeled internal standard?

A4: Both are excellent strategies to compensate for matrix effects.

  • Matrix-Matched Calibration: This is a very effective approach when a representative blank matrix is readily available.[5] It is often considered the minimum requirement for accurate quantification in complex matrices.

  • Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard for compensating for matrix effects. An SIL internal standard corrects for variations in both sample preparation (e.g., extraction recovery) and signal suppression/enhancement.[8] It is the preferred method, especially when a consistent blank matrix is difficult to obtain or when matrix effects are highly variable between samples.[13]

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of this compound and its metabolite PTU in various matrices, highlighting the effectiveness of different analytical approaches.

Table 1: Recovery and Precision for this compound and PTU Analysis

AnalyteMatrixSample Preparation MethodRecovery (%)RSD (%)Reference
This compoundBaby Food, Infant FormulaDerivatization followed by modified QuEChERS with d-SPE86-120<13[7]
PTUBaby Food, Infant FormulaAqueous extraction, protein precipitation, and SPE cleanup86-120<13[7]
This compound (as CS₂)Banana and SoilHydrolysis, extraction75.3-115.41.3-11.1[12][14]
PTUBanana and SoilExtraction, cleanup75.3-115.41.3-11.1[12][14]
PDABanana and SoilExtraction, cleanup75.3-115.41.3-11.1[12][14]

Table 2: Limits of Quantification (LOQ) for this compound and PTU

AnalyteMatrixLOQ (mg/kg)Reference
This compoundMost baby food/infant formula combinations0.003[7]
PTUMost baby food/infant formula combinations0.003[7]
PTUSoy protein isolate, soybean oil0.01[7]
This compound (as CS₂)Banana and Soil0.005 - 0.01[12][14]
PTUBanana and Soil0.005 - 0.01[12][14]
PDABanana and Soil0.005 - 0.01[12][14]

Experimental Protocols & Visualizations

Experimental Workflow: General Troubleshooting for Matrix Effects

This workflow outlines a systematic approach to identifying and mitigating matrix effects in your LC-MS/MS analysis.

G cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Resolution start Inaccurate Quantification or Poor Reproducibility check_cal Using Solvent-Based Calibration Curve? start->check_cal check_is Using Internal Standard? check_cal->check_is No cal_strat Implement Advanced Calibration Strategy check_cal->cal_strat Yes check_chrom Poor Peak Shape or Co-elution with Matrix? check_is->check_chrom Yes cal_sil Use Stable Isotope-Labeled Internal Standard (SIL-IS) check_is->cal_sil No chrom_opt Optimize Chromatography check_chrom->chrom_opt Yes sample_prep Optimize Sample Preparation check_chrom->sample_prep No/Partially cal_mm Use Matrix-Matched Standards cal_strat->cal_mm cal_strat->cal_sil end Accurate this compound Quantification cal_mm->end cal_sil->end grad_opt Adjust Gradient Elution chrom_opt->grad_opt col_opt Use Different Column Chemistry (e.g., HILIC) chrom_opt->col_opt grad_opt->end col_opt->end cleanup_opt Improve Cleanup Step (e.g., different d-SPE sorbents) sample_prep->cleanup_opt dilute Dilute Sample Extract sample_prep->dilute cleanup_opt->end dilute->end

Caption: Troubleshooting workflow for identifying and resolving matrix effects.

Signaling Pathway: this compound Analysis Pathways

This diagram illustrates the common analytical pathways for the quantification of this compound, which involve its conversion to other measurable compounds.

G cluster_prep Sample Preparation This compound This compound (Polymeric Complex) hydrolysis Acid Hydrolysis This compound->hydrolysis derivatization Chemical Derivatization This compound->derivatization metabolism Metabolic Degradation (in sample matrix) This compound->metabolism pda Propylenediamine (PDA) hydrolysis->pda yields derivative Stable Derivative (e.g., dimethylated form) derivatization->derivative forms ptu Propylenethiourea (PTU) metabolism->ptu forms

Caption: Analytical pathways for this compound quantification via its derivatives/metabolites.

References

Minimizing degradation of Propineb to PTU during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Propineb to Propylenethiourea (PTU) during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation to PTU a concern?

A1: this compound is a polymeric zinc dithiocarbamate fungicide used to control a broad spectrum of fungal diseases in crops.[1][2] Propylenethiourea (PTU) is a primary degradation product and metabolite of this compound.[3][4] The degradation is a concern because PTU is a substance of toxicological significance, with its own established acceptable daily intake (ADI).[3] Therefore, minimizing its formation in stored this compound formulations and during analytical sample preparation is crucial for accurate research and safety.

Q2: What are the main factors that contribute to the degradation of this compound to PTU?

A2: The primary factors contributing to this compound degradation are:

  • Hydrolysis: this compound is susceptible to hydrolysis, especially under acidic and alkaline conditions.[3]

  • Photolysis: Exposure to sunlight can cause rapid degradation of this compound.[3]

  • Temperature: Elevated temperatures can accelerate the degradation process.[5] Recommended storage is in a cool, dry place, with some sources suggesting temperatures between 2-10°C or even -20°C for long-term stability.[6][7]

Q3: What are the ideal storage conditions to minimize this compound degradation?

A3: To minimize degradation, this compound should be stored in its original, securely sealed containers in a cool, dry, and well-ventilated area.[8] It should be protected from direct sunlight and extreme temperatures.[5] For laboratory standards, refrigeration at 2-10°C is recommended.[6]

Q4: Are there any known stabilizers to prevent the formation of PTU?

A4: While specific proprietary stabilizer information is often not publicly available, the literature suggests that the stability of dithiocarbamate fungicides can be improved. General approaches include formulation with zinc additives, which are thought to stabilize the bisdithiocarbamate structure.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High levels of PTU detected in a freshly opened container of this compound. Improper storage conditions during transport or prior to receipt.Contact the supplier with the lot number and analytical results. Request a certificate of analysis for that batch.
Age of the product.Check the manufacturing and expiration dates. Use a fresh batch of this compound for critical experiments.
Inconsistent results in analytical measurements of this compound. Degradation of this compound in analytical standards or samples.Prepare fresh stock solutions of this compound regularly. Store stock solutions at 2-10°C and protect from light. Minimize the time samples are at room temperature before analysis.
pH of the solvent used for sample preparation.Ensure the pH of the solvent is neutral and buffered if necessary to prevent hydrolysis during extraction and analysis.
Rapid degradation of this compound during an experiment. Exposure to light.Conduct experiments under amber or low-light conditions.
High temperature.Maintain a controlled, cool temperature throughout the experiment.
Incompatible chemicals in the experimental matrix.Be aware that acids, acid halides, and peroxides are incompatible with dithiocarbamates.[8]

Data on this compound Degradation

The rate of this compound degradation is significantly influenced by pH. The following table summarizes the hydrolysis half-life of this compound at 22°C in sterile aqueous buffers.

pHHalf-life (at 22°C)
4Approximately 1 day[3]
7Approximately 1 day[3]
92 - 5 days[3]

Note: The degradation of this compound is rapid, with a reported photolysis half-life (DT50) of less than 1 hour in laboratory experiments.[3] Field studies have shown half-lives ranging from 2.11 to 3.48 days, influenced by factors like sunlight, temperature, and rainfall.[9][10]

Experimental Protocols

Protocol 1: Quantification of Propylenethiourea (PTU) by HPLC-MS/MS

This method is adapted for the determination of PTU in various matrices, such as tomato.[11]

1. Sample Extraction (QuEChERS Method) a. Homogenize 10 g of the sample with 10 mL of acetonitrile. b. Add the QuEChERS salt packet (containing magnesium sulfate, sodium chloride, and sodium citrate) and shake vigorously. c. Centrifuge at 4000 rpm for 5 minutes. d. Take an aliquot of the acetonitrile supernatant for cleanup.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup a. Transfer the supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate. b. Vortex for 1 minute and then centrifuge at 10,000 rpm for 5 minutes. c. Filter the supernatant through a 0.22 µm filter before HPLC analysis.

3. HPLC-MS/MS Conditions

  • HPLC System: Agilent 1200 series or equivalent.
  • Column: ZIC-pHILIC (150 mm x 2.1 mm, 5 µm).
  • Mobile Phase A: 5 mM ammonium acetate in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient: A suitable gradient to achieve separation.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 10 µL.
  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
  • MRM Transitions: Monitor for the specific precursor and product ions of PTU.

Protocol 2: Analysis of PTU by HPLC-APCI-MS

This method is suitable for the determination of PTU in various food samples.[12][13]

1. Sample Extraction a. Blend the sample with dichloromethane (DCM) in the presence of sodium sulfate, sodium carbonate, thiourea, and ascorbic acid. b. Use an internal standard such as 2H4-ETU.

2. Extraction Cleanup a. After filtration, remove the DCM by rotary evaporation. b. Re-dissolve the extract in water.

3. HPLC-MS Conditions

  • HPLC System: Standard HPLC system.
  • Column: Reversed-phase column.
  • Mass Spectrometer: Mass spectrometer with an atmospheric pressure chemical ionization (APCI) interface.
  • Detection: Monitor for the specific mass-to-charge ratio of PTU.

Diagrams

Propineb_Degradation_Pathway This compound This compound (Polymeric Zinc Propylenebis(dithiocarbamate)) PTU PTU (Propylenethiourea) This compound->PTU Hydrolysis, Photolysis CS2 CS₂ (Carbon Disulfide) This compound->CS2 Hydrolysis Methyl_DIDT Methyl DIDT This compound->Methyl_DIDT PU PU (Propyleneurea) PTU->PU Four_MI 4-Methyl-imidazoline PTU->Four_MI PDA PDA (Propylenediamine) PU->PDA Experimental_Workflow cluster_storage Storage & Handling cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Storage Store this compound (Cool, Dry, Dark) SamplePrep Sample Extraction (e.g., QuEChERS) Storage->SamplePrep Cleanup Dispersive SPE Cleanup SamplePrep->Cleanup HPLC HPLC Separation Cleanup->HPLC MS MS/MS Detection HPLC->MS Quantification Quantification of This compound and PTU MS->Quantification

References

Technical Support Center: Reductive Cleavage of Propineb to Propylenediamine (PDA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the reductive cleavage of Propineb to Propylenediamine (PDA).

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the reductive cleavage of this compound to PDA?

The reductive cleavage of the dithiocarbamate fungicide this compound to PDA is typically achieved through acid hydrolysis in the presence of a reducing agent. The most common method involves heating this compound with dilute hydrochloric acid (HCl) and stannous(II) chloride (SnCl₂).[1] This process breaks down the polymeric structure of this compound, releasing PDA and carbon disulfide (CS₂).

Q2: Why is stannous chloride used in the reaction?

Stannous chloride (SnCl₂) acts as a reducing agent in the cleavage of this compound.[2] This is a crucial step to ensure the efficient conversion of this compound to PDA.

Q3: What are the main degradation products of this compound besides PDA?

This compound is an unstable compound that can degrade into several products. The major metabolites are propylenethiourea (PTU) and carbon disulfide (CS₂).[1][3] The formation of these byproducts can be influenced by factors such as pH, sunlight, and microbial activity.[1][4]

Q4: How is the concentration of this compound typically determined?

Due to its polymeric and unstable nature, this compound cannot be directly analyzed.[1] Its concentration is indirectly determined by measuring its degradation products, primarily PDA and CS₂.[1] The analysis of PDA offers a more specific measurement for this compound compared to the common moiety method of CS₂ analysis, which detects a wide range of dithiocarbamates.[5]

Troubleshooting Guide

Issue 1: Low Yield of PDA

  • Question: My experiment is resulting in a low yield of PDA. What are the potential causes and how can I improve the efficiency of the reductive cleavage?

  • Answer:

    • Inadequate Reagent Concentrations: The concentrations of both hydrochloric acid and stannous chloride are critical for efficient cleavage. Lower than optimal concentrations can lead to incomplete conversion. A study found that reducing the concentrations of HCl and SnCl₂ had a negative effect on PDA yields.[5]

    • Suboptimal Reaction Conditions: The cleavage reaction is typically performed with heating. Ensure that the temperature and reaction time are adequate for the complete breakdown of the this compound polymer.

    • This compound Degradation: this compound is highly unstable and can degrade rapidly, especially when dispersed in water or exposed to sunlight.[1][4] This can lead to a lower amount of this compound being available for conversion to PDA. It is advisable to use fresh this compound samples and protect them from light.

    • Improper Sample Handling: PDA is a volatile compound, and losses can occur during sample preparation and analysis.[6] It is recommended to work with cooled samples and minimize the time the sample is exposed to the open air. Adding an acid to the final extract can help to reduce the volatility of PDA.[6]

Issue 2: Poor Chromatographic Performance for PDA

  • Question: I am observing poor peak shape, retention time shifts, or signal instability during the LC-MS/MS analysis of PDA. How can I troubleshoot these issues?

  • Answer:

    • Interactions with LC System: PDA has a high tendency to interact with the tubing and other components of the LC system.[5] The acidity of the extract and the presence of matrix components can surprisingly improve chromatographic properties.[5]

    • High Ion-Load in Extracts: The use of SnCl₂ and HCl can result in a high concentration of ions in the final extract, which can negatively affect the LC-injector system and the analysis of other compounds.[6] Diluting the extract (e.g., a 5-fold dilution) can be a good compromise between sensitivity and chromatographic performance.[5]

    • Matrix Effects: Co-eluting matrix components from the sample can suppress or enhance the ionization of PDA, leading to inaccurate quantification. The use of a labeled internal standard, such as PDA-D6, is highly recommended to compensate for matrix effects and any partitioning losses.[5][6]

Issue 3: Inconsistent and Irreproducible Results

  • Question: My results for PDA concentration are inconsistent across different experimental runs. What could be the reason for this lack of reproducibility?

  • Answer:

    • This compound Instability: As mentioned, the inherent instability of this compound can lead to variations in the amount of substrate available for the reaction.[1] Consistent sample handling and storage procedures are crucial.

    • Incomplete Cleavage: Variations in reaction conditions such as temperature, heating time, and reagent concentrations can lead to incomplete and variable cleavage of this compound.

    • PDA Volatility: Inconsistent handling of the final extract can lead to variable losses of the volatile PDA.[6] Implementing a standardized and rapid workflow for sample processing is important.

    • Calibration Issues: Ensure that the calibration standards are prepared accurately and that the calibration curve is linear over the concentration range of interest.

Data Presentation

Table 1: Influence of Reagent Concentration on PDA Yield

Hydrochloric Acid (HCl)Stannous Chloride (SnCl₂)Relative PDA YieldReference
12%1.6 mg/100 mLOptimal[5]
Reduced ConcentrationReduced ConcentrationNegative Effect on Yield[5]

Table 2: Recovery Rates for this compound and its Metabolites

AnalyteRecovery Range (%)Relative Standard Deviation (RSD) (%)Reference
This compound (as CS₂)75.3 - 115.41.3 - 11.1[2][7]
Propylenediamine (PDA)~85 (hydrolysis step)Not specified[6]
Propylenethiourea (PTU)75.3 - 115.41.3 - 11.1[2][7]

Experimental Protocols

Key Experiment: Reductive Cleavage of this compound to PDA

This protocol is based on the widely used method involving acid hydrolysis with stannous chloride.

1. Reagents and Materials:

  • This compound standard

  • Hydrochloric acid (HCl), 12% solution

  • Stannous(II) chloride (SnCl₂) solution (1.6 mg/100 mL)

  • Deionized water

  • Heating apparatus (e.g., water bath or heating block)

  • Vials and appropriate glassware

2. Procedure:

  • Weigh a known amount of the this compound-containing sample or standard into a reaction vial.

  • Add a defined volume of the 12% HCl solution to the vial.

  • Add the SnCl₂ solution to the vial.

  • Seal the vial tightly.

  • Heat the mixture for a specified period to facilitate the reductive cleavage. Note: The exact temperature and time may need to be optimized for your specific application.

  • After cooling, the resulting solution contains PDA and CS₂.

  • The aqueous phase containing the PDA can be further processed for analysis.

3. Analysis of PDA by LC-MS/MS:

  • Take an aliquot of the aqueous phase from the cleavage reaction.

  • To mitigate matrix effects and potential issues with high ion concentration, dilute the extract (e.g., 5-fold) with a suitable solvent.[5]

  • Add a known concentration of an internal standard, such as PDA-D6, to the diluted extract.[5]

  • Filter the sample before injection into the LC-MS/MS system.

  • Analyze the sample using a suitable LC column and MS/MS parameters optimized for PDA detection.

Visualizations

Reductive_Cleavage_Workflow cluster_cleavage Reductive Cleavage cluster_analysis LC-MS/MS Analysis This compound This compound Sample Reagents Add 12% HCl & 1.6 mg/100mL SnCl₂ This compound->Reagents 1 Heating Heating Reagents->Heating 2 Cleaved_Products Aqueous Solution (PDA + CS₂) Heating->Cleaved_Products 3 Dilution Dilute Aqueous Phase (e.g., 5-fold) Cleaved_Products->Dilution IS_Addition Add Internal Standard (PDA-D6) Dilution->IS_Addition Filtration Filter Sample IS_Addition->Filtration LCMSMS LC-MS/MS Analysis Filtration->LCMSMS

Caption: Workflow for the reductive cleavage of this compound and subsequent analysis of PDA by LC-MS/MS.

Troubleshooting_Logic Start Low PDA Yield? Check_Reagents Verify HCl and SnCl₂ Concentrations Start->Check_Reagents Yes Poor_Chromatography Poor Chromatography? Start->Poor_Chromatography No Check_Conditions Optimize Heating Time and Temperature Check_Reagents->Check_Conditions Check_this compound Use Fresh this compound, Protect from Light Check_Conditions->Check_this compound Check_Handling Minimize PDA Volatility (Cool Samples, Acidify Extract) Check_this compound->Check_Handling Dilute_Extract Dilute Final Extract (e.g., 5-fold) Poor_Chromatography->Dilute_Extract Yes Use_IS Use Internal Standard (PDA-D6) Dilute_Extract->Use_IS

Caption: A logical troubleshooting guide for common issues in this compound to PDA conversion and analysis.

References

Method refinement for distinguishing Propineb from other dithiocarbamates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on method refinement for distinguishing the fungicide Propineb from other dithiocarbamates (DTCs).

Frequently Asked Questions (FAQs)

Q1: Why can't I distinguish this compound from other dithiocarbamates using the standard carbon disulfide (CS₂) evolution method?

A1: The standard analytical method for dithiocarbamates relies on acid hydrolysis, which breaks down the parent compounds into carbon disulfide (CS₂).[1][2][3][4] This "common moiety" approach is non-specific because various DTCs, including maneb, mancozeb, and metiram, all produce CS₂.[5][6] Therefore, measuring CS₂ only provides a total concentration of all DTCs present and cannot distinguish this compound individually.[5] Furthermore, some crops, particularly from the Brassicaceae (e.g., cabbage, broccoli) and Allium (e.g., onions, garlic) families, naturally produce CS₂, which can lead to false positive results or an overestimation of DTC content.[6]

Q2: What is the principle behind a this compound-specific analysis?

A2: A this compound-specific analysis targets the unique chemical structure of this compound, which is a propylene-bis-dithiocarbamate.[6] Upon acid hydrolysis, this compound degrades not only to CS₂ but also to a unique amine, propylenediamine (PDA) .[5][7][8][9] By quantifying PDA, which is not produced by other common dithiocarbamates like the ethylene-bis-dithiocarbamates (e.g., mancozeb, maneb), a specific measurement of this compound can be achieved.[5] Another major metabolite that can be monitored is propylenethiourea (PTU) .[7][8][9]

Q3: What is the recommended method for the specific quantification of this compound?

A3: The recommended method is the analysis of propylenediamine (PDA) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method involves the same acid hydrolysis step used for CS₂ analysis, but instead of analyzing the volatile CS₂ in the organic phase, the analysis is performed on the acidic aqueous phase where the PDA remains.[5] This approach allows for a direct and specific measurement of this compound residues.

Q4: Can I analyze this compound via its metabolite, propylenethiourea (PTU)?

A4: Yes, analyzing for propylenethiourea (PTU), a major metabolite of this compound, is another valid specific method.[7][8][9] LC-MS/MS methods have been developed and validated for the sensitive determination of PTU in various matrices, including infant formula and baby food.[10] In some cases, PTU and PDA can be determined simultaneously.[11]

Q5: What is the QuEChERS-based derivatization method for this compound analysis?

A5: This is an alternative specific method that involves a streamlined derivatization step to form and stabilize the target analyte (propylenebisdithiocarbamate-dimethyl).[10] The sample is then extracted using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure with a dispersive solid-phase extraction (d-SPE) for cleanup, followed by LC-MS/MS analysis.[10] This method has been successfully validated for low-level this compound analysis in complex matrices like baby food.[10]

Troubleshooting Guides

Problem: Low recovery of propylenediamine (PDA) during analysis.

  • Possible Cause 1: Incomplete Hydrolysis. The acid hydrolysis step is critical for releasing PDA from the this compound polymer.

    • Solution: Ensure the hydrolysis conditions are optimal. Studies have shown that reducing the concentration of hydrochloric acid (HCl) and stannous chloride (SnCl₂) can negatively affect PDA yields.[5] Maintain the original, validated hydrolysis conditions, such as using 12% HCl.[5]

  • Possible Cause 2: Partitioning Losses. Although PDA primarily remains in the aqueous phase, some losses can occur.

    • Solution: Use an isotopically labeled internal standard, such as PDA-D6, to compensate for matrix effects and any partitioning losses during sample preparation.[5]

Problem: Poor chromatographic peak shape for PDA.

  • Possible Cause: High tendency for interactions with the LC system tubing and column. PDA is a polar compound and can exhibit poor peak shape.

    • Solution 1: Maintain the acidity of the sample extract. The presence of acid has been shown to improve chromatographic properties for PDA.[5]

    • Solution 2: The presence of matrix in the extract can sometimes improve chromatography.[5] Utilize matrix-matched calibration standards to ensure accurate quantification and to mimic the chromatographic behavior of the samples.

    • Solution 3: To reduce the load of matrix and acid on the analytical column, consider diluting the final extract before injection. A 5-fold dilution is often a good compromise between sensitivity and chromatographic performance.[5]

Problem: Suspected false positives when using the general CS₂ method.

  • Possible Cause: The sample matrix naturally contains sulfur compounds that degrade to CS₂ under acidic conditions (e.g., cabbage, onions).[6]

    • Solution: Confirm any positive findings from a CS₂ method with a this compound-specific analysis, such as the LC-MS/MS method for PDA. This will verify whether the detected CS₂ originates from this compound or from the matrix itself.

Data Presentation: Method Performance

The following tables summarize quantitative data from various validated methods for distinguishing this compound.

Table 1: this compound-Specific Analysis via LC-MS/MS

AnalyteMethodMatrixLOQ (mg/kg)Recovery (%)Citation
This compound (as dimethyl derivative)LC-MS/MSBaby Food, Infant Formula0.00386 - 120[10]
Propylenethiourea (PTU)LC-MS/MSBaby Food, Infant Formula0.003 - 0.0186 - 120[10]
Propylenediamine (PDA)LC-MS/MSBanana, Soil0.0175.3 - 115.4[7][9]
Propylenethiourea (PTU)LC-MS/MSBanana, Soil0.0175.3 - 115.4[7][9]

Table 2: Non-Specific vs. Specific Component Analysis via Gas Chromatography

AnalyteMethodMatrixLOQ (mg/kg)Recovery (%)Citation
This compound (as CS₂)GC-FPDBanana, Soil0.00575.3 - 115.4[7][9]
This compound (as CS₂)GC-MSAirborne Samples~0.0008 (ng/m³)86 - 89[1][3]

Experimental Protocols

Protocol 1: Specific Determination of this compound as Propylenediamine (PDA) by LC-MS/MS

(This protocol is adapted from the methodology described in EURL-Pesticides, 2011.[5])

  • Sample Homogenization: Homogenize 10 g of the sample.

  • Hydrolysis:

    • Place the homogenized sample into a reaction flask.

    • Add stannous chloride (SnCl₂) and hydrochloric acid (HCl, e.g., 12%).

    • Add an appropriate amount of isotopically labeled internal standard (e.g., PDA-D6).

    • Add an organic solvent such as isooctane.

    • Heat the mixture (e.g., at 80°C for 2 hours) to facilitate hydrolysis.

  • Phase Separation: Allow the mixture to cool. The CS₂ will partition into the upper isooctane layer, while the PDA will remain in the lower acidic aqueous layer.

  • Extraction: Carefully collect the lower aqueous phase.

  • Dilution & Filtration: Dilute the aqueous extract (e.g., 5-fold) with a suitable solvent to minimize matrix effects and protect the analytical column. Filter the diluted extract through a 0.22 µm filter.

  • LC-MS/MS Analysis: Inject the filtered sample into the LC-MS/MS system for quantification of PDA. Use a suitable column and mobile phase gradient to achieve good chromatographic separation.

Protocol 2: General Dithiocarbamate Analysis as Carbon Disulfide (CS₂) by GC-MS

(This protocol is based on methodologies described for general DTC analysis.[1][3][11])

  • Sample Homogenization: Homogenize the sample material.

  • Hydrolysis:

    • Place the homogenized sample into a reaction flask.

    • Add a reducing agent (e.g., stannous chloride) and a strong acid (e.g., hydrochloric acid).

    • Add a layer of a water-immiscible organic solvent (e.g., isooctane or n-hexane).[1][11]

    • Heat the flask (e.g., 80°C for 2 hours) to drive the conversion of dithiocarbamates to CS₂.[11]

  • Extraction & Cleanup:

    • The generated CS₂ will evolve from the sample and be trapped in the organic solvent layer.

    • After cooling, the organic layer is collected.

    • The extract is filtered through a 0.22 µm filter membrane before analysis.[11]

  • GC-MS Analysis: Inject the organic extract into the GC-MS system. The analysis is typically performed in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[1][3]

Visualizations

Dithiocarbamate_Analysis_Workflow Figure 1: General workflow for distinguishing this compound. cluster_nonspecific Non-Specific Method cluster_specific This compound-Specific Method hydrolysis1 Acid Hydrolysis (HCl + SnCl₂) cs2 Carbon Disulfide (CS₂) (Common Moiety) hydrolysis1->cs2 evolves gcms GC-MS Analysis cs2->gcms analyzed by total_dtc Result: Total DTCs (Non-Specific) gcms->total_dtc hydrolysis2 Acid Hydrolysis (HCl + SnCl₂) pda Propylenediamine (PDA) (Specific Analyte) hydrolysis2->pda remains in aqueous phase lcms LC-MS/MS Analysis pda->lcms analyzed by propineb_result Result: this compound Conc. (Specific) lcms->propineb_result sample Sample containing Dithiocarbamates sample->hydrolysis1 sample->hydrolysis2 Propineb_Degradation_Pathway Figure 2: Simplified degradation pathway of this compound. cluster_products Degradation Products This compound This compound (Polymeric Zinc Propylene-bis-dithiocarbamate) pda Propylenediamine (PDA) (Specific Marker) This compound->pda Acid Hydrolysis ptu Propylenethiourea (PTU) (Metabolite) This compound->ptu Metabolism/ Degradation cs2 Carbon Disulfide (CS₂) (Non-Specific Marker) This compound->cs2 Acid Hydrolysis

References

Technical Support Center: Enhancing the Stability of Propineb Working Solutions for HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Propineb working solutions for High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound working solutions unstable?

A1: this compound, a dithiocarbamate fungicide, is inherently unstable in aqueous solutions. Its degradation is primarily caused by hydrolysis, which is accelerated by acidic conditions and exposure to sunlight.[1] The polymeric structure of this compound, which contains zinc, is susceptible to breakdown, leading to the formation of various degradation products.

Q2: What are the main degradation products of this compound?

A2: The primary and toxicologically significant degradation product of this compound is propylenethiourea (PTU).[1][2] Another degradation product is carbon disulfide (CS₂).[1] The formation of these products leads to a decrease in the concentration of the active ingredient, this compound, in your working solutions.

Q3: How does pH affect the stability of this compound solutions?

A3: this compound is more stable in alkaline conditions. Acidic and even neutral aqueous solutions can lead to rapid degradation.[1][3] Therefore, maintaining a high pH is crucial for the stability of your working solutions.

Q4: Are there any specific storage recommendations for this compound working solutions?

A4: Yes. To minimize degradation, it is recommended to prepare this compound standard solutions fresh daily and store them in a cool, dark place.[4] If longer storage is necessary, refrigeration is advised.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, likely stemming from solution instability.

Q1: I am observing a continuous decrease in the this compound peak area over a sequence of injections. What could be the cause?

A1: This is a classic sign of this compound degradation in your working solution. The instability of this compound in the HPLC mobile phase or the sample diluent leads to a lower concentration of the analyte with each injection. To address this, ensure your sample diluent is alkaline and contains stabilizing agents. Refer to the detailed experimental protocol below for preparing a stable working solution.

Q2: My this compound peak is showing significant tailing. How can I improve the peak shape?

A2: Peak tailing for dithiocarbamates can be caused by secondary interactions with residual silanol groups on the silica-based reversed-phase column.[4] To mitigate this, consider the following:

  • Use an End-Capped Column: These columns have deactivated residual silanol groups, reducing secondary interactions.

  • Mobile Phase Modification: While this compound is unstable in acidic conditions, a slightly alkaline mobile phase (pH > 9) is recommended.[5] The use of an ion-pairing agent like tetrabutylammonium hydrogen sulfate can also improve peak shape.[5]

  • Sample Overload: Injecting a sample that is too concentrated can lead to peak tailing.[4] Try diluting your sample.

Q3: I am seeing extra peaks in my chromatogram that are not present in the standard. What are they?

A3: These extra peaks are likely degradation products of this compound, with the most probable one being propylenethiourea (PTU).[1] The appearance and size of these peaks will likely increase over time as the this compound in your solution degrades. To confirm, you can analyze a PTU standard if available.

Q4: The retention time of my this compound peak is shifting. What is the reason?

A4: Retention time shifts can be due to several factors, including changes in mobile phase composition, column temperature, or the column itself. However, in the context of this compound analysis, degradation can also play a role. The degradation products may alter the overall composition of the injected sample, potentially affecting the interaction with the stationary phase. Ensure your mobile phase is well-mixed and your column is properly equilibrated. Also, verify the stability of your working solution.

Quantitative Data on this compound Stability

The stability of this compound is highly dependent on the pH of the aqueous environment. The following table summarizes the estimated half-life of this compound at different pH values.

pHTemperature (°C)Estimated Half-lifeReference
422~1 day[1]
722~1 day[1]
9222 - 5 days[1]

Experimental Protocols

To enhance the stability of this compound working solutions for HPLC analysis, it is crucial to use a carefully prepared alkaline solution containing chelating and stabilizing agents.

Protocol for Preparation of Stabilizing Diluent (Solution B)

This solution is used to dissolve this compound standards and samples.

Reagents:

  • Ethylenediaminetetraacetic acid (EDTA)

  • Disodium hydrogen phosphate

  • Sodium sulfite

  • Sodium hydroxide

  • HPLC Grade Water

Procedure:

  • Weigh 7.44 g of EDTA, 1.42 g of disodium hydrogen phosphate, and 1 g of sodium sulfite into a 1000 mL beaker.[5]

  • Add 1000 mL of HPLC grade water.[5]

  • Place the beaker in an ultrasonic bath for approximately 5 minutes, or until all solids are completely dissolved.[5]

  • Adjust the pH of the solution to 11.0 with a saturated sodium hydroxide solution.[5]

  • Mix the solution thoroughly.

Protocol for Preparation of this compound Working Solution

Procedure:

  • Accurately weigh approximately 40 mg of pure this compound standard into a 100 mL volumetric flask.[5]

  • Add 85 mL of the prepared Stabilizing Diluent (Solution B).[5]

  • Place the flask in an ultrasonic bath for about 10 minutes, ensuring the bath temperature does not exceed 20°C, until the standard is completely dissolved.[5]

  • Allow the solution to return to room temperature.

  • Make up the volume to 100 mL with Solution B and mix thoroughly.[5]

  • For further dilutions, use Solution B as the diluent.

  • Prior to injection, filter the solution through a 0.22 µm filter.[5]

Visualizations

G This compound This compound (Polymeric Zinc Complex) Hydrolysis Hydrolysis (H₂O, Acidic/Neutral pH, Sunlight) This compound->Hydrolysis PTU Propylenethiourea (PTU) Hydrolysis->PTU CS2 Carbon Disulfide (CS₂) Hydrolysis->CS2 G cluster_prep Preparation of Stabilizing Diluent (Solution B) cluster_solution Preparation of this compound Working Solution weigh Weigh EDTA, Disodium Hydrogen Phosphate, and Sodium Sulfite dissolve Dissolve in HPLC Grade Water (Ultrasonic Bath) weigh->dissolve adjust_ph Adjust pH to 11.0 with Saturated NaOH dissolve->adjust_ph weigh_this compound Weigh this compound Standard add_diluent Add Stabilizing Diluent (Solution B) weigh_this compound->add_diluent sonicate Dissolve using Ultrasonication (≤ 20°C) add_diluent->sonicate volume_adjust Adjust to Final Volume and Mix sonicate->volume_adjust filter Filter through 0.22 µm Filter volume_adjust->filter hplc_injection Inject into HPLC filter->hplc_injection G start HPLC Problem (e.g., Decreasing Peak Area, Peak Tailing, Extra Peaks) check_solution Is the working solution prepared fresh daily with stabilizing diluent? start->check_solution prepare_fresh Prepare fresh solution using the recommended protocol. check_solution->prepare_fresh No check_peak_shape Is there significant peak tailing? check_solution->check_peak_shape Yes end Problem Resolved prepare_fresh->end check_column Consider using an end-capped column. Check for column overload. check_peak_shape->check_column Yes check_extra_peaks Are there extra peaks appearing over time? check_peak_shape->check_extra_peaks No check_column->check_extra_peaks degradation_products Peaks are likely degradation products (e.g., PTU). Confirm with a standard if possible. check_extra_peaks->degradation_products Yes check_extra_peaks->end No degradation_products->end

References

Addressing interferences in the spectrophotometric analysis of Propineb

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the spectrophotometric analysis of Propineb.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the spectrophotometric analysis of this compound?

A1: The most common spectrophotometric method for this compound, a dithiocarbamate fungicide, is an indirect analysis. It involves the acid hydrolysis of this compound to evolve carbon disulfide (CS₂).[1][2] This CS₂ is then reacted with a chromogenic reagent, typically a copper salt in the presence of an amine, to form a colored complex. The absorbance of this complex is measured spectrophotometrically, and the concentration of this compound is determined from the amount of CS₂ produced.[1]

Q2: What are the major sources of interference in this analysis?

A2: The primary interferences stem from sources other than this compound that can also produce carbon disulfide under the analytical conditions. These include:

  • Naturally Occurring Compounds: Certain crops, particularly those from the Brassica family (e.g., cabbage, broccoli, cauliflower), contain glucosinolates and mustard oils that can hydrolyze to produce CS₂, leading to false-positive results.[1][3][4][5] Non-anthropogenic CS₂ values in these crops can be as high as 4 mg/kg.[1][3]

  • Sulfur Residues: The sulfurization process used on some agricultural products, like apricots, can leave sulfur residues that may also lead to the false-positive detection of CS₂.[5][6]

  • Other Dithiocarbamates: The acid hydrolysis method is a total dithiocarbamate analysis and does not distinguish between different dithiocarbamate fungicides.[3][7]

  • Sample Matrix Effects: The sample matrix itself can interfere with the analysis, causing signal suppression or enhancement.[8]

Q3: What is the optimal wavelength for measuring the colored complex in the spectrophotometric analysis of this compound?

A3: The absorbance of the yellow colored complex, formed from the reaction of CS₂ with a copper acetate/diethanolamine reagent, is typically measured at a wavelength of 435 nm.[1][9] Some methods may also use a wavelength of 380 nm, particularly for lower concentrations.[3]

Q4: How can I mitigate interferences from the sample matrix?

A4: To mitigate matrix interferences, it is recommended to prepare matrix-matched calibration standards. This involves spiking a blank sample matrix (known to be free of dithiocarbamates) with known concentrations of a standard and processing it in the same manner as the samples. This helps to compensate for any signal enhancement or suppression caused by the matrix components.

Q5: Are there alternative analytical methods if spectrophotometry is not suitable due to interferences?

A5: Yes, more specific and sensitive methods are available, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being a common alternative.[7][8][9][10][11] LC-MS/MS methods can directly measure this compound or its specific degradation products, such as propylenethiourea (PTU) or propylenediamine (PDA), thereby avoiding the non-specific nature of the CS₂ evolution method.[7][9]

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Results
Potential Cause Troubleshooting Step
Non-Linear Calibration Curve - Ensure the concentration of your standards is within the linear range of the instrument.[12] - Prepare fresh calibration standards daily. - Verify the purity of the standard used. - Check for instrumental issues such as lamp instability or detector malfunction.
Low Analyte Recovery - Optimize the acid hydrolysis step to ensure complete conversion of this compound to CS₂. Ensure the digestion flask reaches boiling quickly.[8] - Check for leaks in the CS₂ evolution and trapping apparatus. - Ensure the stability of this compound in the sample and standard solutions; dithiocarbamates are unstable in acidic conditions.[2][8] - For certain matrices, consider using liquid nitrogen during sample comminution to improve recovery.[2]
High Background Signal/Blank Absorbance - Analyze a reagent blank to check for contamination in solvents and reagents.[3] - For food samples, especially Brassica crops, analyze a matrix blank to determine the level of naturally occurring CS₂.[1][3][4][5] - Ensure all glassware is thoroughly cleaned to remove any residual contaminants.
Issue 2: False Positive Results
Potential Cause Troubleshooting Step
Presence of Brassica Vegetables in the Sample - If analyzing samples containing Brassica species, it is crucial to run a blank matrix sample to quantify the endogenous CS₂ production.[1][3][4][5] - If false positives persist and are significant, consider using a more specific analytical method like LC-MS/MS.[9]
Sulfurization Treatment of Samples - If analyzing samples that may have undergone sulfurization (e.g., dried fruits), be aware of potential false positives from sulfur residues.[5][6] - A specific analytical method that does not rely on CS₂ evolution is recommended in these cases.
Presence of Other Dithiocarbamates - The spectrophotometric method based on CS₂ evolution is a "total dithiocarbamate" method and cannot distinguish between different dithiocarbamates.[3][7] If speciation is required, LC-MS/MS is a more appropriate technique.[10]

Data Presentation

Table 1: Performance Characteristics of this compound Analytical Methods
Parameter Spectrophotometric Method (as CS₂) LC-MS/MS Method
Principle Indirect; Acid hydrolysis to CS₂, colorimetric detectionDirect; Measurement of this compound or its specific metabolites
Specificity Low (measures total dithiocarbamates)High (specific to this compound and its metabolites)
Wavelength 435 nm[1][9]Not Applicable
Recovery 75.3% - 115.4% (in banana and soil)[9]86% - 120% (in baby food and infant formula)[8][11]
Limit of Quantification (LOQ) 0.005 - 0.01 mg/kg (in banana and soil)[9]0.003 mg/kg (in baby food and infant formula)[8][11]
Common Interferences Brassica crops, sulfur residues, other dithiocarbamates[1][3][4][5][6]Matrix effects (signal suppression/enhancement)

Experimental Protocols

Spectrophotometric Determination of this compound (as CS₂)

This protocol is a generalized procedure based on common acid hydrolysis methods.

1. Reagent Preparation:

  • Decomposition Reagent: Dissolve stannous chloride (SnCl₂) in concentrated hydrochloric acid (HCl). Prepare fresh daily.[3]

  • Color Reagent: Dissolve cupric acetate monohydrate in diethanolamine and dilute with ethanol. Store in an amber bottle.[3]

  • Carbon Disulfide Standard Solutions: Prepare a stock solution of CS₂ in a suitable solvent (e.g., isooctane) and perform serial dilutions to create working standards.[13]

2. Sample Preparation:

  • Homogenize a representative portion of the sample. For plant-based samples, it is often recommended to cut them into small pieces just before extraction to minimize degradation.[2]

3. Acid Hydrolysis and CS₂ Trapping:

  • Place the homogenized sample into a decomposition flask.

  • Add the decomposition reagent (SnCl₂/HCl).[3]

  • Heat the flask to boiling to facilitate the hydrolysis of this compound to CS₂.[1]

  • Pass a stream of inert gas (e.g., nitrogen) through the flask to carry the evolved CS₂ through a series of traps.

  • The first traps may contain a solution to remove interfering gases like hydrogen sulfide.

  • The final trap contains the color reagent to capture the CS₂.[1]

4. Color Development and Measurement:

  • Allow sufficient time for the reaction between CS₂ and the color reagent to form the colored complex.

  • Measure the absorbance of the solution in the final trap at 435 nm using a spectrophotometer.[1][9]

5. Calibration and Calculation:

  • Prepare a calibration curve by processing the CS₂ standard solutions through the same procedure as the samples.

  • Plot the absorbance versus the concentration of the standards.

  • Determine the concentration of CS₂ in the sample from the calibration curve and calculate the corresponding concentration of this compound.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Procedure cluster_data Data Processing Sample Sample Homogenization Hydrolysis Acid Hydrolysis (SnCl2/HCl) Sample->Hydrolysis Standard CS2 Standard Preparation Standard->Hydrolysis Trapping CS2 Trapping in Color Reagent Hydrolysis->Trapping Measurement Spectrophotometric Measurement (435 nm) Trapping->Measurement Calibration Calibration Curve Generation Measurement->Calibration Calculation This compound Concentration Calculation Calibration->Calculation

Caption: Experimental workflow for the spectrophotometric analysis of this compound.

Troubleshooting_Tree Start Inaccurate Results? Check_Cal Check Calibration Curve Start->Check_Cal Check_Rec Check Analyte Recovery Start->Check_Rec Check_Blank Check Blank Signal Start->Check_Blank Linearity Is Curve Linear? Check_Cal->Linearity Recovery Is Recovery Low? Check_Rec->Recovery Blank Is Blank High? Check_Blank->Blank New_Stds Prepare Fresh Standards Linearity->New_Stds No OK Results OK Linearity->OK Yes Optimize_Hyd Optimize Hydrolysis Recovery->Optimize_Hyd Yes Recovery->OK No Matrix_Interference Potential Matrix Interference Blank->Matrix_Interference Yes Blank->OK No Use_MMS Use Matrix-Matched Standards Matrix_Interference->Use_MMS Alt_Method Consider Alternative Method (LC-MS/MS) Use_MMS->Alt_Method

Caption: Troubleshooting decision tree for inaccurate spectrophotometric results.

References

Technical Support Center: Optimization of GC-FPD for Sensitive Detection of Propineb Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gas Chromatography with a Flame Photometric Detector (GC-FPD) for the analysis of propineb and its primary metabolites, propylenethiourea (PTU) and propylenediamine (PDA).

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of this compound and which are amenable to GC-FPD analysis?

This compound is a dithiocarbamate fungicide that degrades into several metabolites. The most significant for residue analysis are propylenethiourea (PTU) and propylenediamine (PDA). This compound itself is a polymeric complex and is typically analyzed by converting it to carbon disulfide (CS₂), which is volatile and well-suited for GC-FPD detection in sulfur mode.[1][2] PTU and PDA can also be analyzed by GC, though they may require derivatization to improve their chromatographic properties.

Q2: Why is a Flame Photometric Detector (FPD) suitable for this analysis?

A Flame Photometric Detector (FPD) is highly selective for sulfur- and phosphorus-containing compounds. Since this compound is a dithiocarbamate, its degradation product, carbon disulfide (CS₂), contains sulfur, making the FPD in sulfur mode an ideal detector for sensitive and selective detection.[1][3]

Q3: What is the "quenching effect" in FPD analysis and how can it be minimized?

The quenching effect occurs when a large amount of a co-eluting compound, typically a hydrocarbon from the sample matrix, reduces the response of the sulfur compound in the FPD.[1][4] This can lead to inaccurate quantification and reduced sensitivity. To minimize quenching, it is crucial to achieve good chromatographic separation between the analytes of interest and matrix components. Optimization of the GC oven temperature program and the use of a suitable capillary column are key. Additionally, adjusting the hydrogen-to-air ratio in the FPD flame can help mitigate this effect.[4][5]

Q4: Is derivatization necessary for the analysis of this compound metabolites?

While CS₂ is volatile and can be analyzed directly, metabolites like PTU and PDA are more polar and may exhibit poor peak shape or thermal instability in the GC system. Derivatization can convert these metabolites into more volatile and stable compounds, leading to improved chromatographic performance and sensitivity.[6][7][8] For instance, paraphenylenediamine, a similar compound to PDA, has been successfully analyzed by GC-MS after derivatization with trifluoroacetic anhydride (TFA).[9]

Q5: What sample preparation techniques are recommended for analyzing this compound and its metabolites in complex matrices like soil or food?

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective sample preparation technique for pesticide residue analysis in food and agricultural samples.[10][11][12] For the analysis of this compound, a common approach involves acid hydrolysis of the sample to release CS₂, which is then extracted with a suitable solvent like isooctane for GC analysis.[13][14]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No Peaks or Very Small Peaks 1. FPD flame is not lit: The flame must be ignited for the detector to function.[15]2. Incorrect detector gases or flow rates: Improper gas ratios can prevent flame ignition or reduce sensitivity.[16]3. Leak in the system: A leak in the injector, column fittings, or detector can lead to sample loss.4. Column contamination or degradation: Active sites on a contaminated or old column can adsorb the analytes.5. Plugged syringe or injector liner: A blockage can prevent the sample from reaching the column.1. Verify flame ignition: Check the detector signal or listen for the "pop" of ignition.2. Check and optimize gas flows: Ensure the correct hydrogen, air, and makeup gas flow rates are set according to the instrument manual and application notes.[16]3. Perform a leak check: Systematically check all connections with an electronic leak detector.4. Bake out or replace the column: Condition the column at a high temperature or replace it if it is old or heavily contaminated.[16]5. Clean or replace the syringe and liner: Regularly maintain the injection port components.
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the GC system: Polar metabolites like PTU and PDA can interact with active sites in the injector liner or column.2. Column overload: Injecting too much sample can lead to fronting peaks.[17]3. Improper column installation: The column may not be installed at the correct depth in the injector or detector.[16]4. Sub-optimal oven temperature program: A ramp rate that is too fast or an initial temperature that is too high can affect peak shape.1. Use a deactivated liner and column: Ensure all components in the sample path are inert. Consider derivatization to reduce analyte polarity.2. Reduce injection volume or dilute the sample: Adjust the injection parameters to avoid overloading the column.[17]3. Reinstall the column: Follow the manufacturer's instructions for proper column installation depth.4. Optimize the temperature program: Start with a lower initial temperature and use a slower ramp rate to improve peak focusing.
Baseline Noise or Drift 1. Contaminated gases: Impurities in the carrier or detector gases can cause a noisy baseline.2. Detector contamination: Buildup of sample matrix or column bleed in the detector can increase noise.3. Column bleed: Operating the column above its maximum temperature limit will cause the stationary phase to degrade and bleed.4. Gas leaks: Small leaks can introduce air into the system, leading to baseline instability.1. Use high-purity gases and install traps: Ensure the use of high-grade gases and consider installing moisture, oxygen, and hydrocarbon traps.[16]2. Clean the detector: Follow the manufacturer's procedure for cleaning the FPD.3. Operate within the column's temperature limits: Check the column specifications and adjust the method parameters accordingly. Condition new columns properly.4. Perform a thorough leak check: Ensure the entire system is free of leaks.
Inconsistent Peak Areas (Poor Reproducibility) 1. Inconsistent injection volume: Manual injections can be a source of variability.2. Sample degradation: this compound and its metabolites may be unstable in the sample solvent or at the injector temperature.3. Matrix effects: Co-extracted matrix components can enhance or suppress the analyte signal.[18]4. FPD non-linearity: The FPD response for sulfur compounds is often non-linear (quadratic).[4]1. Use an autosampler: An autosampler provides more precise and reproducible injections.2. Check analyte stability: Analyze samples promptly after preparation and consider optimizing the injector temperature to minimize thermal degradation.[19]3. Use matrix-matched standards: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for matrix effects.[20]4. Generate a multi-level calibration curve: Use a calibration curve with multiple points to accurately model the non-linear response of the FPD.

Quantitative Data Summary

The following table summarizes the performance of a validated GC-FPD method for the determination of this compound (as CS₂) and its metabolites in banana and soil.

AnalyteMatrixRecovery (%)RSD (%) (n=5)LOQ (mg kg⁻¹)LOD (mg kg⁻¹)
This compound (as CS₂)Banana75.3 - 115.41.3 - 11.10.005 - 0.010.0015 - 0.0033
Soil75.3 - 115.41.3 - 11.10.005 - 0.010.0015 - 0.0033
Propylenethiourea (PTU)Banana75.3 - 115.41.3 - 11.10.005 - 0.010.0015 - 0.0033
Soil75.3 - 115.41.3 - 11.10.005 - 0.010.0015 - 0.0033
Propylenediamine (PDA)Banana75.3 - 115.41.3 - 11.10.005 - 0.010.0015 - 0.0033
Soil75.3 - 115.41.3 - 11.10.005 - 0.010.0015 - 0.0033
Data sourced from: "Determination of this compound and its metabolites propylenethiourea and propylenediamine in banana and soil using gas chromatography with flame photometric detection and LC-MS/MS analysis".[1][21]

Experimental Protocols

A detailed methodology for the analysis of this compound and its metabolites by GC-FPD is outlined below, based on established methods.[1][14]

1. Sample Preparation (Acid Hydrolysis for this compound as CS₂)

  • Homogenize 10 g of the sample (e.g., banana or soil).

  • Place the homogenized sample in a reaction flask.

  • Add a solution of stannous chloride (SnCl₂) in hydrochloric acid (HCl).

  • Heat the mixture to facilitate the hydrolysis of this compound to CS₂.

  • The released CS₂ is trapped in an organic solvent (e.g., isooctane).

  • The isooctane layer containing CS₂ is collected for GC-FPD analysis.

2. GC-FPD Instrument Parameters

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Column: HP-5 capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 220°C.

  • Injection Volume: 1 µL (splitless injection).

  • Carrier Gas: Nitrogen or Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 min.

    • Ramp 1: Increase to 180°C at 20°C/min, hold for 2 min.

    • Ramp 2: Increase to 240°C at 10°C/min, hold for 5 min.

  • Detector: Flame Photometric Detector (FPD) in sulfur mode (393 nm filter).

  • Detector Temperature: 250°C.

  • Detector Gas Flows:

    • Hydrogen: 75 mL/min.

    • Air: 100 mL/min.

    • Makeup Gas (Nitrogen): 25 mL/min.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_fpd_analysis GC-FPD Analysis cluster_data_analysis Data Analysis Sample Sample (e.g., Banana, Soil) Homogenization Homogenization Sample->Homogenization Hydrolysis Acid Hydrolysis (SnCl₂/HCl) Homogenization->Hydrolysis Extraction CS₂ Extraction (Isooctane) Hydrolysis->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection FPD Detection (Sulfur Mode) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification

Caption: Experimental workflow for the analysis of this compound (as CS₂) by GC-FPD.

metabolic_pathway This compound This compound PTU Propylenethiourea (PTU) This compound->PTU Metabolism PDA Propylenediamine (PDA) This compound->PDA Degradation CS2 Carbon Disulfide (CS₂) This compound->CS2 Hydrolysis

Caption: Simplified metabolic and degradation pathway of this compound.

References

Validation & Comparative

Comparative Guide to the Validation of Analytical Methods for Propineb in Accordance with SANTE Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methods for the quantification of Propineb residues in food matrices, with a focus on method validation in line with the European Commission's SANTE/11312/2021 guidelines. This compound is a dithiocarbamate fungicide, and its analysis presents unique challenges due to its polymeric structure and instability. This document offers an objective comparison of the primary analytical approaches, supported by experimental data, to assist laboratories in selecting and validating appropriate methods for regulatory compliance and food safety monitoring.

Introduction to this compound and SANTE/11312/2021 Guidelines

This compound is a protective foliar fungicide used to control a variety of fungal diseases on crops. As a dithiocarbamate, its analysis is often complicated. The SANTE/11312/2021 document provides a framework for the validation of analytical methods for pesticide residues in food and feed, ensuring that the data generated is reliable and harmonized across the European Union.[1][2][3] Key validation parameters under these guidelines include accuracy, precision (repeatability), linearity, limit of quantification (LOQ), and specificity.[4][5]

Comparison of Analytical Methods for this compound

The two main analytical strategies for the determination of this compound residues are:

  • Indirect Analysis via Carbon Disulfide (CS₂): This traditional and widely used method involves the acid hydrolysis of this compound and other dithiocarbamates to a common moiety, carbon disulfide (CS₂). The evolved CS₂ is then quantified, typically by Gas Chromatography (GC). While this method is well-established, it is non-specific, as it measures the total dithiocarbamate content and can be prone to interferences from naturally occurring sulfur compounds in certain matrices.[6][7][8]

  • Specific Analysis via Propylenediamine (PDA) or Derivatization: More modern approaches aim to improve specificity. One such method involves the hydrolysis of this compound to propylenediamine (PDA), which is then analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10] Another specific method involves the derivatization of the intact this compound molecule followed by analysis. These methods allow for the unambiguous identification and quantification of this compound.[6]

Data Presentation: Performance Comparison of Analytical Methods

The following tables summarize the performance characteristics of the different analytical methods for this compound based on published validation data.

Table 1: Validation Data for LC-MS/MS Based Methods

ParameterMethodMatrixLinearity (R²)Recovery (%)Precision (RSDr %)LOQ (mg/kg)
LC-MS/MS Derivatization & QuEChERSBaby FoodNot Specified86 - 120< 130.003
LC-MS/MS PDABanana & SoilNot Specified75.3 - 115.41.3 - 11.10.005 - 0.01
LC-MS/MS PDAKiwiNot SpecifiedValidated at 0.05 mg/kgNot Specified0.05

Table 2: Validation Data for GC-Based Methods (CS₂ Evolution)

ParameterMethodMatrixLinearity (R²)Recovery (%)Precision (RSDr %)LOQ (mg/kg)
GC-MS Acid HydrolysisTomato> 0.9974 - 835 - 90.04
GC-MS Acid HydrolysisAirborne SamplesNot Specified86 - 894 - 7Not Specified
GC-FPD Acid HydrolysisBanana & SoilNot Specified75.3 - 115.41.3 - 11.10.005 - 0.01

Experimental Protocols

Detailed methodologies for the key analytical approaches are provided below.

Protocol 1: Indirect Analysis of this compound via CS₂ Evolution and GC-MS

This protocol is a general representation of the acid hydrolysis method.

  • Sample Preparation:

    • Homogenize a representative sample of the food matrix.

    • Weigh 10 g of the homogenized sample into a reaction flask.

  • Hydrolysis:

    • Add 100 mL of a hydrochloric acid solution containing stannous chloride to the reaction flask.

    • Immediately connect the flask to a reflux condenser and a trapping system containing isooctane.

    • Heat the mixture to boiling and reflux for 60 minutes to ensure complete hydrolysis of this compound to CS₂.

  • Extraction:

    • The evolved CS₂ is carried by a stream of nitrogen into the isooctane, where it is trapped.

    • After the hydrolysis is complete, carefully collect the isooctane from the trap.

  • GC-MS Analysis:

    • Inject an aliquot of the isooctane extract into a GC-MS system.

    • GC Conditions: Use a suitable capillary column (e.g., DB-5ms). A temperature-programmed run is typically employed, starting at a low temperature to ensure good peak shape for the volatile CS₂. A cold, splitless injection is often preferred.

    • MS Conditions: Operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring the characteristic ions of CS₂ (e.g., m/z 76 and 78).

  • Quantification:

    • Prepare a calibration curve using standard solutions of CS₂ in isooctane.

    • Calculate the concentration of CS₂ in the sample extract from the calibration curve and express the result as mg/kg of this compound in the original sample, using the appropriate conversion factor.

Protocol 2: Specific Analysis of this compound via Propylenediamine (PDA) and LC-MS/MS

This protocol outlines a specific method for this compound analysis.

  • Sample Preparation and Hydrolysis:

    • Follow the same sample preparation and hydrolysis steps as in Protocol 1 to convert this compound to PDA.

  • Extraction and Cleanup:

    • After hydrolysis, the PDA remains in the acidic aqueous phase.

    • Neutralize an aliquot of the aqueous phase and perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane) or utilize a solid-phase extraction (SPE) cartridge for cleanup.

    • A QuEChERS-based cleanup can also be employed.

  • LC-MS/MS Analysis:

    • Evaporate the cleaned-up extract to dryness and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

    • LC Conditions: Use a C18 or a mixed-mode column. The mobile phase is typically a gradient of water and acetonitrile or methanol with a suitable modifier like formic acid or ammonium formate to ensure good peak shape and ionization of PDA.

    • MS/MS Conditions: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor at least two multiple reaction monitoring (MRM) transitions for PDA for quantification and confirmation.

  • Quantification:

    • Prepare a matrix-matched calibration curve using standard solutions of PDA.

    • Calculate the concentration of PDA in the sample extract and express the result as mg/kg of this compound in the original sample, using the appropriate conversion factor.

Visualizations

Workflow for Analytical Method Validation according to SANTE Guidelines

SANTE_Validation_Workflow cluster_planning 1. Planning & Scope cluster_execution 2. Experimental Validation cluster_evaluation 3. Data Evaluation & Reporting define_scope Define Scope (Analytes, Matrices, RLs) select_method Select Analytical Method define_scope->select_method validation_plan Develop Validation Plan select_method->validation_plan linearity Linearity (min. 5 points) validation_plan->linearity accuracy Accuracy (Recovery) (min. 5 replicates at LOQ & another level) linearity->accuracy precision Precision (Repeatability, RSDr) (from recovery studies, ≤20%) accuracy->precision loq Limit of Quantification (LOQ) (lowest validated spike level) precision->loq specificity Specificity / Selectivity (evaluate interferences) loq->specificity data_analysis Analyze Results vs. SANTE Criteria specificity->data_analysis uncertainty Estimate Measurement Uncertainty data_analysis->uncertainty validation_report Prepare Validation Report uncertainty->validation_report final_approval Method Approved for Routine Use validation_report->final_approval Method Implementation

Caption: A flowchart illustrating the key stages of analytical method validation as per SANTE/11312/2021 guidelines.

Proposed Toxicological Pathway of this compound's Goitrogenic Effect

Propineb_Toxicity_Pathway cluster_thyroid Thyroid Gland Follicular Cell cluster_hpt_axis Hypothalamic-Pituitary-Thyroid Axis This compound This compound Ingestion/Exposure ptu Propylenethiourea (PTU) (Metabolite of this compound) This compound->ptu Metabolism tpo Thyroid Peroxidase (TPO) ptu->tpo Inhibits iodination Iodination of Thyroglobulin tpo->iodination coupling Coupling of Iodotyrosines tpo->coupling iodide Iodide (I-) iodide->tpo Substrate iodination->coupling hormones Thyroid Hormones (T3, T4) coupling->hormones low_hormones Decreased T3/T4 Levels in Bloodstream hormones->low_hormones Reduced Output pituitary Pituitary Gland low_hormones->pituitary Negative Feedback Signal tsh Increased TSH Secretion pituitary->tsh Stimulates thyroid_growth Thyroid Gland Growth (Goiter) tsh->thyroid_growth Leads to

Caption: The metabolic conversion of this compound to PTU and its subsequent inhibition of thyroid peroxidase, leading to goiter.

References

Comparative Efficacy of Propineb and Mancozeb as Fungicides: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the fungicidal performance of two widely used dithiocarbamates, Propineb and Mancozeb, reveals comparable broad-spectrum activity with Mancozeb often demonstrating a slight advantage in field conditions against key agricultural pathogens. This guide provides a comparative overview of their efficacy, supported by experimental data, detailed methodologies, and an exploration of their mechanisms of action.

This compound and Mancozeb are both established dithiocarbamate fungicides, valued for their multi-site, protective action against a wide range of fungal diseases in various crops.[1] While sharing a similar mode of action, their differing metallic components—this compound being a zinc-based polymer and Mancozeb a manganese-zinc complex—can influence their performance and crop safety profiles. This guide synthesizes available data to offer a clear comparison for researchers, scientists, and drug development professionals.

Fungicidal Efficacy: A Quantitative Comparison

Numerous in vitro and in vivo studies have evaluated the fungicidal efficacy of this compound and Mancozeb against economically important plant pathogens. The following tables summarize key findings from this research, presenting a direct comparison of their performance.

In Vitro Efficacy

The "poisoned food technique" is a standard laboratory method to assess the intrinsic fungitoxicity of compounds. In these assays, this compound and Mancozeb have consistently demonstrated significant inhibition of mycelial growth across a range of fungal species.

Fungal PathogenFungicideConcentrationMycelial Growth Inhibition (%)Reference
Alternaria solaniMancozeb 75% WP0.25%99.33[2]
This compound 70% WP0.25%99.11[2]
Mancozeb 75% WPMean of 0.1, 0.2, 0.25%78.04[3]
This compound 70% WPMean of 0.1, 0.2, 0.25%71.08[3]
Colletotrichum gloeosporioidesThis compound 70% WP0.1%100[4]
Mancozeb 75% WP0.1%84.09[4]
Mancozeb500 ppm41.2[5]
This compound500 ppm32.8[5]
In Vivo (Field) Efficacy

Field trials provide a more realistic assessment of fungicide performance under environmental pressures. In these studies, both this compound and Mancozeb have shown effective disease control, with Mancozeb often exhibiting slightly better performance in reducing disease severity and incidence.

CropFungal PathogenFungicideApplication RateDisease Severity/IncidenceReference
PotatoPhytophthora infestans (Late Blight)Mancozeb 75 WPMean of 1.5%, 2%, 2.5%15.07% (Intensity), 31.10% (Incidence)[6]
This compound 70 WPMean of 1.5%, 2%, 2.5%(Followed Mancozeb in efficacy)[6]
GrapesPlasmopara viticola (Downy Mildew)Cymoxanil 8% + Mancozeb 64% WP2 g/L80.49% decrease over control[7]
Iprovalicarb 5.5% + this compound 61.25% WP2.25 g/L74.71% decrease over control[7]
MangoColletotrichum gloeosporioides (Anthracnose)Mancozeb 0.2%-Followed more effective fungicides[8]
This compound 0.2%-Followed more effective fungicides[8]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for the key experimental techniques are provided below.

In Vitro Fungicidal Assay: Poisoned Food Technique

This method is widely used to determine the fungitoxic effect of chemicals on the mycelial growth of fungi.

Objective: To evaluate the percentage of mycelial growth inhibition of a target fungus by a fungicide.

Materials:

  • Pure culture of the target fungus (e.g., Alternaria solani)

  • Potato Dextrose Agar (PDA) medium

  • Fungicides (this compound and Mancozeb) at various concentrations

  • Sterile Petri plates, cork borer (5-7 mm diameter), and other standard microbiology laboratory equipment

Procedure:

  • Media Preparation: Prepare the PDA medium as per the manufacturer's instructions and sterilize it by autoclaving. Allow the medium to cool to approximately 45-50°C.

  • Fungicide Incorporation: Add the desired concentrations of the fungicide (e.g., 500, 1000, 2000 µg/mL) to the molten PDA. Mix thoroughly to ensure uniform distribution. A control set is prepared without any fungicide.

  • Pouring Plates: Pour the fungicide-amended PDA into sterile Petri plates and allow them to solidify.

  • Inoculation: Aseptically place a mycelial disc (typically 5-7 mm in diameter) from the periphery of a 7-10 day old culture of the target fungus onto the center of each agar plate.

  • Incubation: Incubate the plates at a suitable temperature for the specific fungus (e.g., 25 ± 2°C for Alternaria solani) for a specified period (e.g., 7 days) or until the fungal growth in the control plate reaches the periphery.

  • Data Collection: Measure the radial mycelial growth (in mm) in two perpendicular directions and calculate the average.

  • Calculation of Inhibition: Calculate the percent inhibition of mycelial growth using the following formula: % Inhibition = ((C - T) / C) x 100 Where:

    • C = Average diameter of mycelial growth in the control plate

    • T = Average diameter of mycelial growth in the fungicide-treated plate

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis pda Prepare PDA Medium mix Mix Fungicide with PDA pda->mix fungicide Prepare Fungicide Concentrations fungicide->mix control Prepare Control (No Fungicide) pour Pour into Petri Plates control->pour mix->pour inoculate Inoculate with Fungal Disc pour->inoculate incubate Incubate inoculate->incubate measure Measure Mycelial Growth incubate->measure calculate Calculate % Inhibition measure->calculate

Workflow for the Poisoned Food Technique.
In Vivo Fungicide Evaluation: Field Trial for Potato Late Blight

Field trials are essential for assessing the efficacy of fungicides under real-world conditions.

Objective: To evaluate the effectiveness of fungicides in controlling late blight (Phytophthora infestans) on potatoes in the field.

Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with a minimum of three replications.

  • Plot Size: Appropriate to the scale of the experiment, with buffer rows to minimize spray drift between plots.

  • Variety: A potato variety susceptible to late blight is typically used to ensure disease pressure.

Procedure:

  • Planting and Crop Management: Plant potato tubers and follow standard agronomic practices for the region regarding fertilization, irrigation, and weed control.

  • Fungicide Application:

    • Begin fungicide applications preventively before the onset of the disease or at the very first appearance of symptoms.

    • Apply fungicides at the recommended rates and spray intervals (e.g., 7-10 days).

    • Use a calibrated sprayer to ensure uniform coverage of the foliage.

    • Include an untreated control for comparison.

  • Disease Assessment:

    • Monitor the plots regularly for the appearance and development of late blight symptoms.

    • Assess disease severity at regular intervals (e.g., weekly) using a standardized rating scale (e.g., 0-9 or 0-100% leaf area affected).

    • Calculate the Percent Disease Index (PDI) to quantify the overall disease severity.

  • Yield Data: At the end of the growing season, harvest the tubers from each plot, and record the total yield and marketable yield.

  • Data Analysis: Analyze the disease severity data (e.g., AUDPC - Area Under the Disease Progress Curve) and yield data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Key Stages of a Fungicide Field Trial.

Mechanism of Action: A Multi-Site Approach

Both this compound and Mancozeb belong to the dithiocarbamate class of fungicides and share a multi-site mode of action.[1][6] This means they interfere with multiple biochemical processes within the fungal cell, making the development of resistance highly unlikely.

The primary mechanism involves the inhibition of various enzymes, particularly those containing sulfhydryl (-SH) groups.[6] The metal ions (zinc in this compound; manganese and zinc in Mancozeb) are crucial to this activity. These fungicides are metabolized to isothiocyanates, which then react with and inactivate essential enzymes, disrupting cellular respiration, lipid metabolism, and other vital functions, ultimately leading to fungal cell death.

One of the key enzyme complexes targeted by dithiocarbamates is the pyruvate dehydrogenase complex, which plays a critical role in the conversion of pyruvate to acetyl-CoA, a central step in cellular respiration. By inhibiting this complex, the fungicides effectively shut down the energy production of the fungal cell.

cluster_fungicide Dithiocarbamate Fungicide (this compound/Mancozeb) cluster_cell Fungal Cell Fungicide Fungicide Inhibition Inhibition Fungicide->Inhibition Metabolized to isothiocyanates Enzyme Sulfhydryl-Containing Enzymes (e.g., Pyruvate Dehydrogenase) Metabolism Cellular Respiration & Other Metabolic Pathways Enzyme->Metabolism Catalyzes CellDeath Fungal Cell Death Metabolism->CellDeath Inhibition->Enzyme Disruption Disruption Inhibition->Disruption Disruption->Metabolism Disruption->CellDeath

Multi-site mechanism of dithiocarbamate fungicides.

Conclusion

This compound and Mancozeb are both effective, broad-spectrum, protective fungicides with a low risk of resistance development. While their in vitro efficacy can be comparable, field studies often indicate a slight performance advantage for Mancozeb in controlling key diseases such as potato late blight. The choice between the two may also be influenced by factors such as crop sensitivity to manganese, with the zinc-based this compound offering a safer alternative in such cases. The higher zinc content in this compound may also provide an additional nutritional benefit to the crop. For effective disease management, both fungicides should be applied preventively, and their use should be integrated into a broader disease management program.

References

Propineb's Analytical Challenge: A Comparison of Generic and Specific Dithiocarbamate Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate quantification of active pharmaceutical ingredients and agricultural compounds is paramount. This guide provides a comparative assessment of analytical methodologies for the dithiocarbamate fungicide Propineb, focusing on its cross-reactivity in generic dithiocarbamate assays and highlighting the advantages of specific analytical approaches.

This compound, a polymeric zinc complex of propylene bis-dithiocarbamate, is a widely used fungicide.[1][2] Its analysis is often complicated by its inclusion in the broader class of dithiocarbamates (DTCs). Generic analytical methods for DTCs are common but lack specificity, leading to potential inaccuracies when assessing this compound individually. This guide will delve into the experimental data comparing the performance of these generic assays with more specific techniques.

The Cross-Reactivity of this compound in Generic Dithiocarbamate Assays

The most prevalent method for the quantification of dithiocarbamates is the "common moiety" or "total dithiocarbamate" assay.[3][4] This approach relies on the acid hydrolysis of the dithiocarbamate molecule to liberate carbon disulfide (CS2), which is then quantified. As this compound is a dithiocarbamate, it inherently cross-reacts in these assays.[5]

The fundamental principle of this method involves heating the sample in the presence of a strong acid and a reducing agent, typically stannous chloride in hydrochloric acid.[6][7] This process breaks down the dithiocarbamate structure, releasing CS2 gas. The evolved CS2 is then trapped and measured, commonly by gas chromatography (GC) with various detectors or by spectrophotometry.[6][8]

While this method is effective for determining the total dithiocarbamate content, it cannot differentiate between various types of dithiocarbamates, such as this compound, mancozeb, ziram, or thiram.[3][9] This lack of specificity can be a significant drawback when the concentration of a particular dithiocarbamate is required.

The Shift Towards Specific Analytical Methods

To overcome the limitations of the generic CS2-release assays, more specific analytical methods have been developed, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer the ability to distinguish and individually quantify different dithiocarbamates. Two main specific approaches for this compound are:

  • Analysis of the Amine Degradation Product: This method involves the acid hydrolysis of this compound to its unique amine, propylenediamine (PDA). The resulting PDA is then quantified by LC-MS/MS. This technique provides a high degree of specificity for this compound.[3][9]

  • Derivatization followed by LC-MS/MS: This approach involves a chemical reaction to create a stable derivative of the intact this compound molecule, which can then be analyzed by LC-MS/MS. This method also allows for the specific quantification of this compound.[10][11]

Performance Comparison: Generic vs. Specific Assays

The choice of analytical method has a significant impact on the accuracy and specificity of this compound quantification. The following table summarizes the performance characteristics of the generic CS2-release assay compared to a specific LC-MS/MS method for this compound.

ParameterGeneric Dithiocarbamate Assay (as CS2)Specific this compound Assay (as PDA or Derivative)
Analyte Carbon Disulfide (CS2)Propylenediamine (PDA) or this compound Derivative
Specificity Low (measures total dithiocarbamates)High (specific to this compound)
Reported Recovery of this compound 75.3% - 115.4%[3][12][13]86% - 120%[10]
Limit of Detection (LOD) 0.0015 - 0.1 mg/kg (as CS2)[3][12][13][14]~0.0033 mg/kg (as PDA)[3][12][13]
Limit of Quantification (LOQ) 0.005 - 0.2 mg/kg (as CS2)[3][12][13][14]0.003 - 0.01 mg/kg (as PDA or derivative)[3][10][12][13]

Experimental Protocols

Generic Dithiocarbamate Assay via Carbon Disulfide (CS2) Release

This protocol is a generalized representation of methods like EPA 630 and EN 12396.

a. Principle: Dithiocarbamates are hydrolyzed with heat and acid to produce carbon disulfide (CS2). The CS2 is then purged, trapped in a solvent, and analyzed by Gas Chromatography (GC).

b. Reagents:

  • Hydrochloric acid (HCl), concentrated

  • Stannous chloride (SnCl2) solution

  • Isooctane (or other suitable trapping solvent)

  • Carbon disulfide (CS2) standard

  • Nitrogen gas, high purity

c. Procedure:

  • A known amount of the sample is placed in a reaction flask.

  • An internal standard may be added.

  • The trapping solvent (e.g., isooctane) is added to a collection vessel.

  • The reaction flask is connected to a purging and trapping apparatus.

  • A solution of stannous chloride in hydrochloric acid is added to the reaction flask.

  • The mixture is heated (e.g., to 80°C) and purged with nitrogen gas for a set period (e.g., 60 minutes).[6]

  • The nitrogen gas carries the evolved CS2 into the collection vessel where it is trapped in the solvent.

  • The solvent containing the trapped CS2 is then analyzed by GC, typically with a mass spectrometer (MS) or an electron capture detector (ECD).[2][6]

Specific this compound Assay via Propylenediamine (PDA) Analysis by LC-MS/MS

a. Principle: this compound is hydrolyzed to propylenediamine (PDA), which is then extracted and quantified by LC-MS/MS.

b. Reagents:

  • Hydrochloric acid (HCl)

  • Stannous chloride (SnCl2)

  • Propylenediamine (PDA) standard

  • Acetonitrile

  • Formic acid (or other mobile phase modifier)

  • Water, high purity

c. Procedure:

  • The initial hydrolysis step is similar to the generic CS2 assay, where the sample is treated with stannous chloride in hydrochloric acid and heated.

  • After hydrolysis, the aqueous phase, which contains the protonated PDA, is separated from any organic solvent used for CS2 trapping (if performed concurrently).[9]

  • The aqueous extract is filtered and diluted.[9]

  • The diluted extract is then injected into an LC-MS/MS system.

  • Chromatographic separation is typically achieved on a suitable column (e.g., HILIC or reversed-phase).

  • The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify PDA.

Visualizing the Analytical Workflows

Dithiocarbamate_Analysis_Workflows cluster_generic Generic Dithiocarbamate Assay (CS2 Release) cluster_specific Specific this compound Assay (PDA Analysis) gen_start Sample containing various Dithiocarbamates (including this compound) gen_hydrolysis Acid Hydrolysis (HCl + SnCl2 + Heat) gen_start->gen_hydrolysis gen_cs2 Carbon Disulfide (CS2) Released gen_hydrolysis->gen_cs2 gen_trapping Purge & Trap (e.g., in Isooctane) gen_cs2->gen_trapping gen_analysis GC-MS/ECD Analysis gen_trapping->gen_analysis gen_result Total Dithiocarbamate Concentration (as CS2) gen_analysis->gen_result spec_start Sample containing this compound spec_hydrolysis Acid Hydrolysis (HCl + SnCl2 + Heat) spec_start->spec_hydrolysis spec_pda Propylenediamine (PDA) Formed spec_hydrolysis->spec_pda spec_extraction Aqueous Phase Extraction/Dilution spec_pda->spec_extraction spec_analysis LC-MS/MS Analysis spec_extraction->spec_analysis spec_result Specific this compound Concentration (as PDA) spec_analysis->spec_result

Caption: Comparative workflows of generic vs. specific dithiocarbamate assays.

Signaling Pathway of Dithiocarbamate Hydrolysis

Dithiocarbamate_Hydrolysis DTC Dithiocarbamate (e.g., this compound) Hydrolysis Hydrolysis Reaction DTC->Hydrolysis Reagents H+ (from HCl) SnCl2 (reducing agent) Heat Reagents->Hydrolysis CS2 Carbon Disulfide (CS2) Hydrolysis->CS2 Common Moiety Amine Corresponding Amine (e.g., Propylenediamine) Hydrolysis->Amine Specific Moiety

Caption: General hydrolysis pathway of dithiocarbamates under acidic conditions.

Conclusion

The assessment of this compound requires careful consideration of the analytical methodology. While generic dithiocarbamate assays based on CS2 release are widely used for screening total DTC content, they lack the specificity to distinguish this compound from other dithiocarbamates. This inherent cross-reactivity can lead to an over- or underestimation of the actual this compound concentration, depending on the presence of other DTCs.

For accurate and reliable quantification of this compound, specific methods such as LC-MS/MS analysis of its degradation product, propylenediamine, or a stable derivative are recommended. These methods provide the necessary specificity and sensitivity for regulatory compliance and precise research applications. The choice between a generic and a specific assay will ultimately depend on the analytical objective, whether it is a broad screening for total dithiocarbamates or the precise quantification of this compound.

References

Propineb vs. Chlorothalonil: A Comparative Residue Profile Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the residue profiles of two widely used fungicides, Propineb and Chlorothalonil. The information presented is based on available experimental data to assist researchers and professionals in understanding their environmental fate and persistence in agricultural commodities.

Physicochemical Properties

A fundamental understanding of the chemical and physical properties of this compound and Chlorothalonil is crucial for interpreting their residue behavior.

PropertyThis compoundChlorothalonil
IUPAC Name polymeric zinc 1,2-propylenebis(dithiocarbamate)2,4,5,6-tetrachloroisophthalonitrile
CAS Number 12071-83-91897-45-6
Molecular Formula (C₅H₈N₂S₄Zn)ₓC₈Cl₄N₂
Molecular Weight 289.8 g/mol (monomer)265.9 g/mol
Appearance White to yellowish powder[1]White crystalline solid
Water Solubility Practically insoluble[2]0.6 ppm at 25°C
Vapor Pressure Not relevant as it decomposes[1]< 0.1 mm Hg at 40°C
Stability Unstable in strongly alkaline and acidic conditions[2]Chemically stable in alkaline or acidic aqueous media

Degradation and Metabolism

Both this compound and Chlorothalonil degrade into several metabolites, which are important for risk assessment.

This compound, a dithiocarbamate fungicide, degrades to propylenethiourea (PTU) and subsequently to propyleneurea (PU).[2][3] The degradation of this compound can be initiated by sunlight.[1] In soil, this compound undergoes relatively fast degradation, with reported half-lives ranging from 2 to 20 days depending on conditions.[2]

Chlorothalonil, a non-systemic organochlorine fungicide, metabolizes to 4-hydroxy-2,5,6-trichloroisophthalonitrile (SDS-3701).[4][5] This metabolite is of toxicological significance and is often included in dietary risk assessments.[5] Chlorothalonil is susceptible to degradation under high pH conditions.[6]

The degradation pathways for both compounds are visualized below:

cluster_0 This compound Degradation cluster_1 Chlorothalonil Degradation This compound This compound Propylenethiourea (PTU) Propylenethiourea (PTU) This compound->Propylenethiourea (PTU) degradation Propyleneurea (PU) Propyleneurea (PU) Propylenethiourea (PTU)->Propyleneurea (PU) degradation Chlorothalonil Chlorothalonil SDS-3701 SDS-3701 Chlorothalonil->SDS-3701 metabolism

Figure 1: Simplified degradation pathways of this compound and Chlorothalonil.

Residue Profile in Crops

The residue levels and dissipation kinetics of this compound and Chlorothalonil have been studied in various crops. The following tables summarize findings from studies on tomatoes and grapes. It is important to note that the data is from separate studies and not a direct head-to-head comparison under identical conditions.

Tomato
FungicideApplication RateInitial Residue (mg/kg)Half-life (days)Residue at Pre-Harvest Interval (PHI) (mg/kg)PHI (days)Reference
This compound 2.0 kg a.i./haNot specified2.11 - 2.64Not specified7[7]
Chlorothalonil Not specifiedNot specified1.8 - 3.2< 6.59 (Chlorothalonil), < 0.01 (SDS-3701)5[8]
Grapes
FungicideApplication RateInitial Residue (mg/kg)Half-life (days)Residue at Pre-Harvest Interval (PHI) (mg/kg)PHI (days)Reference
This compound Not specifiedUp to 10 mg/kgNot specifiedNot specifiedVaries (e.g., 56 in Germany)[2]
Chlorothalonil Not specifiedNot specified15.2Not specifiedNot specified[9]

Maximum Residue Limits (MRLs)

Maximum Residue Limits (MRLs) are the highest level of a pesticide residue that is legally tolerated in or on food or feed when pesticides are applied correctly according to Good Agricultural Practice. The following table provides the EU MRLs for this compound and Chlorothalonil in selected crops.

CropThis compound (as CS₂) MRL (mg/kg)Chlorothalonil MRL (mg/kg)
Tomato 0.052
Grapes 0.053
Apples 0.052
Potatoes 0.050.5
Citrus Fruits Not specified7

*Note: The MRL for this compound is often part of a group MRL for dithiocarbamates, expressed as carbon disulfide (CS₂).[10] As of a 2021 EU regulation, MRLs for this compound were set to the Limit of Quantification (LOD) as its approval was revoked.[11]

Experimental Protocols for Residue Analysis

Accurate determination of fungicide residues is critical for regulatory compliance and food safety. The following outlines the general experimental workflows for the analysis of this compound and Chlorothalonil.

This compound Residue Analysis

This compound residues are commonly determined by analyzing for its degradation product, carbon disulfide (CS₂), or more specifically by analyzing for propylenediamine (PDA).

Sample_Homogenization Sample Homogenization Acid_Hydrolysis Acid Hydrolysis (HCl + SnCl₂) Sample_Homogenization->Acid_Hydrolysis CS2_Evolution CS₂ Evolution / PDA Formation Acid_Hydrolysis->CS2_Evolution Extraction Extraction (e.g., isooctane for CS₂) or Aqueous Phase for PDA CS2_Evolution->Extraction Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis

Figure 2: General workflow for this compound residue analysis.

Methodology:

  • Sample Preparation: A representative sample of the crop is homogenized.

  • Hydrolysis: The homogenized sample is subjected to acid hydrolysis, typically using hydrochloric acid (HCl) and a reducing agent like stannous chloride (SnCl₂), to convert this compound to carbon disulfide (CS₂) or propylenediamine (PDA).[10][12]

  • Extraction: For CS₂ analysis, the evolved gas is trapped in a solvent such as isooctane. For PDA analysis, the aqueous phase is further processed.[10]

  • Analysis: The extracted analyte is then quantified using Gas Chromatography-Mass Spectrometry (GC-MS) for CS₂ or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for PDA.[10][12]

Chlorothalonil Residue Analysis

Chlorothalonil and its primary metabolite, SDS-3701, are typically analyzed using chromatographic methods. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed.

Sample_Homogenization Sample Homogenization with Acidification Extraction_Partitioning Extraction with Acetonitrile & Partitioning with Salts Sample_Homogenization->Extraction_Partitioning Cleanup Cleanup (e.g., d-SPE or SPE) Extraction_Partitioning->Cleanup Analysis LC-MS/MS or GC-MS Analysis Cleanup->Analysis

References

A Comparative Guide to the Inter-laboratory Validation of Quantitative Methods for Propineb

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of propineb, a widely used dithiocarbamate fungicide. The focus is on the inter-laboratory validation of these methods, synthesizing data from single-laboratory validation studies to offer a comparative overview. Accurate and robust quantitative methods are essential for monitoring this compound residues in various matrices, ensuring regulatory compliance, and conducting comprehensive risk assessments.

This compound, a polymeric zinc salt of propylene bis(dithiocarbamate), presents analytical challenges due to its low solubility and instability. Consequently, two primary analytical strategies have emerged: a common moiety approach and more specific chromatographic techniques.

Comparison of Analytical Method Performance

The performance of quantitative methods for this compound is evaluated based on key validation parameters. The following tables summarize data from various single-laboratory validation studies, offering a comparison between the common moiety method (CS₂ evolution) and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. It is important to note that while the data provides valuable insights, it is not derived from a singular, direct inter-laboratory comparison study for this compound.

Table 1: Performance Characteristics of the Common Moiety (CS₂ Evolution) Method for Dithiocarbamate Analysis

Analytical TechniqueLinearity (r²)Limit of Quantification (LOQ) (mg/kg)Accuracy (Recovery %)Precision (RSD%)Reference
GC-MS> 0.990.0474 - 83< 10[1]
GC-FPD> 0.990.005 - 0.0175.3 - 115.41.3 - 11.1[2][3]
Spectrophotometry> 0.990.1 - 0.580 - 110< 15[4]

Table 2: Performance Characteristics of Specific LC-MS/MS Methods for this compound and its Metabolites

AnalyteLinearity (r²)Limit of Quantification (LOQ) (mg/kg)Accuracy (Recovery %)Precision (RSD%)Reference
This compound (as dimethyl derivative)> 0.990.00386 - 120< 13[5]
Propylenediamine (PDA)Not Specified0.05 (MRL)85 - 101< 15[6][7]
Propylenethiourea (PTU)> 0.990.003 - 0.0186 - 120< 13[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of analytical results. The following sections outline the key experimental protocols for the principal methods of this compound quantification.

Common Moiety Method: Acid Hydrolysis and CS₂ Determination

This traditional and widely used method quantifies this compound as part of the larger group of dithiocarbamates by measuring the common degradation product, carbon disulfide (CS₂).

Principle: Dithiocarbamates, including this compound, are hydrolyzed in the presence of a strong acid (e.g., hydrochloric acid) and a reducing agent (e.g., stannous chloride) to liberate carbon disulfide (CS₂). The volatile CS₂ is then purged, trapped, and quantified.

Sample Preparation and Hydrolysis:

  • A homogenized sample is weighed into a reaction flask.

  • An acidic solution, typically containing hydrochloric acid and stannous chloride, is added to the flask.

  • The mixture is heated to facilitate the hydrolysis of this compound to CS₂.

CS₂ Trapping and Quantification:

  • Gas Chromatography (GC): The evolved CS₂ is purged from the reaction vessel with an inert gas and trapped in a solvent (e.g., isooctane) or on a sorbent material. The trapped CS₂ is then injected into a GC system for separation and detection, commonly using a mass spectrometer (MS) or a flame photometric detector (FPD).[1][2][3][8]

  • Spectrophotometry: The liberated CS₂ can be trapped in a solution containing a chromogenic reagent (e.g., a copper salt and a secondary amine) to form a colored complex. The absorbance of the resulting solution is measured with a spectrophotometer, and the concentration is determined by comparison to a standard curve.

Specific Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers a more specific approach for the quantification of this compound, either by analyzing the intact molecule after derivatization or by measuring a specific metabolite.

A. Direct Analysis of this compound (after derivatization): Principle: Due to its polymeric nature and poor solubility, this compound is typically derivatized to a more chromatographically amenable form. A common approach involves methylation to form dimethyl propylenebisdithiocarbamate.

Sample Preparation and Derivatization:

  • The sample is extracted with a suitable solvent mixture.

  • A derivatization agent (e.g., methyl iodide) is added to the extract to convert this compound into its dimethyl derivative.

  • The derivatized extract is cleaned up using techniques like dispersive solid-phase extraction (d-SPE).[5]

LC-MS/MS Analysis:

  • The cleaned extract is injected into an LC system for chromatographic separation.

  • The separated derivative is then introduced into a tandem mass spectrometer for detection and quantification using multiple reaction monitoring (MRM).[5]

B. Analysis of Propylenediamine (PDA): Principle: this compound can be hydrolyzed to its specific metabolite, propylenediamine (PDA), which is then quantified by LC-MS/MS. This provides a more specific measure of this compound residues compared to the CS₂ method.[6]

Sample Preparation:

  • The sample undergoes acid hydrolysis, similar to the CS₂ method, to release PDA.

  • The aqueous phase containing the polar PDA is separated from the organic phase.

  • The aqueous extract is then filtered and diluted prior to analysis.[6]

LC-MS/MS Analysis:

  • The diluted aqueous extract is injected into an LC-MS/MS system.

  • PDA is separated and quantified, often using an isotopically labeled internal standard to correct for matrix effects.[6]

Visualizing Analytical Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

G Workflow for Inter-Laboratory Validation of a Quantitative Method A Method Development & Single-Lab Validation B Protocol Standardization & Distribution A->B Finalized Protocol D Analysis by Participating Laboratories B->D C Sample Preparation & Distribution C->D Homogenized & Spiked Samples E Data Collection & Statistical Analysis D->E Raw Data Submission F Performance Characteristic Assessment E->F Statistical Evaluation (e.g., Horwitz equation) G Method Validation Report F->G Summary of Accuracy, Precision, etc.

Caption: A generalized workflow for conducting an inter-laboratory validation study.

G Comparison of Analytical Approaches for this compound cluster_0 Common Moiety Method cluster_1 Specific LC-MS/MS Methods A This compound in Sample B Acid Hydrolysis A->B C Carbon Disulfide (CS₂) B->C D Quantification (GC, Spectrophotometry) C->D I Non-specific for this compound D->I E This compound in Sample F Derivatization or Hydrolysis E->F G Specific Analyte (e.g., this compound-dimethyl, PDA) F->G H Quantification (LC-MS/MS) G->H J Specific for this compound H->J

Caption: A diagram comparing the common moiety and specific analytical approaches for this compound.

References

Navigating the Post-Propineb Era: A Comparative Guide to Downy Mildew Control

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – As the agricultural industry continues to adapt to a shifting regulatory landscape, the search for effective alternatives to broad-spectrum fungicides like Propineb has become a critical focus for researchers and crop protection professionals. This guide offers a comprehensive comparison of chemical and biological alternatives for the control of downy mildew, a pervasive and economically damaging plant pathogen. The following analysis is based on a review of recent experimental data, providing a resource for informed decision-making in the development of sustainable and effective disease management strategies.

This compound, a dithiocarbamate fungicide, has long been a staple in disease management programs due to its multi-site mode of action, which provides protective control against a wide range of fungal pathogens, including the oomycetes that cause downy mildew.[1][2] Its mechanism involves interference with multiple metabolic processes within the fungal cell, including the respiration chain, carbohydrate and protein metabolism, and cell membrane integrity.[3] This multi-site activity makes the development of resistance unlikely.[1]

However, with increasing scrutiny on older chemistries, the exploration of viable alternatives is paramount. This guide will evaluate the performance of leading chemical and biological control agents, presenting supporting experimental data, detailed methodologies, and an examination of their underlying modes of action.

Chemical Fungicide Alternatives: Performance and Specificity

A range of synthetic fungicides offers effective control of downy mildew, often with more targeted modes of action than this compound. These alternatives belong to various chemical groups and exhibit both protective and curative properties.

Table 1: Comparative Efficacy of Chemical Fungicides against Downy Mildew

Active Ingredient(s)Trade Name ExampleTarget PathogenCropEfficacy (% Disease Reduction/Control)Reference
MancozebDithane M-45Pseudoperonospora cubensisCucumber>90% disease control[4]
Copper Hydroxide-Plasmopara viticolaGrapevineHigh[5]
Azoxystrobin + Tebuconazole-Pseudoperonospora cubensisSponge Gourd78.16%[6]
Kresoxim-methyl + Mancozeb-Pseudoperonospora cubensisSponge Gourd73.92%[6]
Metalaxyl + MancozebKrilaxylPseudoperonospora cubensisCucumber37.48% - 50.72%[7][8]
MandipropamidRevusPeronospora belbahriiBasilUp to 89% (in alternation)[9]
OxathiapiprolinOrondisPeronospora belbahriiBasilUp to 99% (in programs)[9]
CyazofamidRanmanPeronospora belbahriiBasilVariable, effective in programs[9]
Ametoctradin/Dimethomorph-Pseudoperonospora cubensisCucumberEffective[6]
Fluopicolide-Pseudoperonospora cubensisCucumberIneffective in some recent studies[6]
Experimental Protocols for Chemical Fungicide Evaluation

The data presented in Table 1 is derived from various field and greenhouse studies. The following are representative experimental protocols:

  • Field Trial on Sponge Gourd (Prakash et al., 2024):

    • Experimental Design: Randomized Block Design with three replications.

    • Treatments: Seven fungicidal treatments, including combinations like Azoxystrobin + Tebuconazole and Kresoxim-methyl + Mancozeb, were applied. An untreated control was included for comparison.

    • Application: Fungicides were applied as foliar sprays.

    • Data Collection: Disease severity was recorded using a Percent Disease Index (PDI). The Percent Disease Control (PDC) and the Area Under the Disease Progress Curve (AUDPC) were calculated. Yield data was also collected.[6]

  • Field Trial on Cucumber (Pandit et al., 2020):

    • Experimental Design: Single factor randomized complete block design with four replications.

    • Treatments: A chemical fungicide, Krilaxyl (Metalaxyl 8% + Mancozeb 64%), was compared with three bio-fungicides and a water spray control.

    • Data Collection: Disease incidence, severity, and AUDPC were recorded. Biometric attributes of the fruit were also measured.[7][8]

  • Field Trial on Sweet Basil (McGrath, 2020):

    • Experimental Design: Replicated experiments conducted over several years.

    • Treatments: Various conventional fungicides, including Revus, Ranman, and Orondis, were evaluated in different programs and alternations.

    • Application: Fungicides were applied weekly to foliage using a backpack sprayer with drop nozzles to ensure thorough coverage.

    • Data Collection: Efficacy was assessed based on the incidence of symptomatic leaves.[9]

Biological Control Agents: A Sustainable Approach

Biological control agents (BCAs) represent a promising and environmentally sustainable alternative to conventional fungicides. These agents employ a variety of mechanisms to suppress pathogen activity.

Table 2: Comparative Efficacy of Biological Control Agents against Downy Mildew

Biological AgentActive Ingredient/OrganismTarget PathogenCropEfficacy (% Disease Reduction/Control)Reference
Bacillus subtilis (strain QST 713)-Plasmopara viticolaGrapevine94% - 97% (leaves), 100% (bunches)[5]
Bacillus subtilis-Pseudoperonospora cubensisCucumberProvided the best control of incidence and severity in a comparative study.[10]
Trichoderma harzianum-Pseudoperonospora cubensisCucumberLess effective at disease control than B. subtilis but enhanced plant growth.[10]
Chitosan-Plasmopara viticolaGrapevineUp to 95% protection with low degree of polymerization chitosan.[11]
Chitosan-Sclerospora graminicolaPearl Millet79.08% (greenhouse), 75.8% (field)[12]
Experimental Protocols for Biological Control Agent Evaluation
  • Greenhouse and Field Trials on Cucumber (Corpas-Hervias et al., 2022):

    • Experimental Design: Completely randomized design.

    • Treatments: Bacillus subtilis and Trichoderma harzianum were applied as individual treatments and compared to a control.

    • Data Collection: Disease incidence and severity, plant height, total yield, and fruit quality were assessed.[10]

  • Greenhouse Trial on Grapevine (Lesi et al., 2024):

    • Experimental Design: Grapevine cuttings were treated with different chitosan formulations.

    • Treatments: Six chitosans with varying degrees of polymerization were tested.

    • Inoculation: Plants were artificially inoculated with P. viticola 48 hours after treatment.

    • Data Collection: Disease severity was assessed by measuring the sporulation on leaf discs.[11]

Understanding the Mechanisms: Signaling Pathways and Modes of Action

Effective disease management requires an understanding of not only if a product works, but how it works. The following diagrams illustrate the downy mildew infection process, the plant's natural defense mechanisms, and the modes of action of the discussed alternatives.

Downy_Mildew_Lifecycle Spore Sporangium (airborne spore) Leaf Susceptible Leaf Surface (with water film) Spore->Leaf Deposition Germination Zoospore Release & Germination Leaf->Germination Penetration Penetration (via stomata) Germination->Penetration Mycelium Intercellular Mycelium (haustoria formation) Penetration->Mycelium Symptoms Appearance of Lesions ('oil spots') Mycelium->Symptoms Overwintering Oospores (in plant debris) Mycelium->Overwintering Sexual reproduction Sporulation Sporangiophore Growth (from stomata) Symptoms->Sporulation High humidity NewSpores New Sporangia (dispersal) Sporulation->NewSpores NewSpores->Spore Wind dispersal Overwintering->Spore Primary infection

Caption: Life cycle of a typical downy mildew pathogen.

Plant_Defense_Signaling Pathogen Pathogen-Associated Molecular Patterns (PAMPs) PRR Pattern Recognition Receptors (PRRs) on plant cell surface Pathogen->PRR Recognition PTI PAMP-Triggered Immunity (PTI) PRR->PTI ROS Reactive Oxygen Species (ROS) Burst PTI->ROS MAPK MAP Kinase Cascade PTI->MAPK Hormones Defense Hormone Signaling (Salicylic Acid, Jasmonic Acid) PTI->Hormones DefenseGenes Activation of Defense Genes (e.g., PR proteins) ROS->DefenseGenes MAPK->DefenseGenes Hormones->DefenseGenes SAR Systemic Acquired Resistance (SAR) DefenseGenes->SAR

Caption: Simplified plant defense signaling pathway.

Modes of Action of this compound Alternatives
  • Mancozeb: Similar to this compound, Mancozeb is a multi-site inhibitor, affecting various enzymes and metabolic pathways within the fungal cell.

  • Copper-based fungicides: Copper ions denature proteins and enzymes in pathogen cells, leading to cell death.

  • Strobilurins (e.g., Azoxystrobin, Kresoxim-methyl): These fungicides inhibit mitochondrial respiration by blocking the Quinone outside Inhibitor (QoI) site, thus depriving the pathogen of energy.

  • Mandipropamid: This fungicide inhibits the biosynthesis of cellulose in the cell walls of oomycetes.

  • Oxathiapiprolin: It targets an oxysterol-binding protein, which is essential for the pathogen's life cycle.

  • Bacillus subtilis: This bacterium produces antifungal compounds, competes with pathogens for nutrients and space, and can induce systemic resistance in the host plant.[10][13]

  • Trichoderma harzianum: This fungus acts as a mycoparasite, directly attacking and feeding on the downy mildew pathogen. It can also induce systemic resistance in the plant.[3][10][14]

  • Chitosan: This biopolymer elicits the plant's own defense responses, including the production of defense-related enzymes and secondary metabolites, through the salicylic acid pathway.[15][16][17]

Modes_of_Action cluster_chem Chemical Alternatives cluster_bio Biological Alternatives cluster_target Pathogen/Plant Target Mancozeb Mancozeb MultiSite Multiple Metabolic Sites Mancozeb->MultiSite Copper Copper Copper->MultiSite Strobilurins Strobilurins Respiration Mitochondrial Respiration Strobilurins->Respiration Mandipropamid Mandipropamid CellWall Cell Wall Synthesis Mandipropamid->CellWall B_subtilis Bacillus subtilis Mycoparasitism Direct Parasitism B_subtilis->Mycoparasitism ISR Induced Systemic Resistance B_subtilis->ISR T_harzianum Trichoderma harzianum T_harzianum->Mycoparasitism T_harzianum->ISR Chitosan Chitosan Chitosan->ISR

Caption: Modes of action for this compound alternatives.

Conclusion and Future Directions

The data indicates that several effective alternatives to this compound are available for the control of downy mildew. Chemical fungicides like Mandipropamid and Oxathiapiprolin, particularly when used in well-managed resistance management programs, offer high levels of disease control. Biological control agents, such as Bacillus subtilis and chitosan, are emerging as powerful tools, not only for their direct or indirect effects on the pathogen but also for their ability to enhance plant health.

For researchers and drug development professionals, the focus should be on further elucidating the molecular interactions between these alternatives, the pathogen, and the host plant. A deeper understanding of the signaling pathways involved in induced systemic resistance will be key to developing more robust and reliable biological control strategies. Furthermore, the development of integrated pest management (IPM) programs that combine the judicious use of chemical fungicides with biological agents will be essential for sustainable and long-term control of downy mildew in a post-Propineb world.

References

A Comparative Performance Analysis of Propineb and Metiram Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the performance of two widely used dithiocarbamate fungicides: Propineb and Metiram. The information presented is curated from various experimental studies to assist researchers and professionals in making informed decisions for crop protection strategies and in the development of new fungicidal agents.

Overview and Mechanism of Action

This compound and Metiram are broad-spectrum, contact fungicides with protective and long residual activity.[1][2] Both belong to the dithiocarbamate class of fungicides and are classified by the Fungicide Resistance Action Committee (FRAC) under code M03, indicating a multi-site mode of action.[1][3] This multi-site activity is a key advantage, as it significantly reduces the risk of pathogens developing resistance.[2][4]

This compound interferes with multiple locations in the fungal metabolism. Its primary mechanisms of action include disrupting the respiration chain, interfering with carbohydrate and protein metabolism, and affecting the integrity of the cell membranes of the fungi.[2][5][6] The presence of zinc in the this compound formulation can also have a positive physiological effect on the crop, improving its immunity and potentially leading to higher yields.[2][6]

Metiram also functions as a multi-site inhibitor, blocking various enzymatic systems within fungal cells.[4][7] Its primary mode of action is the inhibition of fungal spore germination and the disruption of cellular respiration.[7][8] By acting on the surface of plant tissues, Metiram forms a protective barrier against fungal pathogens.[7]

Comparative Efficacy: Experimental Data

The following tables summarize the quantitative data from various field and laboratory studies, comparing the efficacy of this compound and Metiram in controlling key fungal diseases in different crops.

Table 1: Control of Late Blight (Phytophthora infestans) in Potato
Fungicide FormulationApplication RateMean Disease Incidence (%)Disease Control (%)Yield (t/ha)Reference
Iprovalicarb 5.5% + This compound 61.25% WP2.25 g/L12.2074.71-[9]
Metiram 70%Not SpecifiedNot SpecifiedNot SpecifiedNot Specified-
Untreated Control-48.24--[9]

Note: Data for Metiram in a directly comparable study for Late Blight was not available in the reviewed literature. The table presents data for a this compound combination product against a control.

Table 2: Control of Downy Mildew (Plasmopara viticola) in Grapes
FungicideApplication RateDisease Severity (%)Percent Disease Index (PDI)Reference
This compound Not Specified26.48-[9]
Metiram Not Specified28.05-[9]
Metalaxyl + Mancozeb (Reference)Not Specified9.59-[9]
Table 3: Control of Early Blight (Alternaria solani) in Tomato
FungicideConcentrationMycelial Growth Inhibition (%) (in vitro)Disease Incidence (%) (field)Disease Intensity (%) (field)Reference
This compound 70% WP0.1% (in vitro)10043.7024.11[10][11]
Metiram 70%Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[12]
Difenoconazole 25 EC (Reference)0.05% (in vitro)96.9123.4816.39[10][11]
Untreated Control-061.2341.31[11]

Note: A study evaluated both this compound (as Antracol) and Metiram (as Sanit) for early blight control, but quantitative side-by-side data was not presented in a comparable format.[12] The table includes in vitro data for this compound's high efficacy.

Experimental Protocols

While specific protocols for direct comparative studies between this compound and Metiram are not exhaustively detailed in the available literature, a general methodology for evaluating fungicide efficacy in field trials can be outlined.

General Protocol for Field Efficacy Trials (e.g., Late Blight in Potato)
  • Experimental Design:

    • The trial is typically laid out in a randomized complete block design (RCBD) with multiple replications (e.g., three or four) for each treatment.[13]

    • Plots consist of a specified number of rows of the target crop (e.g., two rows of potatoes, 20 ft long).[14]

    • Untreated control plots are included for comparison.[15]

  • Crop Management:

    • The crop is grown using standard agricultural practices for the region regarding planting, fertilization, and irrigation.

    • Susceptible crop varieties are often used to ensure adequate disease pressure.

  • Fungicide Application:

    • Fungicides are applied at recommended dosages and spray intervals.[15]

    • Applications are typically initiated either preventively (before disease symptoms appear) or at the first sign of disease.[13]

    • A calibrated sprayer (e.g., CO2-powered backpack sprayer) is used to ensure uniform coverage.[14]

  • Inoculation (if necessary):

    • In some trials, plots are artificially inoculated with a suspension of fungal spores (e.g., Phytophthora infestans sporangia) to ensure uniform disease pressure.[14]

  • Disease Assessment:

    • Disease incidence (percentage of infected plants or leaves) and severity (percentage of tissue area affected) are recorded at regular intervals.[15]

    • Standardized rating scales (e.g., 0-5 or 1-9 scales) are often used to assess disease severity.[12][13]

    • The Area Under the Disease Progress Curve (AUDPC) is calculated from the disease severity data to provide a quantitative measure of disease development over time.

  • Yield Assessment:

    • At the end of the growing season, the crop is harvested, and the yield (e.g., tonnes per hectare) is measured for each plot.[13]

    • The quality of the harvested produce may also be assessed.

  • Data Analysis:

    • Data on disease incidence, severity, AUDPC, and yield are subjected to statistical analysis (e.g., ANOVA) to determine significant differences between treatments.[14]

Signaling Pathways and Multi-Site Action

The primary fungicidal activity of both this compound and Metiram is attributed to their multi-site mode of action rather than the disruption of a single, specific signaling pathway. This involves the inhibition of numerous enzymes and metabolic processes within the fungal cell.

This compound is known to interfere with:

  • Fungal Respiration: It acts on several points of the respiratory chain, disrupting energy production.[2][6]

  • Carbohydrate and Protein Metabolism: It inhibits key metabolic pathways essential for fungal growth.[2][6]

  • Cell Membrane Integrity: It can affect the structure and function of the fungal cell membrane.[2][6]

Metiram 's multi-site action involves:

  • Inhibition of Multiple Enzyme Systems: It blocks the activity of various enzymes crucial for fungal cellular functions.[4][7]

  • Disruption of Cellular Respiration: Similar to this compound, it interferes with the energy-producing respiratory processes.[8][16]

  • Prevention of Spore Germination: It effectively inhibits the initial stages of fungal development.[4]

Due to this broad, non-specific mode of action, the development of resistance in fungal populations to this compound and Metiram is considered to have a low risk.[4]

Visualizing Experimental and Logical Workflows

Experimental Workflow for Fungicide Efficacy Field Trial

G cluster_setup 1. Trial Setup cluster_treatment 2. Treatment Application cluster_assessment 3. Data Collection cluster_analysis 4. Analysis & Conclusion A Randomized Block Design B Planting of Susceptible Crop Variety A->B C Fungicide Application (this compound, Metiram, Control) B->C D Artificial Inoculation (if required) C->D E Regular Disease Assessment (Incidence & Severity) D->E F Yield Measurement at Harvest E->F G Statistical Analysis (ANOVA) F->G H Performance Comparison G->H

Caption: A generalized workflow for conducting a field trial to evaluate the efficacy of fungicides.

Logical Relationship of Multi-Site Fungicidal Action

G cluster_targets Multi-Site Inhibition in Fungal Cell A This compound / Metiram (Dithiocarbamate Fungicide) B Respiratory Chain Enzymes A->B C Carbohydrate Metabolism A->C D Protein Synthesis A->D E Cell Membrane Function A->E F Disruption of Cellular Respiration B->F G Metabolic Dysfunction C->G D->G H Inhibition of Spore Germination & Growth E->H F->H G->H I Fungal Cell Death H->I

Caption: The multi-site inhibitory action of this compound and Metiram leading to fungal cell death.

Conclusion

Both this compound and Metiram are effective, broad-spectrum dithiocarbamate fungicides with a valuable multi-site mode of action that helps in managing fungicide resistance. Experimental data indicates that both fungicides provide good control against a range of fungal pathogens, including downy mildew and early blight. The choice between this compound and Metiram may depend on specific crop-pathogen systems, local regulations, and integrated pest management (IPM) strategies. This compound's zinc content may offer an additional agronomic benefit in certain situations. Further direct comparative studies across a wider range of crops and pathogens would be beneficial for a more detailed performance differentiation.

References

The Strategic Alternation: Evaluating Propineb in Sequential Fungicide Programs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the efficacy of sequential applications of the contact fungicide Propineb with systemic fungicides reveals a powerful strategy for robust disease control and effective resistance management in key agricultural crops. This guide provides a comparative analysis of this approach against other fungicide application methods, supported by experimental data from field trials on potato late blight and best practices for grape downy mildew.

This compound, a multi-site contact fungicide from the dithiocarbamate group, serves as a cornerstone in preventative disease management. Its mode of action, interfering with multiple metabolic processes in fungi, makes it an excellent tool for mitigating the development of fungicide resistance. When applied sequentially with single-site systemic fungicides, it offers a comprehensive protective and curative shield against aggressive pathogens like Phytophthora infestans (late blight) and Plasmopara viticola (downy mildew).

Comparative Efficacy in Potato Late Blight Management

Field studies on potato late blight provide quantitative evidence supporting the benefits of a sequential fungicide application strategy. A key approach involves initiating a spray program with a protectant fungicide like mancozeb (a dithiocarbamate similar to this compound) before the onset of the disease, followed by applications of systemic or translaminar fungicides once disease pressure increases.

One study demonstrated that a prophylactic spray of mancozeb, followed by two sprays of a mancozeb + dimethomorph (systemic) tank mix at 7-10 day intervals, resulted in a terminal disease severity of just 24.55% and a disease control rate of 74.45%.[1] This was statistically on par with a program of mancozeb followed by two sprays of cymoxanil + mancozeb.[1]

Another pivotal study in Uganda directly compared different spray schedules. It found that applying a systemic fungicide (Ridomil MZ) once, followed by a contact fungicide (Dithane M-45, containing mancozeb) for subsequent applications, provided the highest marginal benefit. This sequential approach outperformed programs using only the systemic fungicide or only the contact fungicide at wider spray intervals.

Table 1: Comparison of Fungicide Schedules for Potato Late Blight Control (cv. Kabale)

TreatmentSpray Interval (days)Area Under the Disease Progress Curve (AUDPC)Yield ( kg/plant )
Untreated Control-23150.35
Dithane M-45 (Mancozeb) only78180.73
Dithane M-45 (Mancozeb) only1414350.58
Dithane M-45 (Mancozeb) only2118530.44
Ridomil MZ (Systemic) only73900.81
Ridomil MZ (Systemic) only148230.72
Ridomil MZ (Systemic) only2113480.60
Ridomil once, then Dithane 7 595 0.76
Ridomil once, then Dithane 14 1103 0.65
Ridomil once, then Dithane 21 1625 0.52

Data adapted from a study conducted in Southwestern Uganda.

Alternative Strategy: Pre-mixed Formulations

An alternative to a sequential or tank-mix program is the use of pre-mixed formulations containing both a contact and a systemic fungicide. A study evaluating a combination of Iprovalicarb (systemic) + this compound (contact) found it to be highly effective in managing late blight, resulting in a low Area Under the Disease Progress Curve (AUDPC) of 728.5 and a high projected yield of 16.96 t/ha.[2] This suggests that the combined modes of action are crucial, whether applied sequentially or as a pre-formulated mixture.

Table 2: Efficacy of a Pre-mixed this compound Formulation against Potato Late Blight [2]

TreatmentActive IngredientsAUDPCProjected Yield (t/ha)
Control-1282.014.43
Melody Duo Iprovalicarb 5.5% + this compound 61.25% 728.5 16.96
Cabrio TopPyraclostrobin 5% + Metiram 55%757.016.13

Data from a study conducted in the subtropical plains of India.[2]

Application Strategies in Grape Downy Mildew Management

While direct comparative trials of sequential versus tank-mix applications of this compound in grapes are not as readily available, established best practices strongly advocate for a rotational spray program. This inherently follows a sequential logic to manage resistance and ensure season-long protection.

Management programs for grape downy mildew focus on preventing the early establishment of the disease, particularly during the critical period from pre-bloom through early post-bloom.[3] Protectant fungicides like mancozeb or this compound are recommended as the "backbone" of these early-season programs.[3] As the season progresses and disease pressure may increase, systemic fungicides with curative properties are integrated into the schedule. This strategy of starting with a multi-site protectant and then rotating to single-site systemics is a cornerstone of effective resistance management.

Experimental Protocols

Study 1: Comparative Efficacy of Fungicide Schedules on Potato Late Blight (Uganda)[2]
  • Objective: To investigate the comparative advantages of different application frequencies and sequences of a systemic (Ridomil MZ) and a contact (Dithane M-45) fungicide.

  • Experimental Design: Field plots with two potato cultivars (Kisoro and Kabale).

  • Treatments:

    • Untreated control.

    • Dithane M-45 (Mancozeb 80% WP) applied alone at 7, 14, and 21-day intervals.

    • Ridomil MZ 63.5 (Metalaxyl + Mancozeb) applied alone at 7, 14, and 21-day intervals.

    • Sequential Program: One application of Ridomil MZ followed by Dithane M-45 for all subsequent sprays, at 7, 14, and 21-day intervals.

  • Application: Spraying commenced at 85-90% plant emergence (20-30 days after planting).

  • Data Collection: Late blight severity was assessed weekly based on the percentage of leaf area affected. Tuber yield per plant was measured at maturity. The Area Under the Disease Progress Curve (AUDPC) was calculated from the weekly severity data.

Study 2: Evaluation of New Fungicides with Spray Schedules for Potato Late Blight (India)[1]
  • Objective: To evaluate the efficacy of new and existing fungicides with a scheduled spray approach.

  • Experimental Design: Field experiment conducted over three consecutive seasons.

  • Key Sequential Treatment:

    • First spray: Mancozeb 75% WP (0.2%) applied before the appearance of late blight.

    • Second and Third sprays: Tank mix of Mancozeb 75% WP (0.2%) + Dimethomorph 50% WP (0.2%) applied at 7-10 day intervals after disease onset.

  • Data Collection: Terminal disease severity (%) was recorded at the end of the epidemic. Percent disease control was calculated relative to the untreated control.

Visualizing Application Workflows

The logical flow of different fungicide application strategies can be visualized to better understand their underlying principles.

FungicideStrategies cluster_0 Sequential Application Strategy cluster_1 Tank-Mix / Pre-Mix Strategy cluster_2 Systemic-Only Strategy Start of Season\n(Preventative Phase) Start of Season (Preventative Phase) This compound Application 1 This compound Application 1 Start of Season\n(Preventative Phase)->this compound Application 1 Protectant This compound Application 2 This compound Application 2 This compound Application 1->this compound Application 2 Protectant Onset of Disease Pressure\n(Curative Phase) Onset of Disease Pressure (Curative Phase) This compound Application 2->Onset of Disease Pressure\n(Curative Phase) Systemic Fungicide 1 Systemic Fungicide 1 Onset of Disease Pressure\n(Curative Phase)->Systemic Fungicide 1 Systemic/Curative Systemic Fungicide 2 Systemic Fungicide 2 Systemic Fungicide 1->Systemic Fungicide 2 Systemic/Curative Application 1 This compound + Systemic Fungicide Application 2 This compound + Systemic Fungicide Application 1->Application 2 S_App1 Systemic Fungicide 1 S_App2 Systemic Fungicide 2 S_App1->S_App2

Caption: Fungicide application strategy workflows.

The sequential strategy (blue) emphasizes preventative protection followed by curative action. The tank-mix approach (green) provides both modes of action in each application. The systemic-only strategy (red) relies solely on curative fungicides, which can increase resistance pressure.

Conclusion

The sequential application of this compound followed by systemic fungicides represents a highly effective and strategic approach to disease management. By starting with a multi-site protectant like this compound, growers can establish a strong defensive barrier, reduce the initial inoculum, and delay the need for single-site systemic fungicides. This not only provides robust disease control, as evidenced by lower disease severity and higher yields in potato late blight trials, but also serves as a critical resistance management tactic.[1] This integrated strategy, which leverages the distinct advantages of both contact and systemic fungicides at different stages of crop development and disease pressure, is a superior alternative to relying on a single mode of action and offers a more sustainable solution for long-term crop protection.

References

Comparative toxicological profile of Propineb and Zineb

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, objective comparison of the toxicological profiles of Propineb and Zineb, two dithiocarbamate fungicides. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting quantitative data, experimental methodologies, and a clear visualization of key pathways.

Introduction and Mechanism of Action

This compound and Zineb are broad-spectrum, non-systemic fungicides belonging to the dithiocarbamate class of pesticides.[1][2] They function as multi-site inhibitors, disrupting fungal enzyme activity by chelating with metal-containing enzymes, which is crucial for spore germination and fungal growth.[1][3] Their toxicological profiles in non-target organisms, particularly mammals, are of significant interest. A key aspect of their toxicity is their metabolism into propylenthiourea (PTU) from this compound and ethylenethiourea (ETU) from Zineb, both of which are known to affect thyroid function.[4][5]

Metabolic Pathways of this compound and Zineb

The metabolic breakdown of these fungicides is a critical determinant of their toxicological outcomes. Both compounds degrade into their respective thiourea derivatives, carbon disulfide, and release zinc ions.

G cluster_0 This compound Metabolism cluster_1 Zineb Metabolism This compound This compound PTU Propylenethiourea (PTU) This compound->PTU CS2_P Carbon Disulfide This compound->CS2_P Zn_P Zinc (Zn²⁺) This compound->Zn_P Zineb Zineb ETU Ethylenethiourea (ETU) Zineb->ETU CS2_Z Carbon Disulfide Zineb->CS2_Z Zn_Z Zinc (Zn²⁺) Zineb->Zn_Z

Fig. 1: Metabolic degradation pathways for this compound and Zineb.

Comparative Toxicological Data

The following tables summarize the quantitative toxicological data for this compound and Zineb across various endpoints.

Table 1: Acute Toxicity

This compound generally exhibits lower acute toxicity (higher LD50/LC50 values) compared to Zineb. The World Health Organization (WHO) has classified both as unlikely to present an acute hazard in normal use.[5][6]

ParameterThis compoundZineb
Oral LD50 (Rat) >5000 mg/kg bw[5]1850 - 8900 mg/kg bw[4]
Dermal LD50 (Rat) >5000 mg/kg bw[5]>2500 mg/kg bw[4]
Inhalation LC50 (Rat) >693 mg/m³ (4-hour)[5]0.8 mg/L (4-hour) (LClo)[4]
Table 2: Chronic Toxicity and Carcinogenicity

Both fungicides primarily affect the thyroid gland, a consequence of their thiourea metabolites.[4][5]

ParameterThis compoundZineb
Primary Target Organs Thyroid, Lungs, Muscles, Kidneys[5]Thyroid, Liver, Muscles[4]
NOAEL (Rat, 2-year) 50 ppm (equivalent to 2.5 mg/kg bw/day)[5]Not clearly established; effects seen at 500 mg/kg/day[4]
Carcinogenicity Not carcinogenic in mice.[5] However, its metabolite PTU showed a carcinogenic response in mouse liver.[5]Evidence is inconclusive, but suggested not likely to be carcinogenic in humans at low doses.[4][7]
Table 3: Genotoxicity

The genotoxic potential of both compounds remains somewhat inconclusive, with some studies suggesting weak mutagenic activity.

Assay TypeThis compoundZineb
Overall Assessment Generally considered not genotoxic in a series of assays.[5] However, some in vivo studies show potential for genotoxicity and cytotoxicity.[8][9]Results are inconclusive, suggesting it may be a weak mutagen.[4][7] The balance of data indicates a lack of genotoxic activity.[10]
Micronucleus Test (Mouse) Induced significant increase in micronucleated polychromatic erythrocytes (MNPCE)[8][9]Data not specified in available sources.
Table 4: Reproductive and Developmental Toxicity

Both substances have demonstrated potential for reproductive and developmental effects, often at doses that also induce maternal toxicity. These effects are largely attributed to their metabolites, PTU and ETU.[4][5]

ParameterThis compoundZineb
Maternal Toxicity NOAEL (Rat) 10 mg/kg bw/day[5]Not clearly established; effects seen at 5.0 mg/kg/day[4]
Embryo/Fetotoxicity NOAEL (Rat) 30 mg/kg bw/day[5]Not clearly established; effects seen at 5.0 mg/kg/day[4]
Teratogenicity Teratogenic potential observed in rats at 100 mg/kg bw/day (maternally toxic dose); no teratogenicity in rabbits.[5]High doses caused skeletal malformations in rats.[4][7] Its metabolite, ETU, is teratogenic in hamsters.[4]
Reproductive Effects A 3-generation rat study showed no adverse effects up to 600 ppm.[5] Subchronic exposure in male rats showed decreased sperm count and mobility.[11]Can damage the fetus and cause adverse reproductive system effects.[4] Oral doses produced sterility and resorption of fetuses in rats.[4][7]
Table 5: Neurotoxicity

Both fungicides can induce neurotoxic effects through different mechanisms.

ParameterThis compoundZineb
Observed Effects Muscular weakness, flaccid paralysis of hindlimbs (rats, inhalation).[12] Facilitates acetylcholine signaling.[13]Decreases cholinesterase activity.[4] Symptoms include dizziness, weakness, slurred speech, and convulsions.[4]
Proposed Mechanism Related to the metabolite carbon disulfide (CS2).Inhibition of cholinesterase, an essential nervous system enzyme.[4]

Experimental Protocol: In Vivo Micronucleus Assay

The micronucleus assay is a standard method for assessing genotoxic potential by detecting damage to chromosomes or the mitotic apparatus. The following protocol is a generalized representation based on studies investigating this compound.[8][9]

Objective: To evaluate the potential of a test substance to induce chromosomal damage by quantifying the formation of micronuclei in polychromatic erythrocytes (PCEs) in the bone marrow of treated animals.

Materials:

  • Test animals (e.g., male mice)

  • Test substance (this compound) and vehicle control (e.g., corn oil)

  • Positive control (e.g., cyclophosphamide)

  • Fetal Bovine Serum (FBS)

  • Giemsa stain

  • May-Grünwald stain

  • Methanol

  • Microscope slides and microscopy equipment

Methodology:

  • Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least one week.

  • Dosing: Animals are divided into groups (vehicle control, positive control, and at least three test substance dose groups). The substance is administered, typically via intraperitoneal injection or oral gavage.[8]

  • Sample Collection: At specified time points (e.g., 24 and 48 hours after dosing), animals are humanely euthanized.[8] The femurs are excised, and the bone marrow is flushed out using FBS.

  • Slide Preparation: The bone marrow cell suspension is centrifuged. The pellet is resuspended, and a small drop is smeared onto a clean microscope slide. The slides are air-dried.

  • Staining: Slides are fixed in methanol and stained (e.g., with May-Grünwald/Giemsa) to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.

  • Microscopic Analysis: Under a microscope (1000x magnification), at least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to normochromatic erythrocytes (NCEs) is also calculated to assess cytotoxicity (myelosuppression).[8]

  • Statistical Analysis: The frequency of micronucleated PCEs (MNPCEs) is compared between control and treated groups. The PCE/NCE ratio is also analyzed. Statistical significance is determined using appropriate tests (e.g., ANOVA, Dunnett's test).

G cluster_workflow In Vivo Micronucleus Assay Workflow start Animal Acclimatization & Grouping dosing Administer Test Substance (e.g., this compound, i.p.) start->dosing sampling Bone Marrow Collection (24h & 48h post-dosing) dosing->sampling smearing Slide Preparation & Smearing sampling->smearing staining Fixation & Staining (e.g., Giemsa) smearing->staining analysis Microscopic Scoring (MNPCEs & PCE/NCE Ratio) staining->analysis end Statistical Analysis & Conclusion analysis->end

Fig. 2: Experimental workflow for the in vivo micronucleus assay.

Summary of Toxicological Mechanisms

The primary toxicological concern for both this compound and Zineb is their effect on the thyroid gland. This is a classic example of toxicity being mediated by metabolites. The parent compounds are metabolized to PTU and ETU, which inhibit thyroid peroxidase, an enzyme essential for the synthesis of thyroid hormones. This disruption of the hypothalamic-pituitary-thyroid axis leads to goiter and other thyroid-related pathologies.

G parent This compound / Zineb (Parent Fungicides) metabolites Metabolism in Liver parent->metabolites Ingestion/ Absorption ptu_etu PTU / ETU (Thiourea Metabolites) metabolites->ptu_etu thyroid Thyroid Gland ptu_etu->thyroid Systemic Distribution inhibition Inhibition of Thyroid Peroxidase ptu_etu->inhibition Inhibits thyroid->inhibition hormone Decreased Thyroid Hormone Synthesis inhibition->hormone effects Adverse Effects: - Goiter - Hormonal Imbalance hormone->effects

Fig. 3: Mechanism of thyroid toxicity for this compound and Zineb.

Conclusion

This compound and Zineb share a similar toxicological profile, which is characteristic of dithiocarbamate fungicides. Their primary mechanism of toxicity involves metabolic conversion to thiourea derivatives (PTU and ETU) that are potent thyroid toxicants.

Key Comparative Points:

  • Acute Toxicity: this compound demonstrates lower acute toxicity than Zineb.

  • Primary Target Organ: The thyroid gland is the main target for both, with effects mediated by their respective metabolites.

  • Genotoxicity: Data for both are inconclusive, with some evidence suggesting a weak potential for genotoxicity that warrants further investigation.

  • Developmental Toxicity: Both compounds pose a risk for developmental toxicity, particularly at high doses, with effects linked to their metabolites.

Overall, while both fungicides have similar hazard profiles, the quantitative data suggests that this compound is slightly less toxic in acute exposures. The long-term risks for both are closely tied to the toxicity of their metabolites, PTU and ETU, with thyroid disruption being the most significant concern.

References

A Validated LC-MS/MS Method for Propylenediamine (PDA) Quantification from Propineb: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview and validation of a specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of propylenediamine (PDA), a key metabolite of the fungicide Propineb. The performance of this specific and sensitive method is compared with traditional, non-specific analytical approaches for dithiocarbamates. This document is intended for researchers, scientists, and professionals in drug development and food safety analysis.

This compound is a dithiocarbamate fungicide widely used in agriculture.[1][2] Its regulatory monitoring often involves the determination of its residues, which can be approached by analyzing a common moiety like carbon disulfide (CS2) or by a more specific analysis of its unique degradation product, PDA.[1][3] The LC-MS/MS method detailed here offers a specific and highly sensitive approach for the quantification of this compound as PDA.

Comparative Analysis of Analytical Methods

The choice of analytical method for this compound residue analysis has significant implications for specificity and sensitivity. While traditional methods rely on the conversion of all dithiocarbamates to CS2, modern chromatographic techniques allow for the specific determination of this compound through its metabolite, PDA.

Performance MetricLC-MS/MS for Propylenediamine (PDA)Traditional Method (as CS2)
Specificity High (Specific to this compound)Low (Measures a group of dithiocarbamates)[1]
Limit of Detection (LOD) 0.0015 - 0.0033 mg/kg[4][5][6]Generally higher, e.g., < 0.020 mg/kg
Limit of Quantification (LOQ) 0.005 - 0.01 mg/kg[4][5][6]Generally higher, e.g., < 0.050 mg/kg
Recovery 75.3 - 115.4%[4][5][6][7]85 - 103%
Instrumentation LC-MS/MS[4][6][8]GC-FPD, GC-MS, Spectrophotometer[1][4][5]
Internal Standard PDA D6 can be used[1]Not typically used

Experimental Protocol: LC-MS/MS for PDA

This protocol is based on a validated method for the determination of PDA in various matrices.[4][8]

1. Sample Preparation (Hydrolysis and Extraction)

  • Homogenize the sample (e.g., fruit, vegetable, or soil).

  • To a representative portion of the homogenized sample, add a solution of hydrochloric acid (HCl) and stannous chloride (SnCl2) to induce hydrolysis of this compound to PDA.[1]

  • The acidic aqueous phase, which contains the PDA, is then separated.[1]

  • For complex matrices, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based cleanup may be employed.[8]

  • The extract is filtered and diluted prior to LC-MS/MS analysis. A 5-fold dilution is often a good compromise between sensitivity and chromatographic performance.[1]

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A Poroshell 120 SB-AQ column (100 mm × 2.1 mm, 2.7 µm) or equivalent.[8]

    • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile is commonly used.[8]

    • Flow Rate: 0.2 mL/min.[8]

    • Injection Volume: 2 µL.[8]

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[8]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).[8]

    • Transitions: At least two mass transitions are monitored for PDA, one for quantification (quantifier) and one for confirmation (qualifier).[8]

Method Validation and Performance

The described LC-MS/MS method has been validated, demonstrating good linearity, with coefficients of determination (R²) typically exceeding 0.99.[8] The method is shown to be reliable and sensitive for the routine monitoring of this compound and its metabolites.[4][5][6][7] The use of an isotopically labeled internal standard, such as PDA D6, is recommended to compensate for matrix effects and any potential losses during sample preparation.[1]

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the logical distinction between analytical approaches, the following diagrams are provided.

G Experimental Workflow for PDA Analysis by LC-MS/MS cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Homogenization Hydrolysis Acid Hydrolysis (HCl, SnCl2) Sample->Hydrolysis Extraction Aqueous Phase Separation Hydrolysis->Extraction Cleanup Dilution & Filtration Extraction->Cleanup LC LC Separation Cleanup->LC MSMS MS/MS Detection (MRM) LC->MSMS Quant Quantification MSMS->Quant

Caption: Workflow for the LC-MS/MS analysis of PDA from this compound.

G Comparison of Analytical Approaches for this compound cluster_specific Specific Method cluster_nonspecific Non-Specific Method This compound This compound in Sample Hydrolysis_PDA Hydrolysis to PDA This compound->Hydrolysis_PDA Hydrolysis_CS2 Hydrolysis to CS2 This compound->Hydrolysis_CS2 LCMSMS LC-MS/MS Analysis Hydrolysis_PDA->LCMSMS Result_PDA Result: this compound Conc. LCMSMS->Result_PDA GC_or_Spectro GC or Spectrophotometry Hydrolysis_CS2->GC_or_Spectro Result_CS2 Result: Total Dithiocarbamates Conc. GC_or_Spectro->Result_CS2

Caption: Logical comparison of specific vs. non-specific this compound analysis.

References

Safety Operating Guide

Propineb Disposal Protocol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential procedural information for the safe and compliant disposal of Propineb, a dithiocarbamate fungicide. Adherence to these steps is critical for ensuring personnel safety and environmental protection. This compound is classified as a hazardous substance, very toxic to aquatic organisms, and must be managed as hazardous waste in accordance with all applicable regulations[1][2].

Immediate Safety Precautions & Waste Identification

Before handling this compound waste, it is imperative to wear appropriate Personal Protective Equipment (PPE).

  • Required PPE :

    • Chemical-resistant gloves (e.g., polyvinyl chloride)[3].

    • Protective clothing, which may include standard coveralls or a higher-grade chemical suit for significant exposure risks[4][2].

    • Eye and face protection (chemical goggles or face shield)[2][3].

    • In areas with insufficient ventilation, suitable respiratory protection is necessary to avoid inhaling dust[3].

  • Waste Identification :

    • Characterize the waste: Is it unused product, an empty container, or contaminated material (e.g., spill cleanup debris, used PPE)?

    • Keep different types of waste segregated.

    • All this compound waste must be considered hazardous[1][4].

Waste Management & Disposal Hierarchy

A tiered approach should be applied to manage this compound waste, prioritizing waste reduction and recycling before disposal[1].

  • Reduction : Minimize the generation of this compound waste by only preparing the amount needed for your experiment.

  • Reuse/Recycling : If the material is unused and uncontaminated, consult the supplier about the possibility of return or recycling. Note that the properties of the material may change with use, making recycling inappropriate[1]. Empty, properly cleaned containers may be recyclable[3].

  • Disposal : When all other options are exhausted, dispose of the waste through approved hazardous waste channels[1].

Step-by-Step Disposal Procedures

A. Unused or Contaminated this compound Product:

  • Containment : Keep the product in its original, securely sealed container if possible. For spills, collect the material using mechanical means and place it into a suitable, clearly labeled, and closed container for disposal[4][5]. Avoid creating dust[4].

  • Labeling : Clearly label the container as "Hazardous Waste: this compound."

  • Storage : Store the waste container in a cool, dry, well-ventilated area designated for hazardous materials, away from incompatible substances like acids, peroxides, and foodstuff containers[1][3].

  • Disposal : Arrange for collection by a licensed hazardous waste disposal company. The material may be taken to an approved waste disposal site or incineration plant[4]. Do not dispose of it with household garbage or allow it to enter the sewage system[6].

B. Empty this compound Containers:

  • Decontamination : Whenever possible, triple rinse the empty container. Add the rinse water (rinsate) to the experimental solution or spray tank to utilize the residual product[3].

  • Rendering Unusable : If the container cannot be sufficiently cleaned for reuse or recycling, puncture it to prevent further use[1].

  • Disposal :

    • Clean Containers : May be offered for recycling if permitted by local regulations[3].

    • Contaminated Containers : Packaging that is not completely empty must be disposed of as hazardous waste. These should be sent to an authorized landfill or other approved facility[1].

C. Contaminated Materials (PPE, Spill Kits, Wash Water):

  • Contaminated PPE & Debris : Place all contaminated items (gloves, clothing, absorbent materials) into a sealed, labeled hazardous waste container. Garments that cannot be decontaminated should be destroyed, potentially through incineration[4].

  • Wash Water : NEVER allow wash water from cleaning equipment or spills to enter drains, surface water, or groundwater[1][2][6]. All wash water must be collected for treatment and disposal as hazardous waste[1].

  • Spill Management : In case of a major spill, contain it to prevent it from entering drains or waterways[1][2]. If containment fails, notify local authorities immediately[2]. Collect the spilled material and dispose of it as hazardous waste[5][7].

This compound Disposal Quick Reference

For ease of comparison, the following table summarizes the key logistical information for this compound waste management.

Waste TypeKey Identifiers & ClassificationPrimary Disposal MethodHandling & Containment Notes
Unused/Contaminated Product UN Number: 3077[1]Licensed Hazardous Waste Contractor (Incineration or approved landfill)[4]Keep in sealed, labeled containers. Avoid dust formation. Store in a cool, dry, ventilated area[4].
Class: 9 (Miscellaneous hazardous materials)
Designation: Environmentally Hazardous Substance, Solid, N.O.S.[1]
Empty Containers Still presents a chemical hazard until cleaned[1].Triple rinse; add rinsate to spray tank. Recycle if clean and possible[3]. Otherwise, puncture and dispose of as hazardous waste[1].Do not reuse for any other purpose.
Contaminated Materials (PPE, Debris, Wash Water) To be treated as hazardous waste[1][4].Licensed Hazardous Waste Contractor.Place solid waste in sealed, labeled bags or containers. Collect all contaminated water for treatment and disposal[1].

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound-related waste in a laboratory setting.

PropinebDisposalWorkflow cluster_waste_type Step 1: Characterize Waste cluster_actions Step 2: Segregate & Contain cluster_disposal Step 3: Final Disposal start Identify this compound Waste waste_product Unused or Contaminated This compound Product start->waste_product waste_container Empty this compound Container start->waste_container waste_contaminated Contaminated Materials (PPE, Spill Debris, Wash Water) start->waste_contaminated contain_product Contain in sealed, labeled hazardous waste drum waste_product->contain_product rinse_container Triple rinse container? (Add rinsate to process) waste_container->rinse_container contain_materials Place in sealed, labeled hazardous waste container. Collect all wash water. waste_contaminated->contain_materials disposal_hwc Arrange pickup by Licensed Hazardous Waste Contractor contain_product->disposal_hwc puncture_dispose Puncture container. Dispose as hazardous waste. rinse_container->puncture_dispose No recycle Recycle clean container (if permitted) rinse_container->recycle Yes contain_materials->disposal_hwc puncture_dispose->disposal_hwc

Caption: Decision workflow for the safe disposal of different types of this compound waste.

References

Personal protective equipment for handling Propineb

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Protocols for Handling Propineb

This compound, a dithiocarbamate fungicide, requires stringent safety measures to minimize exposure and ensure the well-being of laboratory personnel.[1][2] Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and disposal plans is critical for researchers, scientists, and drug development professionals. This guide provides essential, immediate safety and logistical information for the handling of this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. When handling this compound, which is often in a wettable powder form, the following PPE is recommended to prevent skin contact, eye irritation, and inhalation.[1][3]

Body PartRecommended PPEMaterial/Specification
Hands Chemical-resistant glovesNitrile, butyl, neoprene, or barrier laminate gloves are recommended for handling pesticides.[4][5][6] Avoid leather, paper, or fabric gloves as they can absorb and retain the chemical.[7] For added protection, consider wearing a light pair of disposable gloves underneath the outer gloves.[7]
Eyes Safety goggles or a face shieldUse equipment tested and approved under government standards such as EN 166 (EU).[1] A face shield should be considered if there is a risk of splashing.[1]
Body Protective clothingWear standard coveralls.[1] For tasks with a higher risk of significant exposure, a Category 3 Type 4 chemical-resistant suit is recommended.[1] Wearing two layers of clothing, such as polyester/cotton or cotton overalls under a chemical protection suit, offers additional protection.[1][3]
Feet Chemical-resistant footwearBoots made of chemical-resistant material like rubber or neoprene should be worn.[8] Do not wear leather or fabric boots.[8] Pants should be worn over the top of the boots to prevent pesticides from entering.[8]
Respiratory RespiratorA respirator should be used in areas with inadequate ventilation or when there is a risk of inhaling dust.[2][3] The type of respirator and cartridge should be selected based on the potential concentration of airborne particles. Use only respirators approved by the National Institute of Occupational Safety and Health (NIOSH).[9]

Experimental Workflow for PPE Selection

While specific experimental protocols for selecting PPE for this compound were not found in the provided search results, a standard risk-based approach is recommended. This involves assessing the hazards of the chemical and the potential for exposure during a specific task.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_selection PPE Selection cluster_procedure Procedure start Start: Handling this compound task_assessment Assess Task (e.g., weighing, mixing, spraying) start->task_assessment exposure_assessment Evaluate Exposure Potential (e.g., dust, splash, aerosol) task_assessment->exposure_assessment ventilation_check Check Ventilation (e.g., fume hood, well-ventilated room) exposure_assessment->ventilation_check hand_protection Select Hand Protection (Chemical-resistant gloves) ventilation_check->hand_protection eye_protection Select Eye/Face Protection (Goggles or face shield) hand_protection->eye_protection body_protection Select Body Protection (Coveralls or chemical suit) eye_protection->body_protection respiratory_protection Select Respiratory Protection (Respirator with appropriate cartridge) body_protection->respiratory_protection donning Don PPE Correctly respiratory_protection->donning handling Perform Task donning->handling doffing Doff PPE Safely handling->doffing disposal Dispose of Contaminated PPE doffing->disposal end End disposal->end

PPE selection workflow for handling this compound.

Operational and Disposal Plans

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area to minimize inhalation exposure.[1][2]

  • Hygiene: Do not eat, drink, or smoke in areas where this compound is stored or used.[1] After handling, wash hands and any exposed skin thoroughly with soap and water.[1]

  • Spills: In the event of a spill, prevent the substance from entering drains or water courses.[2] Clean up spills immediately, avoiding contact with skin and eyes, and using appropriate protective equipment.[2]

Disposal of Contaminated PPE:

  • Gloves: Wash the outside of gloves before removing them.[7] Dispose of gloves if they are contaminated on the inside, perforated, or if external contamination cannot be removed.[3]

  • Clothing: Contaminated clothing should be removed immediately and laundered separately from other clothing.[10] If clothing is heavily contaminated, it should be disposed of as hazardous waste.

  • General Disposal: All waste, including contaminated PPE and empty containers, must be handled in accordance with local, state, and federal regulations.[2] Containers may still present a chemical hazard even when empty and should be punctured to prevent reuse if not returned to the supplier.[2]

First Aid:

  • Eye Contact: Immediately rinse eyes with water for at least 15 minutes and seek medical attention.[1]

  • Skin Contact: If skin contact occurs, wash the affected area thoroughly with soap and water and remove contaminated clothing.[2]

  • Inhalation: If fumes or dust are inhaled, move the individual to fresh air and seek medical attention.[2]

By adhering to these safety protocols, researchers and scientists can significantly reduce the risks associated with handling this compound and maintain a safe laboratory environment. Always refer to the specific Safety Data Sheet (SDS) for the most detailed and up-to-date information.[11]

References

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Retrosynthesis Analysis

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.